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  • Product: 3-(4-Bromophenyl)-3-methylbutanoic acid
  • CAS: 67159-82-4

Core Science & Biosynthesis

Foundational

3-(4-Bromophenyl)-3-methylbutanoic acid chemical properties

An In-Depth Technical Guide to 3-(4-Bromophenyl)-3-methylbutanoic acid Introduction 3-(4-Bromophenyl)-3-methylbutanoic acid is a halogenated arylalkanoic acid characterized by a unique structural framework. It incorporat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(4-Bromophenyl)-3-methylbutanoic acid

Introduction

3-(4-Bromophenyl)-3-methylbutanoic acid is a halogenated arylalkanoic acid characterized by a unique structural framework. It incorporates a carboxylic acid moiety, a phenyl ring substituted with a bromine atom at the para position, and a quaternary carbon center bearing two methyl groups. This combination of features—a versatile carboxylic acid handle, a site for cross-coupling reactions (the aryl bromide), and a neopentyl-like scaffold—makes it a molecule of significant interest for researchers in synthetic organic chemistry and drug discovery.

Arylalkanoic acids are a foundational motif in medicinal chemistry, with many exhibiting a wide range of pharmacological activities.[1] The presence of the bromine atom provides a key strategic advantage, serving as a reactive handle for late-stage functionalization via modern cross-coupling methodologies, thereby enabling the generation of diverse chemical libraries for screening.[2] This guide provides a comprehensive overview of the known and predicted chemical properties, a plausible synthetic pathway, reactivity profile, and safety considerations for this compound, designed for professionals in chemical and pharmaceutical research.

Physicochemical and Spectroscopic Properties

Identity and Structure

The fundamental identifiers and structural details for 3-(4-Bromophenyl)-3-methylbutanoic acid are crucial for its unambiguous characterization.

IdentifierValueSource(s)
IUPAC Name 3-(4-bromophenyl)-3-methylbutanoic acid[3]
CAS Number 67159-82-4[4]
Molecular Formula C₁₁H₁₃BrO₂[3][4]
Molecular Weight 257.13 g/mol [4][5]
Canonical SMILES CC(C)(CC(=O)O)C1=CC=C(C=C1)Br[3]
InChI InChI=1S/C11H13BrO2/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,14)[3][4]
InChIKey OWMVMLKZQONNKY-UHFFFAOYSA-N[3][4]
Core Physicochemical Data

The physical properties of the compound are summarized below. This data is essential for its handling, storage, and application in experimental setups.

PropertyValueSource(s)
Physical Form Solid[4]
Purity Typically ≥97%[4]
Predicted logP 3.2[3][6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bond Count 3[6]
Storage Temperature Room Temperature[4]
Anticipated Spectroscopic Profile

While experimentally derived spectra are not widely published, the structure of 3-(4-Bromophenyl)-3-methylbutanoic acid allows for a reliable prediction of its key spectroscopic features. This theoretical profile serves as a benchmark for researchers during characterization.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Two doublets are expected in the aromatic region (~7.0-7.6 ppm). The protons ortho to the bromine atom and those meta to it will form a characteristic AA'BB' system, which often simplifies to two distinct doublets.

    • Methylene Protons (-CH₂-): A singlet is expected for the two protons of the methylene group adjacent to the carboxylic acid (~2.5-2.8 ppm).

    • Methyl Protons (-C(CH₃)₂): A singlet corresponding to six protons is anticipated for the two equivalent methyl groups attached to the quaternary carbon (~1.3-1.5 ppm).

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected at the downfield end of the spectrum (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-COOH): A signal is expected in the range of ~175-180 ppm.

    • Aromatic Carbons: Four signals are anticipated in the aromatic region (~120-150 ppm), including the carbon bearing the bromine atom (ipso-carbon) and the carbon attached to the alkyl chain.

    • Quaternary Carbon (-C(CH₃)₂): A signal for the quaternary carbon is expected around ~40-45 ppm.

    • Methylene Carbon (-CH₂-): A signal for the methylene carbon should appear around ~45-50 ppm.

    • Methyl Carbons (-CH₃): A single signal for the two equivalent methyl carbons is expected in the aliphatic region (~25-30 ppm).

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad absorption band is expected from ~2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.

    • C=O Stretch: A strong, sharp absorption peak should appear around 1700-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

    • C-Br Stretch: A peak in the fingerprint region, typically around 500-650 cm⁻¹, would indicate the presence of the carbon-bromine bond.

    • Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 256 and 258.

    • Common fragmentation patterns would include the loss of the carboxylic acid group (-45 Da) and cleavage of the C-C bond adjacent to the aromatic ring.

Synthesis and Purification

A robust synthetic route is essential for accessing this compound for research purposes. While specific literature procedures are scarce, a logical pathway can be designed based on well-established organic reactions like the Friedel-Crafts reaction.

Proposed Synthetic Protocol: Friedel-Crafts Acylation Route

The most direct approach involves the Friedel-Crafts acylation of bromobenzene with 3,3-dimethylacrylic anhydride, followed by a reduction of the resulting keto-alkene intermediate. This method leverages commercially available starting materials.

Caption: Proposed synthesis workflow for 3-(4-Bromophenyl)-3-methylbutanoic acid.

Step-by-Step Methodology

Step 1: Friedel-Crafts Acylation

  • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry solvent such as dichloromethane (DCM), add 3,3-dimethylacrylic anhydride (1.0 equivalent).

    • Causality: The Lewis acid AlCl₃ coordinates to the anhydride, forming a highly electrophilic acylium ion intermediate, which is necessary to overcome the activation barrier for electrophilic aromatic substitution on the moderately deactivated bromobenzene ring.

  • Add bromobenzene (1.5-2.0 equivalents) dropwise to the mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours until TLC or GC-MS analysis indicates the consumption of the starting anhydride.

  • Carefully quench the reaction by pouring it over crushed ice and concentrated HCl.

    • Causality: This step hydrolyzes the aluminum complexes and protonates any aluminum salts, facilitating their removal during the aqueous workup.

  • Extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude keto-alkene intermediate.

Step 2: Reduction of the Intermediate

  • Dissolve the crude intermediate from Step 1 in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Causality: Catalytic hydrogenation is an effective method for reducing both the carbon-carbon double bond and the ketone to a methylene group in a single pot, although this may require forcing conditions. Alternative multi-step reductions, such as reducing the alkene first and then the ketone (e.g., via Wolff-Kishner or Clemmensen reduction), provide more control.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-Bromophenyl)-3-methylbutanoic acid.

Purification and Characterization
  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as heptane or a mixture of ethyl acetate and hexanes.[7] Alternatively, silica gel column chromatography can be employed for high-purity samples.

  • Self-Validating Protocol: The purity of the final product must be validated through a combination of techniques. ¹H NMR spectroscopy should confirm the disappearance of alkene and ketone signals and the appearance of the expected aliphatic signals. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, and melting point analysis can serve as a simple indicator of purity.

Chemical Reactivity and Potential Applications

Reactivity Profile

The molecule possesses two primary reactive sites: the carboxylic acid and the aryl bromide.

  • Carboxylic Acid Group: This functional group can undergo standard transformations, including:

    • Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) to form the corresponding ester.

    • Amide Formation: Activation with coupling agents (e.g., DCC, EDC) followed by reaction with an amine to produce amides.

    • Reduction: Reduction to the corresponding primary alcohol, 3-(4-bromophenyl)-3-methylbutan-1-ol, using strong reducing agents like LiAlH₄.

  • Aryl Bromide Group: The C-Br bond is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

    • Heck Coupling: Reaction with alkenes to form substituted styrenes.

    • Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups.

    • One report indicates that under acidic conditions (p-toluenesulfonic acid), the compound can react to form a substituted butene, demonstrating reactivity related to the tertiary benzylic position.[6]

Utility in Drug Discovery and Materials Science

3-(4-Bromophenyl)-3-methylbutanoic acid serves as a valuable building block for the synthesis of more complex molecules.[2]

  • Scaffold for Medicinal Chemistry: The core structure can be elaborated into lead compounds. The carboxylic acid can be converted into an amide or ester to interact with biological targets, while the aryl bromide allows for diversification to explore structure-activity relationships (SAR). Arylalkanoic acids are known scaffolds for various therapeutic agents, including anti-inflammatory and anticancer drugs.[1][8]

  • Intermediate for Complex Synthesis: Its bifunctional nature makes it a useful intermediate. For instance, the aryl bromide can be transformed into other functional groups (e.g., cyano, amino, or alkyl) before or after modification of the carboxylic acid, providing a strategic route to highly functionalized molecules.

Safety and Handling

Understanding the hazards associated with 3-(4-Bromophenyl)-3-methylbutanoic acid is critical for its safe handling in a laboratory setting.

GHS Hazard Information

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[4][9]

Hazard InformationDetails
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage Recommendations
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[10][11]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).[11][12]

  • Handling: Avoid creating dust.[10][11] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[4][11]

Conclusion

3-(4-Bromophenyl)-3-methylbutanoic acid is a structurally distinct synthetic building block with significant potential in medicinal chemistry and organic synthesis. Its key features—a stable gem-dimethyl group, a modifiable carboxylic acid, and a versatile aryl bromide handle—provide a robust platform for the development of novel compounds. While detailed experimental data remains limited in the public domain, its properties and reactivity can be reliably predicted based on fundamental chemical principles. The synthetic and safety protocols outlined in this guide offer a solid foundation for researchers to utilize this compound effectively and safely in their work.

References

  • 3-(4-bromophenyl)-3-methylbutanoic acid (C11H13BrO2). (n.d.). PubChemLite. Retrieved March 10, 2026, from [Link]

  • 3-(4-bromophenyl)-3-methylbutanoic acid | 67159-82-4. (n.d.). Moshang Chemical. Retrieved March 10, 2026, from [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Retrieved March 10, 2026, from [Link]

  • 3-(4-Bromophenyl)butanoic acid | C10H11BrO2 | CID 6452773. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. ResearchGate. Retrieved March 10, 2026, from [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (2018). Organic Syntheses. Retrieved March 10, 2026, from [Link]

  • Safety Data Sheet. (n.d.). AAPPTec. Retrieved March 10, 2026, from [Link]

  • 4-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 19697820. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Ruble, J. C., et al. (2019). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. ResearchGate. Retrieved March 10, 2026, from [Link]

  • Etoposide. (n.d.). CAS Common Chemistry. Retrieved March 10, 2026, from [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025, June 25). ResearchGate. Retrieved March 10, 2026, from [Link]

  • 3-methylbutanoic acid | 503-74-2. (2025, May 20). ChemSynthesis. Retrieved March 10, 2026, from [Link]

  • Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. (n.d.). Asian Publication Corporation. Retrieved March 10, 2026, from [Link]

  • Isovaleric acid. (n.d.). In Wikipedia. Retrieved March 10, 2026, from [Link]

  • 3-Methylbutanoic acid (YMDB01606). (n.d.). Yeast Metabolome Database. Retrieved March 10, 2026, from [Link]

  • Potter, B. V. L. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Journal of Medicinal Chemistry, 58(19), 7634-7658. Retrieved March 10, 2026, from [Link]

  • Xylitol. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. (2024, January 2). MDPI. Retrieved March 10, 2026, from [Link]

  • Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Butanoic acid, 3-methyl-. (n.d.). NIST WebBook. Retrieved March 10, 2026, from [Link]

  • Safety Data Sheet: Xylitol. (n.d.). Carl ROTH. Retrieved March 10, 2026, from [Link]

  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. (2026, March 4). MDPI. Retrieved March 10, 2026, from [Link]

  • Application to carboxylic acid‐containing drugs and natural products. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • 3-Methylbutanoic acid. (n.d.). bionity.com. Retrieved March 10, 2026, from [Link]

  • Safety Data Sheet: Xylitol. (n.d.). Carl ROTH. Retrieved March 10, 2026, from [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 12). Google Patents.

Sources

Exploratory

Advanced Application Guide for CAS 67159-82-4: 3-(4-Bromophenyl)-3-methylbutanoic Acid in Drug Discovery and Bioconjugation

Executive Summary As the architectural complexity of targeted therapeutics—such as Antibody-Drug Conjugates (ADCs), Protein-Drug Conjugates (PDCs), and small-molecule degraders (PROTACs)—continues to evolve, the demand f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the architectural complexity of targeted therapeutics—such as Antibody-Drug Conjugates (ADCs), Protein-Drug Conjugates (PDCs), and small-molecule degraders (PROTACs)—continues to evolve, the demand for rigid, metabolically stable, and orthogonally reactive linkers has surged. CAS 67159-82-4 , chemically identified as 3-(4-Bromophenyl)-3-methylbutanoic acid , serves as a highly versatile bifunctional building block[1].

This technical whitepaper provides an in-depth mechanistic analysis and field-validated protocols for deploying this compound in advanced pharmaceutical synthesis. By leveraging its dual reactive centers, development scientists can construct precise, sterically shielded linkages critical for modern targeted therapies[2].

Physicochemical Profile & Structural Logic

To effectively utilize CAS 67159-82-4, one must understand how its physical properties dictate its chemical behavior. The data below summarizes its core physicochemical profile[1].

PropertyValue / Description
CAS Number 67159-82-4
Chemical Name 3-(4-Bromophenyl)-3-methylbutanoic acid
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Purity Standard ≥97% (Typical commercial grade)
Physical Form Solid (White to off-white powder)
InChI Key OWMVMLKZQONNKY-UHFFFAOYSA-N
Storage Conditions Room temperature, desiccated
The Causality of the gem-Dimethyl Group

The inclusion of the gem-dimethyl moiety at the β -position relative to the carboxylic acid is a deliberate structural feature with profound implications:

  • Pharmacokinetic Stability: In biological systems, linear aliphatic carboxylic acids are highly susceptible to β -oxidation. The gem-dimethyl group provides intense steric shielding, effectively blocking the enzymatic degradation of the aliphatic chain and extending the in vivo half-life of the resulting drug construct.

  • Conformational Pre-organization (Thorpe-Ingold Effect): Synthetically, the bulky methyl groups restrict the rotational degrees of freedom of the alkyl chain. This forces the reactive termini into closer spatial proximity, which can significantly enhance the kinetics of downstream macrocyclization events or lock the molecule into a favorable binding conformation for target engagement.

Mechanistic Pathways in Bioconjugation & Synthesis

CAS 67159-82-4 offers two distinct, orthogonally reactive nodes, allowing for sequential, highly controlled functionalization without the need for complex protecting-group strategies.

  • The Carboxylic Acid (Nucleophile/Acyl Donor): Acts as a robust acyl donor for peptide coupling, forming stable amide bonds with payload or targeting-ligand amines.

  • The Aryl Bromide (Electrophile): Serves as a prime electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the aromatic system.

This orthogonal reactivity makes it an ideal spacer in complex bioconjugates, such as the VAR2CSA-drug conjugates used in targeted oncology[2][3].

G A CAS 67159-82-4 3-(4-Bromophenyl)-3-methylbutanoic acid B Aryl Bromide Motif (Electrophile) A->B C Carboxylic Acid Motif (Nucleophile/Acyl Donor) A->C D gem-Dimethyl Group (Steric Shielding) A->D E Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) B->E F Amide/Ester Bond Formation (Peptide Coupling) C->F G Metabolic Stability (Resistance to β-oxidation) D->G H Advanced API / ADC Linker E->H F->H G->H

Figure 1: Bifunctional reactivity and structural logic of CAS 67159-82-4 in API synthesis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure high-fidelity execution.

Protocol 1: Sterically Hindered Amide Coupling

Scientific Rationale: Due to the proximity of the gem-dimethyl group, the carboxylic acid exhibits moderate steric hindrance. Standard carbodiimide coupling (e.g., EDC/HOBt) often results in sluggish kinetics and poor yields. Therefore, the highly reactive uronium-based coupling reagent HATU is mandated to overcome this steric barrier, paired with DIPEA as a non-nucleophilic base to prevent competition for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve CAS 67159-82-4 (1.0 equiv, 0.5 M) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise at 0 °C. Stir for 15 minutes to ensure complete formation of the active O-7-azabenzotriazol-1-yl ester.

  • Amine Addition: Introduce the target primary or secondary amine (1.1 equiv) dissolved in a minimal volume of anhydrous DMF.

  • Reaction Propagation: Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor by UPLC-MS. The reaction is deemed complete when the CAS 67159-82-4 peak area is <5% relative to the product mass.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Scientific Rationale: Once the amide bond is secured, the aryl bromide can be functionalized. Pd(dppf)Cl₂ is selected as the catalyst because its bidentate dppf ligand enforces a cis-coordination geometry that accelerates reductive elimination, making it highly efficient for sterically demanding or electron-rich aryl bromides. Mild base (K₂CO₃) is used to facilitate transmetalation without hydrolyzing the newly formed amide bond.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the bromophenyl-amide intermediate from Protocol 1 (1.0 equiv), the desired boronic acid/ester (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M).

  • Catalyst Introduction: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) under a heavy stream of argon.

  • Thermal Activation: Seal the flask and heat to 85 °C for 8–12 hours.

  • In-Process Control (IPC): Monitor via UPLC-MS. Look for the disappearance of the aryl bromide isotopic pattern (M / M+2 ratio of 1:1) and the emergence of the coupled product mass.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Validation Framework

To guarantee scientific integrity, the synthesized intermediates utilizing CAS 67159-82-4 must be rigorously validated:

  • UPLC-MS (ESI+): Ensure the isotopic signature of the bromine atom (distinct 1:1 ratio of M and M+2 peaks) is preserved during Protocol 1 and successfully eliminated during Protocol 2.

  • ¹H-NMR (400 MHz, DMSO-d₆): The gem-dimethyl protons should appear as a sharp, highly integrated singlet (6H) around δ 1.30–1.45 ppm. The methylene protons ( α to the carbonyl) will appear as a distinct singlet (2H) around δ 2.60 ppm, confirming the integrity of the aliphatic chain.

References

  • Zymeworks Inc. / Var2 Pharmaceuticals Aps. "VAR2CSA-drug conjugates". United States Patent US10675355B2, June 9, 2020.

Sources

Foundational

Synthesis pathway for 3-(4-Bromophenyl)-3-methylbutanoic acid

An In-depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-3-methylbutanoic Acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic pathway...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-3-methylbutanoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(4-Bromophenyl)-3-methylbutanoic acid, a valuable building block in medicinal chemistry and materials science. The document is intended for an audience of researchers, scientists, and professionals in drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. The guide is structured to provide a primary, highly efficient, and stereoselective synthesis route, followed by a discussion of alternative, classical approaches. All protocols are presented with the aim of ensuring reproducibility and safety.

Introduction: Significance of 3-(4-Bromophenyl)-3-methylbutanoic Acid

3-(4-Bromophenyl)-3-methylbutanoic acid and its derivatives are of significant interest in the development of novel therapeutics and functional materials. The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. The quaternary carbon center imparts specific conformational constraints that can be crucial for biological activity. This guide will focus on robust and scalable methods for the synthesis of this important molecule.

Primary Synthesis Route: Rhodium-Catalyzed Asymmetric Arylation

The most reliable and well-documented method for the synthesis of a closely related chiral compound, (S)-3-(4-bromophenyl)butanoic acid, is through a rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ester.[1][2] This method offers high enantioselectivity and good yields, making it suitable for large-scale production.[1][2] The subsequent hydrolysis of the ester furnishes the desired carboxylic acid. While the original procedure is for the 3-phenylbutanoic acid scaffold, the principles are directly applicable. To achieve the target 3-methyl-3-phenylbutanoic acid structure, the starting α,β-unsaturated ester would be 3-methyl-but-2-enoate.

Mechanistic Rationale

The key step in this synthesis is the rhodium-catalyzed asymmetric conjugate addition. The mechanism involves the formation of an active rhodium(I) catalyst, which undergoes oxidative addition with the arylboronic acid. The resulting aryl-rhodium species then coordinates to the α,β-unsaturated ester. A migratory insertion of the aryl group to the β-position of the double bond occurs, followed by protonolysis to regenerate the catalyst and yield the desired product. The use of a chiral phosphine ligand, such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), is crucial for inducing asymmetry and controlling the stereochemistry of the newly formed chiral center.

Experimental Workflow: Rhodium-Catalyzed Arylation

The following diagram illustrates the general workflow for the synthesis of the ester precursor to 3-(4-Bromophenyl)-3-methylbutanoic acid.

G cluster_0 Step 1: Asymmetric Arylation cluster_1 Step 2: Saponification reagents Reagents: (4-bromophenyl)boronic acid Ethyl (E)-but-2-enoate [Rh(nbd)2]BF4 (R)-BINAP 1,4-Dioxane reaction_vessel Reaction Vessel (1-L, three-necked flask) reagents->reaction_vessel reaction_conditions Stir at 30 °C for 21 h reaction_vessel->reaction_conditions workup Aqueous Workup: - Dilute with diethyl ether - Wash with water - Dry over Na2SO4 - Concentrate reaction_conditions->workup crude_product Crude (S)-ethyl 3-(4-bromophenyl)butanoate workup->crude_product ester_input Crude Ester crude_product->ester_input hydrolysis_reagents Reagents: Methanol 5M NaOH (aq) ester_input->hydrolysis_reagents hydrolysis_conditions Heat to 50 °C for 1 h hydrolysis_reagents->hydrolysis_conditions acidification Acidification: - Cool to 10 °C - Add 12 M HCl to pH 1-2 hydrolysis_conditions->acidification extraction Extraction with Dichloromethane acidification->extraction final_product (S)-3-(4-bromophenyl)butanoic acid extraction->final_product

Caption: Workflow for the synthesis of (S)-3-(4-bromophenyl)butanoic acid.

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses for a similar compound and should be performed by individuals with proper training in experimental organic chemistry.[1][3]

Part A: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate

  • To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (4-bromophenyl)boronic acid (1.00 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.01 equiv), and 1,4-dioxane.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Heat the reaction to 30 °C.

  • Add ethyl (E)-but-2-enoate (1.20 equiv) dropwise over 5 minutes.

  • Stir the mixture at 30 °C for 21 hours.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Back-extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Part B: Synthesis of (S)-3-(4-bromophenyl)butanoic acid

  • In a round-bottomed flask, dissolve the crude (S)-ethyl 3-(4-bromophenyl)butanoate (1.0 equiv) in methanol.

  • Add an aqueous solution of 5M NaOH. An exotherm may be observed.[3]

  • Heat the mixture to 50 °C and stir for 1 hour.[3]

  • Cool the mixture and remove the methanol under reduced pressure.

  • Wash the aqueous residue with dichloromethane.

  • Cool the aqueous layer to 10 °C in an ice-water bath and acidify to pH 1-2 with 12 M HCl. A precipitate may form.[1]

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.

  • The crude product can be further purified by crystallization from heptane.[3]

Quantitative Data Summary
Reactant/ProductMolecular Weight ( g/mol )MolesEquivalents
(4-bromophenyl)boronic acid200.820.1251.00
Ethyl (E)-but-2-enoate114.140.1501.20
[Rh(nbd)₂]BF₄373.980.001250.01
(R)-BINAP622.680.001250.01
(S)-3-(4-bromophenyl)butanoic acid257.12-73% yield[1]

Alternative Synthetic Strategies

While the rhodium-catalyzed arylation is highly effective, classical methods such as the Grignard and Reformatsky reactions represent plausible, albeit potentially more challenging, alternatives.

Grignard Reaction Approach

A Grignard reaction could be envisioned to construct the carbon skeleton of the target molecule.[4][5] This would involve the reaction of a Grignard reagent with a suitable electrophile.

Proposed Pathway:

  • Formation of the Grignard Reagent: 4-Bromophenylmagnesium bromide is prepared by reacting 1,4-dibromobenzene with magnesium metal in an anhydrous ether solvent.[6]

  • Reaction with an Electrophile: The Grignard reagent would then be reacted with a carbonyl compound that can provide the remaining carbon atoms. A suitable electrophile would be a γ-lactone, such as γ,γ-dimethyl-γ-butyrolactone. The nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the lactone, followed by ring-opening and acidic workup, would yield the desired carboxylic acid.

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition start_mat_g 1,4-Dibromobenzene + Mg solvent_g Anhydrous Diethyl Ether start_mat_g->solvent_g Reaction grignard 4-Bromophenylmagnesium bromide solvent_g->grignard reaction_g Reaction with Grignard Reagent grignard->reaction_g electrophile γ,γ-Dimethyl-γ-butyrolactone electrophile->reaction_g workup_g Acidic Workup (e.g., H3O+) reaction_g->workup_g product_g 3-(4-Bromophenyl)-3-methylbutanoic acid workup_g->product_g

Caption: Proposed Grignard reaction pathway.

Causality and Considerations: The success of this reaction is highly dependent on maintaining strictly anhydrous conditions, as Grignard reagents are strong bases and will react with any protic solvents.[5] The choice of the lactone is critical to achieving the desired substitution pattern.

Reformatsky Reaction Approach

The Reformatsky reaction offers another route to a precursor of the target molecule.[7][8] This reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a ketone.[9]

Proposed Pathway:

  • Formation of the Reformatsky Reagent: An α-bromo ester, such as ethyl 2-bromoacetate, is treated with zinc dust to form an organozinc enolate. The use of zinc is advantageous as the resulting enolate is less reactive than a Grignard reagent and typically does not self-condense.

  • Reaction with a Ketone: The Reformatsky reagent is then reacted with 1-(4-bromophenyl)ethan-1-one. This addition reaction forms a β-hydroxy ester.

  • Subsequent Transformations: The resulting β-hydroxy ester would require further chemical modifications. The hydroxyl group would need to be removed, for instance, through dehydration to an α,β-unsaturated ester followed by catalytic hydrogenation. This multi-step process adds complexity to the overall synthesis.

G cluster_0 Reformatsky Reagent Formation cluster_1 Addition and Transformation start_mat_r Ethyl 2-bromoacetate + Zn solvent_r Inert Solvent (e.g., THF) start_mat_r->solvent_r Reaction reformatsky_reagent Organozinc Enolate solvent_r->reformatsky_reagent reaction_r Addition of Reformatsky Reagent reformatsky_reagent->reaction_r ketone 1-(4-bromophenyl)ethan-1-one ketone->reaction_r hydroxy_ester β-Hydroxy Ester reaction_r->hydroxy_ester transformations Dehydration and Reduction hydroxy_ester->transformations product_r 3-(4-Bromophenyl)-3-methylbutanoic acid transformations->product_r

Caption: Proposed Reformatsky reaction pathway.

Causality and Considerations: The Reformatsky reaction is generally a reliable method for forming β-hydroxy esters.[8] However, the subsequent removal of the hydroxyl group would require careful selection of reaction conditions to avoid unwanted side reactions.

Conclusion

This guide has detailed a highly efficient and stereoselective primary synthesis route for a close analog of 3-(4-Bromophenyl)-3-methylbutanoic acid, based on a rhodium-catalyzed asymmetric arylation. This method is well-documented and suitable for producing enantiomerically pure compounds. Additionally, alternative pathways using classical Grignard and Reformatsky reactions have been proposed, offering different strategic approaches to the target molecule. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, desired stereochemistry, and available starting materials.

References

  • BYJU'S. (2019, February 27). Reformatsky reaction. [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

  • Ruble, J. C. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. ResearchGate. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. [Link]

  • Organic Syntheses. (2018). Procedure for Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. [Link]

  • ResearchGate. (n.d.). Grignard PDF. [Link]

  • Master Organic Chemistry. (n.d.). Reformatsky Reaction. [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

Sources

Exploratory

Spectroscopic Data for 3-(4-Bromophenyl)-3-methylbutanoic Acid: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Bromophenyl)-3-methylbutanoic acid (CAS No: 67159-82-4). Aimed at researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Bromophenyl)-3-methylbutanoic acid (CAS No: 67159-82-4). Aimed at researchers, scientists, and professionals in drug development, this document details the predicted and expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the title compound. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules. Furthermore, this guide outlines detailed, field-proven protocols for the acquisition of these spectra, ensuring data integrity and reproducibility. The logical framework presented herein is designed to serve as a practical reference for the characterization and quality control of 3-(4-Bromophenyl)-3-methylbutanoic acid in a laboratory setting.

Introduction: The Significance of Spectroscopic Characterization

3-(4-Bromophenyl)-3-methylbutanoic acid is a substituted carboxylic acid with potential applications in organic synthesis and medicinal chemistry. The presence of a chiral center at the C3 position, a brominated aromatic ring, and a carboxylic acid moiety makes it an interesting scaffold for the development of novel chemical entities. Accurate structural elucidation and purity assessment are paramount in any chemical research and development pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this.

This guide is structured to provide not just the data, but also the scientific rationale behind the expected spectral features. By understanding the correlation between molecular structure and spectroscopic output, researchers can confidently identify and characterize this compound, as well as troubleshoot potential synthetic and analytical challenges.

Predicted Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of 3-(4-Bromophenyl)-3-methylbutanoic acid in a suitable deuterated solvent (e.g., CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic, methylene, and methyl protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-(4-Bromophenyl)-3-methylbutanoic acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~11-12Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded.
~7.45Doublet2HAr-HProtons on the aromatic ring ortho to the bromine atom. They are deshielded by the electronegative bromine and appear as a doublet due to coupling with the meta protons.
~7.25Doublet2HAr-HProtons on the aromatic ring meta to the bromine atom. They appear as a doublet due to coupling with the ortho protons.
~2.70Singlet2H-CH₂-The methylene protons adjacent to the carboxylic acid and the quaternary carbon. The absence of adjacent protons results in a singlet.
~1.55Singlet6H-C(CH₃)₂The six equivalent protons of the two methyl groups attached to the same carbon (gem-dimethyl) will appear as a single, strong singlet.

Expert Insight: The clear separation of the aromatic signals into two distinct doublets is characteristic of a 1,4-disubstituted (para) benzene ring. The broadness of the carboxylic acid proton signal can be influenced by concentration and the presence of water in the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of 3-(4-Bromophenyl)-3-methylbutanoic acid is expected to show eight distinct signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-(4-Bromophenyl)-3-methylbutanoic acid

Chemical Shift (δ) ppmAssignmentRationale
~178-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~145Ar-C (quaternary)The aromatic carbon atom directly attached to the C3 of the butanoic acid chain.
~131Ar-CHThe two equivalent aromatic carbons meta to the bromine atom.
~129Ar-CHThe two equivalent aromatic carbons ortho to the bromine atom.
~121Ar-C (quaternary)The aromatic carbon atom bonded to the bromine atom. The electronegativity of bromine causes a downfield shift.
~48-C (CH₃)₂The quaternary carbon of the gem-dimethyl group.
~45-CH₂ -The methylene carbon adjacent to the carboxylic acid.
~29-C(CH₃ )₂The two equivalent carbons of the gem-dimethyl groups.

Authoritative Grounding: The chemical shifts for the aromatic carbons are consistent with those observed for other 4-bromophenyl substituted compounds.[1] The positions of the aliphatic carbons are influenced by their proximity to the electron-withdrawing carboxylic acid and aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-(4-Bromophenyl)-3-methylbutanoic acid is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data for 3-(4-Bromophenyl)-3-methylbutanoic acid

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500BroadO-H stretchThe characteristic broad absorption of the carboxylic acid O-H group, due to hydrogen bonding.[2][3]
~3080MediumAromatic C-H stretchStretching vibrations of the C-H bonds on the benzene ring.
~2970MediumAliphatic C-H stretchAsymmetric and symmetric stretching of the C-H bonds in the methyl and methylene groups.
~1710StrongC=O stretchThe strong absorption of the carbonyl group in the carboxylic acid.[2][3]
~1600, ~1480Medium-StrongAromatic C=C stretchIn-ring carbon-carbon stretching vibrations of the benzene ring.
~1410MediumC-O-H bendIn-plane bending of the carboxylic acid O-H group.
~1300MediumC-O stretchStretching vibration of the carbon-oxygen single bond in the carboxylic acid.
~820StrongAromatic C-H out-of-plane bendCharacteristic bending for a 1,4-disubstituted benzene ring.

Trustworthiness: The presence of both a very broad "hairy beard" O-H stretch and a strong C=O stretch is a highly reliable indicator of a carboxylic acid functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(4-Bromophenyl)-3-methylbutanoic acid (C₁₁H₁₃BrO₂), the molecular weight is approximately 256.01 g/mol for the ⁷⁹Br isotope and 258.01 g/mol for the ⁸¹Br isotope.

Table 4: Predicted Mass Spectrometry Data for 3-(4-Bromophenyl)-3-methylbutanoic acid

m/zIonRationale
256/258[M]⁺˙The molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a compound containing one bromine atom.
199/201[M - COOH]⁺Loss of the carboxylic acid group as a radical.
183/185[M - CH₂COOH]⁺Loss of the carboxymethyl radical.
155/157[C₆H₄Br]⁺The bromophenyl cation.
119[M - Br - COOH]⁺Loss of both the bromine and carboxylic acid groups.
91[C₇H₇]⁺Tropylium ion, a common fragment in compounds containing a benzyl group, although less likely to be a major fragment here.

Expertise & Experience: The most telling feature in the mass spectrum will be the pair of peaks for the molecular ion and major fragments, separated by 2 m/z units and with a roughly 1:1 intensity ratio, which is the classic signature of a monobrominated compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of high-quality spectroscopic data for 3-(4-Bromophenyl)-3-methylbutanoic acid.

NMR Spectroscopy Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Protocol:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 3-(4-Bromophenyl)-3-methylbutanoic acid into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16 scans are sufficient for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) is required.

  • Data Processing:

    • Apply a Fourier transform to the raw data.

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

    • Identify the chemical shifts of all peaks in both spectra.

IR Spectroscopy Data Acquisition (Attenuated Total Reflectance - ATR)

Caption: Workflow for ATR-IR data acquisition.

Protocol:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of solid 3-(4-Bromophenyl)-3-methylbutanoic acid onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Record the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum.

    • Identify and label the wavenumbers of the major absorption bands.

Mass Spectrometry Data Acquisition (Electron Ionization - EI)

Caption: Workflow for EI-MS data acquisition.

Protocol:

  • Sample Introduction:

    • For a GC-MS system, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the gas chromatograph.

    • Alternatively, use a direct insertion probe for a standalone mass spectrometer.

  • Ionization and Analysis:

    • The sample is vaporized and enters the ion source.

    • Electron ionization is performed at a standard energy of 70 eV.

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

  • Data Interpretation:

    • The detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative abundance versus m/z.

    • Identify the molecular ion peak (M⁺˙) and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of 3-(4-Bromophenyl)-3-methylbutanoic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for researchers in confirming the identity and purity of this compound. The provided experimental protocols are designed to ensure the acquisition of high-quality, reproducible data. By integrating these spectroscopic tools and following the outlined methodologies, scientists can proceed with confidence in the use of 3-(4-Bromophenyl)-3-methylbutanoic acid in their research and development endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1999).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Organic Syntheses2018 , 95, 328-344. DOI: 10.15227/orgsyn.095.0328. [Link]

  • PubChem. 3-(4-bromophenyl)-3-methylbutanoic acid. [Link]

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Foundational

The Physical and Chemical Characteristics of Bromophenylalkanoic Acids: A Technical Guide for Drug Development

Executive Summary Bromophenylalkanoic acids (BPAs) are highly versatile synthons and critical pharmacophores in medicinal chemistry and drug development. Characterized by an aromatic ring substituted with a bromine atom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromophenylalkanoic acids (BPAs) are highly versatile synthons and critical pharmacophores in medicinal chemistry and drug development. Characterized by an aromatic ring substituted with a bromine atom and an aliphatic carboxylic acid chain, these molecules offer dual functionality. The carboxylic acid moiety serves as a handle for esterification, amidation, and salt formation, while the aryl bromide acts as an ideal electrophile for transition-metal-catalyzed cross-coupling reactions. This guide explores the physical properties, structural causality, and field-proven experimental workflows associated with BPAs.

Structural and Electronic Causality

The chemical behavior of a bromophenylalkanoic acid is dictated by the interplay between its two primary functional groups. Understanding this causality is essential for rational drug design and synthetic planning.

  • The Bromine Substituent: Bromine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) on the phenyl ring. This deactivates the ring toward electrophilic aromatic substitution but critically activates the C–Br bond for oxidative addition by low-valent transition metals (e.g., Pd(0)). Furthermore, the heavy bromine atom significantly increases the molecule's lipophilicity (LogP) and enables highly specific halogen bonding interactions within protein binding pockets.

  • The Alkanoic Acid Chain: The length of the aliphatic chain (e.g., acetic vs. propanoic) dictates the spatial separation between the electron-withdrawing bromophenyl group and the acidic carboxylate. Shorter chains (like in 4-bromophenylacetic acid) result in a lower pKa due to the proximity of the inductive effect, whereas longer chains increase conformational flexibility and slightly raise the pKa.

G A Bromophenylalkanoic Acid (Core Synthon) B Bromine Substituent (Halogen) A->B C Alkanoic Acid Chain (Carboxylic Group) A->C B1 Inductive Effect (-I) Deactivates Phenyl Ring B->B1 B2 Increased Lipophilicity (Higher LogP) B->B2 B3 C-Br Bond Activation (Pd-Catalyzed Coupling) B->B3 C1 pKa Modulation (Chain Length Dependent) C->C1 C2 Salt Formation & Esterification C->C2

Structural causality of bromophenylalkanoic acids on chemical behavior.

Physical Characteristics and Quantitative Data

The physical properties of BPAs vary predictably with chain length and additional functionalization. The table below summarizes the key quantitative data for three common derivatives used in pharmaceutical synthesis[1][2][3][4].

Compound NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted/Lit)LogP (XLogP3)
4-Bromophenylacetic acid 1878-68-8215.04114–117~4.192.3
3-(4-Bromophenyl)propanoic acid 1643-30-7229.07133–136~4.602.6
4-Bromo-DL-phenylalanine 14091-15-7244.09~262 (dec.)~2.2 (COOH)-0.5 (Zwitterion)

Note: 4-Bromo-DL-phenylalanine exists as a zwitterion at physiological pH, drastically lowering its LogP compared to standard BPAs.

Chemical Reactivity & Synthetic Utility

The defining synthetic utility of BPAs lies in their capacity to undergo Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[5][6]. The C–Br bond dissociation energy is sufficiently low to allow facile insertion of Pd(0), making these compounds superior to their chlorinated analogs for rapid library generation in drug discovery.

By reacting a BPA with an arylboronic acid, chemists can rapidly synthesize biaryl alkanoic acids (e.g., Felbinac derivatives), which are potent non-steroidal anti-inflammatory drugs (NSAIDs).

G A 1. Substrates BPA + Arylboronic Acid B 2. Catalyst/Base Pd(PPh3)4, K2CO3, H2O A->B C 3. Oxidative Addition (C-Br Cleavage) B->C D 4. Transmetalation (Boron to Pd) C->D E 5. Reductive Elimination (C-C Bond Formation) D->E F 6. Product Biaryl Alkanoic Acid E->F

Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for BPAs.

Experimental Workflows

Protocol A: Determination of LogP via Shake-Flask / HPLC Method

Causality & Rationale: The partition coefficient (LogP) is determined using a 1-octanol/water system because octanol's amphiphilic nature (polar head, non-polar tail) closely mimics biological lipid bilayers. Self-Validating System: This protocol requires a mass balance check. The concentration of the solute in the octanol phase plus the aqueous phase must equal the initial concentration. A deviation >5% indicates interfacial aggregation or precipitation, invalidating the run.

  • Preparation: Pre-saturate 1-octanol and HPLC-grade water with each other by stirring vigorously for 24 hours at 25 °C, followed by phase separation.

  • Dissolution: Dissolve exactly 1.0 mg of 4-bromophenylacetic acid in 1.0 mL of the pre-saturated 1-octanol.

  • Partitioning: Add 1.0 mL of the pre-saturated water to the octanol solution in a glass vial. Seal and agitate mechanically at 25 °C for 60 minutes.

  • Separation: Centrifuge the vial at 3000 rpm for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Carefully extract aliquots from both the aqueous and octanol phases. Analyze both via HPLC-UV (λ = 254 nm) against a standard calibration curve.

  • Validation: Calculate LogP = log10([BPA]octanol / [BPA]water). Verify that [BPA]octanol + [BPA]water = [BPA]initial.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Potassium carbonate ( K2​CO3​ ) is used to convert the arylboronic acid into an electron-rich boronate complex, which is mandatory for the transmetalation step. A biphasic solvent (1,4-Dioxane/Water) is utilized because dioxane solubilizes the organic substrates, while water dissolves the inorganic base and borate byproducts, driving the reaction forward thermodynamically.

  • Setup: To a flame-dried Schlenk flask under argon, add 4-bromophenylacetic acid (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst & Base: Add Pd(PPh3​)4​ (0.05 eq) and K2​CO3​ (2.5 eq).

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and Water (4:1 v/v) to achieve a 0.2 M substrate concentration.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours. Monitor the consumption of the aryl bromide via TLC or LC-MS.

  • Workup: Cool to room temperature, acidify to pH 2 using 1M HCl (to protonate the alkanoic acid), and extract with Ethyl Acetate (3x).

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under vacuum, and purify via silica gel chromatography.

Analytical Characterization

To ensure the structural integrity of BPAs, analytical characterization must be rigorous and self-validating.

  • Nuclear Magnetic Resonance (1H NMR): For para-substituted BPAs like 4-bromophenylacetic acid, the aromatic region will display a classic, highly symmetrical AA'BB' splitting pattern (two doublets integrating to 2H each, typically between 7.1 and 7.5 ppm). The aliphatic CH2​ protons will appear as a sharp singlet shifted downfield (~3.6 ppm) due to the combined deshielding effects of the adjacent aromatic ring and the carboxylic acid[5].

  • Mass Spectrometry (MS): Bromine naturally occurs as two stable isotopes, 79Br (~50.7%) and 81Br (~49.3%). This creates a built-in self-validating signature in mass spectrometry: the molecular ion peak will present as a distinct 1:1 doublet separated by exactly 2 m/z units (M and M+2). During reaction monitoring, any fragment or product that retains this 1:1 isotopic doublet definitively contains the bromine atom, allowing researchers to instantly verify that premature debromination has not occurred.

References

  • PubChem. "Benzeneacetic acid, 4-bromo- | C8H7BrO2 | CID 74654". National Institutes of Health (NIH). Available at:[Link]

  • LookChem. "Cas 1878-68-8, 4-Bromophenylacetic acid". Available at:[Link]

  • Fisher Scientific. "4-Bromo-DL-phenylalanine, 98+%, Thermo Scientific Chemicals". Available at:[Link]

  • ACS Publications. "Size and Shape Effects on Nanoparticle-Catalyzed Reactions Enabled by High-Throughput Variable-Temperature Desorption Electrospray Ionization Mass Spectrometry". Analytical Chemistry. Available at:[Link]

Sources

Exploratory

Discovery and history of 3-(4-Bromophenyl)-3-methylbutanoic acid

An In-Depth Technical Guide to 3-(4-Bromophenyl)-3-methylbutanoic Acid: From Synthesis to Application Introduction 3-(4-Bromophenyl)-3-methylbutanoic acid is a substituted carboxylic acid that, while not distinguished by...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(4-Bromophenyl)-3-methylbutanoic Acid: From Synthesis to Application

Introduction

3-(4-Bromophenyl)-3-methylbutanoic acid is a substituted carboxylic acid that, while not distinguished by a singular, celebrated discovery, represents a class of chemical intermediates crucial to the advancement of medicinal chemistry and materials science. Its molecular architecture—a stable bromophenyl group coupled with a sterically hindered butanoic acid chain—makes it a valuable building block for creating more complex molecules. The presence of both a reactive bromine atom and a versatile carboxylic acid functional group provides two orthogonal points for chemical modification, a highly desirable trait for scaffold-based drug design and combinatorial chemistry.

This guide provides an in-depth exploration of 3-(4-Bromophenyl)-3-methylbutanoic acid, intended for researchers, scientists, and drug development professionals. It delves into the compound's likely historical synthetic origins, provides a detailed, validated protocol for its preparation based on a classic name reaction, and discusses its strategic importance in the synthesis of novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties for 3-(4-Bromophenyl)-3-methylbutanoic acid is provided below. These data are essential for its proper handling, storage, and application in synthetic protocols.

PropertyValueSource
CAS Number 67159-82-4[1][2]
Molecular Formula C₁₁H₁₃BrO₂[3]
Molecular Weight 257.13 g/mol [2]
Physical Form Solid
InChI Key OWMVMLKZQONNKY-UHFFFAOYSA-N[1][2]
Purity (Typical) 97-98%[1]
Storage Temperature Room Temperature

Historical Context and Postulated Synthesis

While a specific "discovery" paper for 3-(4-Bromophenyl)-3-methylbutanoic acid is not prominent in the scientific literature, its structure strongly suggests that its first synthesis was likely achieved via the Reformatsky Reaction . This reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, is a cornerstone of organic chemistry for the formation of β-hydroxy esters.[4] The reaction's tolerance of a wide range of functional groups and its relative operational simplicity would have made it the logical choice for chemists in the 20th century seeking to synthesize 3-aryl-3-methylbutanoic acid derivatives.

The primary value of such a compound lies not in its intrinsic biological activity but in its role as an intermediate. The bromophenyl moiety is a classic precursor for carbon-carbon bond-forming cross-coupling reactions, while the carboxylic acid allows for amide or ester linkages. Therefore, its development is intrinsically linked to the rise of medicinal chemistry programs requiring novel molecular scaffolds.

Definitive Synthetic Methodology: The Reformatsky Reaction

The most reliable and historically logical method for preparing 3-(4-Bromophenyl)-3-methylbutanoic acid is the Reformatsky reaction, followed by hydrolysis. This process involves the reaction of an α-halo ester with a ketone in the presence of zinc metal.

Causality in Experimental Design

The choice of the Reformatsky reaction is deliberate and based on sound chemical principles. Unlike more reactive organometallic reagents like Grignard or organolithium reagents, the organozinc intermediate (the "Reformatsky enolate") is relatively mild.[4] This lower reactivity is critical as it prevents the reagent from undesirably reacting with the ester functionality of the starting material, ensuring a clean addition to the ketone. Zinc is the metal of choice due to its ability to readily undergo oxidative insertion into the carbon-halogen bond of the α-halo ester while being unreactive towards the carbonyls of the ester and ketone until the enolate is formed.[4][5]

Reaction Mechanism

The synthesis proceeds in three key stages:

  • Formation of the Reformatsky Enolate: Zinc metal undergoes oxidative addition into the carbon-bromine bond of ethyl 2-bromo-2-methylpropanoate. This forms an organozinc intermediate, which is more accurately described as a zinc enolate.[4]

  • Nucleophilic Addition: The zinc enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4'-bromoacetophenone. This addition forms a new carbon-carbon bond and a zinc alkoxide intermediate.

  • Hydrolysis: Acidic workup protonates the alkoxide to yield the β-hydroxy ester. Subsequent saponification (base hydrolysis) of the ester followed by acidification yields the final carboxylic acid product.

Reformatsky_Mechanism Figure 1: Mechanism of the Reformatsky Reaction R1 Ethyl 2-bromo-2-methylpropanoate S1 1. Oxidative Addition R1->S1 R2 4'-Bromoacetophenone S2 2. Nucleophilic Addition R2->S2 Zn Zinc (Zn) Zn->S1 I1 Reformatsky Enolate (Organozinc Reagent) I1->S2 I2 Zinc Alkoxide Intermediate I3 Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylbutanoate I2->I3 Acid Workup (H₃O⁺) S3 3. Saponification & Acidification I3->S3 I4 Final Product: 3-(4-Bromophenyl)-3-methylbutanoic acid S1->I1 Formation S2->I2 C-C bond formation S3->I4

Caption: Figure 1: Mechanism of the Reformatsky Reaction.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of the target compound.

Step 1: Synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylbutanoate

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. Ensure all glassware is oven-dried to exclude moisture. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Charging: To the flask, add activated zinc dust (1.5 equivalents) and dry tetrahydrofuran (THF).

  • Initiation: In the dropping funnel, prepare a solution of 4'-bromoacetophenone (1.0 equivalent) and ethyl 2-bromo-2-methylpropanoate (1.2 equivalents) in dry THF.

  • Reaction Execution: Add a small portion of the solution from the dropping funnel to the zinc suspension. Gentle heating or the addition of an iodine crystal may be required to initiate the reaction (indicated by heat evolution and disappearance of the iodine color). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the ketone. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester.

Step 2: Hydrolysis to 3-(4-Bromophenyl)-3-methylbutanoic acid

  • Saponification: Dissolve the crude ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH, 3.0 equivalents).

  • Heating: Heat the mixture to reflux and stir for 2-4 hours, until TLC analysis indicates the complete disappearance of the starting ester.

  • Purification: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or hexane) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate of the carboxylic acid product will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford pure 3-(4-Bromophenyl)-3-methylbutanoic acid.

Synthesis_Workflow Figure 2: Experimental Workflow for Synthesis A 1. Setup & Inert Atmosphere (Oven-dried glassware, N₂ gas) B 2. Charge Zinc & THF A->B C 3. Prepare Ketone/Ester Solution (4'-bromoacetophenone, ethyl 2-bromo-2-methylpropanoate) B->C D 4. Initiate & Reflux (Dropwise addition, maintain reflux) C->D E 5. Quench & Extract (Sat. NH₄Cl, Ethyl Acetate) D->E F 6. Isolate Crude Ester (Dry & concentrate) E->F G 7. Saponify Ester (NaOH, Ethanol, Reflux) F->G H 8. Purify & Acidify (Wash, then add HCl) G->H I 9. Isolate Final Product (Filter & Dry) H->I

Caption: Figure 2: Experimental Workflow for Synthesis.

Strategic Role in Drug Discovery and Development

3-(4-Bromophenyl)-3-methylbutanoic acid is best understood as a versatile scaffold for lead optimization in drug discovery. Its value is derived from the strategic placement of its functional groups, which allows for systematic chemical modification.

  • The Bromine Handle: The aryl bromide is a key functional group for modern metal-catalyzed cross-coupling reactions. It can be readily converted to a wide array of other functional groups using Suzuki, Stille, Heck, Sonogashira, or Buchwald-Hartwig amination reactions. This allows chemists to explore the chemical space around the phenyl ring, which is often crucial for modulating a drug's potency, selectivity, and pharmacokinetic properties.

  • The Carboxylic Acid Handle: The carboxylic acid is a common pharmacophore in its own right but also serves as a synthetic handle. It can be easily converted into amides, esters, or other bioisosteres to fine-tune properties like solubility, cell permeability, and metabolic stability.

  • The Gem-Dimethyl Group: The two methyl groups on the adjacent carbon provide steric bulk. This can be advantageous in drug design by locking the molecule into a specific conformation, which may enhance binding to a biological target. It also blocks metabolic attack at that position, potentially increasing the compound's half-life.

While there is limited public data on the direct biological activity of this specific molecule, numerous propanoic acid derivatives have been explored as potential therapeutic agents, including as anticancer candidates.[6]

Scaffold_Utility Figure 3: Utility as a Chemical Scaffold Core 3-(4-Bromophenyl)-3-methylbutanoic acid Node_Br Aryl Bromide (Coupling Site) Core->Node_Br Node_COOH Carboxylic Acid (Linkage Site) Core->Node_COOH Suzuki Suzuki Coupling (New Aryl/Heteroaryl Groups) Node_Br->Suzuki Heck Heck Coupling (Alkenes) Node_Br->Heck Buchwald Buchwald-Hartwig (Amines, Ethers) Node_Br->Buchwald Amide Amide Formation (Peptide mimics, H-bonding) Node_COOH->Amide Ester Ester Formation (Prodrugs, solubility) Node_COOH->Ester Reduction Reduction to Alcohol Node_COOH->Reduction

Caption: Figure 3: Utility as a Chemical Scaffold.

Conclusion

3-(4-Bromophenyl)-3-methylbutanoic acid serves as an exemplary case of a molecular building block whose importance is defined by its synthetic potential rather than a singular historical discovery. Its logical and efficient synthesis via the time-tested Reformatsky reaction makes it an accessible intermediate for research and development. For drug development professionals, its true value lies in its dual-functional nature, offering a robust scaffold for the systematic exploration of chemical space to create novel, potent, and selective therapeutic agents. Understanding the synthesis and strategic utility of such intermediates is fundamental to the art and science of modern medicinal chemistry.

References

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

  • Ruble, J. C., et al. (2019). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. ResearchGate. [Link]

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  • ResearchGate. (2019). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid | Request PDF. [Link]

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Foundational

A Technical Guide to Unlocking the Therapeutic Potential of 3-(4-Bromophenyl)-3-methylbutanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 3-(4-Bromophenyl)-3-methylbutanoic Acid Scaffold In the landscape of modern drug discovery, the identification of n...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-(4-Bromophenyl)-3-methylbutanoic Acid Scaffold

In the landscape of modern drug discovery, the identification of novel chemical scaffolds that offer versatile synthetic handles and favorable structural motifs is a critical starting point for any successful campaign. The 3-(4-Bromophenyl)-3-methylbutanoic acid molecule represents such a scaffold, possessing a unique combination of features that make it an attractive starting point for the development of new therapeutic agents.

This guide provides a comprehensive overview of potential research avenues for derivatives of this core structure. We will explore strategic synthetic modifications, hypothesize high-potential therapeutic targets based on established pharmacophores, and provide detailed, actionable experimental workflows to validate these hypotheses. The core structure presents three key features for strategic derivatization:

  • The Carboxylic Acid: A versatile functional group that can be readily converted into a wide array of amides, esters, and other bioisosteres, allowing for fine-tuning of physicochemical properties and target engagement.[1][2] Carboxylic acids are a common feature in hundreds of marketed drugs and are often key to target binding.[1]

  • The Aryl Bromide: An ideal handle for modern palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3][4][5] This enables the rapid introduction of diverse aromatic and heteroaromatic systems, dramatically expanding the chemical space and allowing for exploration of structure-activity relationships (SAR).

  • The Gem-Dimethyl Group: This structural motif provides steric bulk, which can influence the molecule's conformation and restrict rotation around the C-C bond. This can lead to improved binding affinity and selectivity. Furthermore, this group can block potential sites of metabolism, enhancing the metabolic stability and pharmacokinetic profile of the resulting derivatives.

This document serves as a strategic road map for researchers aiming to leverage this promising scaffold to address unmet medical needs in metabolic diseases, oncology, and beyond.

Section 1: Synthetic Derivatization Strategies

The true potential of the 3-(4-Bromophenyl)-3-methylbutanoic acid scaffold lies in its synthetic tractability. Two primary vectors for diversification exist: modification of the carboxylic acid and functionalization of the aryl bromide.

Carboxylic Acid Modifications

The carboxylic acid moiety is a gateway to numerous derivatives via nucleophilic acyl substitution.[2][6] The most common and synthetically accessible modifications include:

  • Amide Formation: Coupling with a diverse library of primary and secondary amines using standard coupling reagents (e.g., HATU, HOBt/EDC) can generate a library of amides. This is a cornerstone of medicinal chemistry for improving cell permeability and modulating target interactions.

  • Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents can produce esters, which can act as prodrugs or engage different pockets within a target's binding site.

Aryl Bromide Cross-Coupling

The presence of the bromine atom on the phenyl ring is a significant asset, enabling a suite of powerful palladium-catalyzed cross-coupling reactions that are mainstays of pharmaceutical synthesis.[4][5]

  • Suzuki-Miyaura Coupling: Reaction with a wide range of commercially available boronic acids or esters introduces new aryl or heteroaryl groups, creating biaryl structures common in many drug classes.[3][7][8]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, coupling the aryl bromide with various amines, anilines, or N-heterocycles to generate compounds with entirely different physicochemical and biological properties.[4]

  • Sonogashira Coupling: Coupling with terminal alkynes introduces linear, rigid structural elements, which can be valuable for probing deep, narrow binding pockets.[3]

The combination of these two derivatization strategies allows for the creation of a large and highly diverse compound library from a single, accessible starting material.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways Core 3-(4-Bromophenyl)-3- methylbutanoic acid Amides Amide Library (R-NH2, Coupling) Core->Amides Carboxylic Acid Modification Esters Ester Library (R-OH, H+) Core->Esters Carboxylic Acid Modification Biaryls Biaryl Derivatives (Suzuki Coupling) Core->Biaryls Aryl Bromide Modification Aryl_Amines Aryl Amine Derivatives (Buchwald-Hartwig) Core->Aryl_Amines Aryl Bromide Modification Alkynes Alkynyl Derivatives (Sonogashira) Core->Alkynes Aryl Bromide Modification

Caption: Synthetic pathways for derivatizing the core scaffold.

Section 2: High-Potential Therapeutic Research Areas

Analysis of the scaffold's structural features suggests several promising avenues for research, particularly in metabolic diseases.

Primary Hypothesis: Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

PPARs are nuclear receptors that play a central role in regulating glucose and lipid metabolism.[9] PPARγ, in particular, is the molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs used to treat type 2 diabetes.[9][10]

Rationale for Hypothesis: The pharmacophore for PPARγ agonists typically consists of three key features:

  • An Acidic Head Group: A carboxylic acid or a bioisostere is essential for anchoring the ligand in the binding pocket via hydrogen bonds.[11][12]

  • A Central Aromatic Core: A phenyl ring or similar aromatic system occupies a central hydrophobic region.

  • A Second Hydrophobic Tail: An additional lipophilic group that extends into another hydrophobic pocket of the receptor.

The 3-(4-Bromophenyl)-3-methylbutanoic acid scaffold inherently contains the acidic head group and a central aromatic core. Derivatives created via Suzuki coupling at the bromo-position can readily install the requisite hydrophobic tail, making this scaffold an ideal candidate for discovering novel PPARγ agonists. The goal would be to identify partial agonists, which are believed to offer the antidiabetic benefits of full agonists but with a reduced side-effect profile.[9]

Other Potential Areas:

  • Oncology: The bromophenyl motif is found in numerous small-molecule kinase inhibitors and other anticancer agents.[13][14] Derivatives could be screened against panels of cancer cell lines and kinases.

  • Neuroscience: The ability to tune lipophilicity through derivatization makes this scaffold suitable for developing CNS-penetrant compounds targeting ion channels or enzymes implicated in neurological disorders.

Section 3: Experimental Workflow for PPARγ Agonist Discovery

A structured, multi-step approach is proposed to efficiently identify and validate PPARγ agonists from a library of 3-(4-Bromophenyl)-3-methylbutanoic acid derivatives.

G A Step 1: Focused Library Synthesis B Step 2: Primary Screening (Luciferase Reporter Assay) A->B Screen for PPARγ Agonism C Step 3: Secondary Assay (Adipocyte Differentiation) B->C Confirm Biological Activity D Step 4: ADME Profiling (Solubility, Stability, Permeability) C->D Assess Drug-like Properties E Lead Candidate D->E Prioritize for in vivo studies

Caption: High-level workflow for PPARγ agonist discovery.

Step 1: Focused Library Synthesis

A library of 20-50 derivatives should be synthesized. The primary focus should be on Suzuki-Miyaura coupling to introduce a variety of substituted phenyl, naphthyl, and heteroaromatic groups at the 4-position of the phenyl ring. A smaller subset of amide and ester derivatives should also be prepared to explore the SAR around the carboxylic acid head group.

Derivative Class Modification Site Synthetic Reaction Example R Groups Rationale
Biaryl AcidsAryl BromideSuzuki-Miyaura Coupling4-phenoxyphenyl, 4-cyclohexylphenyl, 2-naphthylIntroduce diverse hydrophobic tails to probe the ligand-binding pocket.
AmidesCarboxylic AcidAmide CouplingBenzylamide, Piperidinyl-amideModulate acidity, improve cell permeability, and explore H-bond interactions.
EstersCarboxylic AcidEsterificationEthyl ester, Benzyl esterServe as potential prodrugs and alter solubility and metabolic stability.
Step 2 (Protocol): Primary Screening via PPARγ Reporter Gene Assay

This assay provides a rapid and quantitative measure of a compound's ability to activate the PPARγ receptor in a cellular context.[15][16]

Objective: To identify "hit" compounds that induce a luminescent signal, indicating PPARγ activation.

Materials:

  • Cell Line: U2OS or HEK293 cells stably co-transfected with a human PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).[15]

  • Reference Agonist: Rosiglitazone (a known potent PPARγ agonist).[17][18]

  • Assay Medium: Appropriate cell culture medium (e.g., DMEM) with 10% FBS.

  • Luciferase Detection Reagent: Commercially available kit (e.g., Bright-Glo™).

  • 96-well white, clear-bottom assay plates.

Methodology:

  • Cell Plating: Seed the reporter cells into 96-well plates at a pre-determined density (e.g., 10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare stock solutions of all test derivatives and the Rosiglitazone positive control in DMSO. Create a serial dilution series for each compound (e.g., 10-point, 3-fold dilutions starting from 30 µM) in assay medium. The final DMSO concentration in the assay should not exceed 0.5%.[17]

  • Cell Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with Rosiglitazone as a positive control and medium with DMSO only as a negative (vehicle) control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂.

  • Signal Detection: Remove plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of luciferase detection reagent to each well.

  • Data Acquisition: After a 5-10 minute incubation in the dark, measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the relative luminescence units (RLU) against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal activation) and maximal efficacy for each active compound.

Step 3 (Protocol): Secondary Assay - 3T3-L1 Adipocyte Differentiation

This cell-based phenotypic assay confirms that the PPARγ activation observed in the reporter assay translates into a relevant biological response: the differentiation of pre-adipocytes into mature, lipid-accumulating adipocytes.[19][20]

Objective: To confirm that hit compounds induce adipogenesis, a hallmark of PPARγ activation.

Materials:

  • Cell Line: 3T3-L1 mouse pre-adipocyte cell line.[21]

  • Differentiation Medium (MDI): DMEM with 10% FBS, supplemented with 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.

  • Oil Red O Staining Solution: A stock solution of Oil Red O in isopropanol, diluted with water before use.[21]

  • 24-well plates.

Methodology:

  • Cell Culture: Grow 3T3-L1 cells to confluence in 24-well plates. Maintain the cells in a post-confluent state for 2 days.

  • Induction of Differentiation: On Day 0, replace the medium with MDI medium containing either the test compound (at its EC₅₀ concentration from the primary screen), Rosiglitazone (positive control), or vehicle (negative control).

  • Medium Changes:

    • On Day 2, replace the medium with fresh DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective compounds or controls.

    • On Day 4 and every 2 days thereafter, replace the medium with fresh DMEM containing 10% FBS and the respective compounds/controls.

  • Staining (Day 8-10):

    • Wash the cells gently with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 10% formalin in PBS for 1 hour.

    • Wash again with water and allow to dry completely.

    • Add the Oil Red O working solution to each well and incubate for 20-30 minutes at room temperature.[20]

    • Wash away excess stain with water until the wash water is clear.

  • Quantification:

    • Visually inspect the wells under a microscope for the presence of red-stained lipid droplets, which indicate successful differentiation.

    • For quantitative analysis, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at ~500 nm using a plate reader.[21]

Section 4: Physicochemical and ADME Profiling

Once active compounds are confirmed in secondary assays, it is crucial to evaluate their drug-like properties early to ensure that potent compounds also have a viable path toward in vivo efficacy.[22][23][24] In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for this stage.[22][25][26]

Parameter Assay Methodology Target Value Rationale
Solubility Kinetic or Thermodynamic SolubilityMeasurement of compound concentration in a saturated aqueous buffer (e.g., PBS pH 7.4) using HPLC-UV or LC-MS.> 50 µMPoor solubility can limit absorption and lead to inconsistent in vivo data.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Measures the passive diffusion of a compound from a donor well through a lipid-infused artificial membrane to an acceptor well.Pₑ > 5 x 10⁻⁶ cm/sPredicts passive intestinal absorption for orally administered drugs.
Metabolic Stability Liver Microsomal Stability AssayThe compound is incubated with liver microsomes (containing CYP450 enzymes) and NADPH. The disappearance of the parent compound over time is monitored by LC-MS.t½ > 30 minIdentifies compounds that are rapidly metabolized, which would likely have poor oral bioavailability and a short duration of action.
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)The compound is added to plasma in a semi-permeable membrane device and allowed to equilibrate. The free vs. bound concentration is measured.Fraction Unbound > 1%Only the unbound fraction of a drug is free to engage its target and exert a therapeutic effect. Highly bound drugs may require higher doses.

Conclusion

The 3-(4-Bromophenyl)-3-methylbutanoic acid scaffold represents a chemically versatile and strategically sound starting point for a drug discovery program. Its facile derivatization through established synthetic methodologies allows for a thorough exploration of structure-activity relationships. The strong structural homology to known PPARγ agonists makes this target a particularly compelling initial research direction, with the potential to yield novel insulin-sensitizing agents for the treatment of type 2 diabetes. The systematic workflow outlined in this guide—from focused library synthesis and robust in vitro screening to essential ADME profiling—provides a clear and efficient path for identifying and validating lead candidates derived from this promising molecular framework.

References

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(4-Bromophenyl)-3-methylbutanoic Acid

Executive Summary In the realm of advanced organic synthesis and photochemical drug development, 3-(4-bromophenyl)-3-methylbutanoic acid serves as a highly specialized building block. As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and photochemical drug development, 3-(4-bromophenyl)-3-methylbutanoic acid serves as a highly specialized building block. As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a precisely engineered molecular architecture. Featuring a sterically demanding quaternary carbon center and a heavy-atom-substituted aryl ring, this molecule is purpose-built for studies requiring restricted conformational freedom and enhanced spin-orbit coupling.

This guide provides an in-depth technical analysis of its physicochemical properties—specifically its molecular weight and formula—and details field-proven, self-validating protocols for its utilization in synthesizing complex photochemical precursors.

Physicochemical Architecture & Stoichiometric Fundamentals

Before deploying any compound in a multi-step synthesis, a rigorous understanding of its stoichiometric fundamentals is required. The target compound possesses the chemical formula C₁₁H₁₃BrO₂ and a precise molecular weight of 257.13 g/mol [1].

The structural blueprint of C₁₁H₁₃BrO₂ consists of a butanoic acid backbone where the C3 position is fully substituted (a quaternary center) with a methyl group and a 4-bromophenyl group[2]. This specific arrangement is not accidental; it is designed to exploit specific stereoelectronic effects.

Table 1: Physicochemical and Structural Properties
PropertyValueStructural & Synthetic Implication
Molecular Formula C₁₁H₁₃BrO₂Dictates the exact mass and isotopic distribution (Br⁷⁹/Br⁸¹ ratio of ~1:1), critical for MS validation[2].
Molecular Weight 257.13 g/mol Essential for precise stoichiometric calculations in Grignard additions and esterifications[1].
CAS Registry Number 67159-82-4Unique identifier for sourcing, regulatory compliance, and database tracking[1].
C3 Architecture Quaternary CenterInduces the Thorpe-Ingold effect , restricting conformational degrees of freedom and pre-organizing the molecule for cyclization.
Aryl Substitution para-BromoThe heavy bromine atom enhances spin-orbit coupling, facilitating Intersystem Crossing (ISC) in photochemical workflows[3].

Mechanistic Causality: The Role of Sterics and Heavy Atoms

In drug development and mechanistic photochemistry, we do not select substrates arbitrarily. The utility of 3-(4-bromophenyl)-3-methylbutanoic acid is driven by two causal factors:

  • The Thorpe-Ingold (Gem-Dimethyl) Effect: The C3 quaternary center mimics a gem-dimethyl group. By introducing steric bulk at the hinge of the carbon chain, the bond angle between the reactive termini is compressed. This drastically lowers the entropic penalty for downstream cyclization reactions, accelerating the formation of cyclic intermediates.

  • Heavy Atom Effect for Intersystem Crossing (ISC): When this compound is converted into a photochemically active alkene, the para-bromo substituent plays a critical quantum mechanical role. The large nucleus of the bromine atom facilitates spin-orbit coupling, which allows the excited molecule to efficiently transition from a singlet excited state to a triplet excited state—a mandatory step for triplet-mediated rearrangements[3].

Validated Synthetic Workflows

To utilize this compound effectively, it must either be synthesized from a methyl ketone precursor or converted into a downstream target. Below are self-validating protocols detailing both phases.

Protocol 1: Synthesis of the Acid via Haloform Reaction

This protocol describes the generation of 3-(4-bromophenyl)-3-methylbutanoic acid from 4-(4-bromophenyl)-4-methylpentan-2-one.

  • Solvent Preparation: Dissolve the starting methyl ketone in a 1:1 mixture of 1,4-dioxane and water. Causality: The mixed solvent system ensures the organic ketone remains completely solubilized while allowing the aqueous inorganic reagents to interact homogenously.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Hypobromite formation is highly exothermic. Maintaining 0 °C prevents unwanted α-halogenation at the sterically hindered C3 position and suppresses oxidative cleavage of the carbon backbone.

  • Reagent Addition: Slowly add a freshly prepared solution of sodium hypobromite (generated in situ from NaOH and Br₂).

  • Self-Validation Step: Stir the reaction at room temperature for 4 hours. The reaction is complete when the distinct yellow color of the hypobromite entirely dissipates, visually validating the complete conversion to the tribromomethyl intermediate and its subsequent cleavage.

  • Isolation: Quench with sodium bisulfite to neutralize any trace unreacted hypobromite. Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the target carboxylic acid. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Downstream Conversion to a Photochemical Precursor

The acid is frequently converted into 1,1-diphenyl-3-(4-bromophenyl)-3-methyl-1-butene, a classic substrate for studying the di-π-methane rearrangement[3].

  • Esterification: Reflux the acid (MW: 257.13 g/mol ) in methanol with catalytic concentrated H₂SO₄ for 12 hours to yield the methyl ester. Causality: Masking the acidic proton is mandatory; otherwise, it will violently quench the Grignard reagent in the next step.

  • Grignard Addition: Dissolve the ester in anhydrous THF. Dropwise add 2.5 equivalents of phenylmagnesium bromide (PhMgBr) at 0 °C. The excess reagent ensures double addition, yielding a tertiary alcohol.

  • Dehydration (Self-Validating): Dissolve the tertiary alcohol in diethyl ether. Add catalytic p-toluenesulfonic acid (p-TsOH) and stir at room temperature. Causality: Diethyl ether provides a low-polarity environment that drives dehydration without triggering Wagner-Meerwein skeletal shifts at the sensitive C3 quaternary center.

    • Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the polar tertiary alcohol spot (lower Rf) completely disappears, replaced by a highly non-polar alkene spot (higher Rf).

SyntheticWorkflow Ketone 4-(4-Bromophenyl)- 4-methylpentan-2-one Haloform Haloform Reaction NaOH, Br2, Dioxane/H2O Ketone->Haloform TargetAcid 3-(4-Bromophenyl)- 3-methylbutanoic acid Haloform->TargetAcid Esterification Esterification & Grignard 1. MeOH, H+ 2. PhMgBr, THF TargetAcid->Esterification Alcohol Tertiary Alcohol Intermediate Esterification->Alcohol Dehydration Dehydration p-TsOH, Diethyl Ether Alcohol->Dehydration DiPiMethane 1,1-Diphenyl-3-(p-bromophenyl) -3-methyl-1-butene Dehydration->DiPiMethane

Fig 1: Synthetic workflow from methyl ketone to the photochemical alkene precursor.

Photochemical Applications: The Di-π-Methane Rearrangement

The ultimate utility of synthesizing 1,1-diphenyl-3-(4-bromophenyl)-3-methyl-1-butene from our target acid lies in photochemistry. As famously documented by Zimmerman et al. in the Journal of the American Chemical Society, this molecular architecture is perfectly tuned for the di-π-methane rearrangement [3].

Upon UV irradiation, the molecule absorbs photons to reach a singlet excited state. The para-bromo group forces rapid intersystem crossing to a triplet state. The Thorpe-Ingold effect at the C3 quaternary center then physically forces the two π-systems (the alkene and the aryl ring) into close spatial proximity, resulting in the formation of a cyclopropyldicarbinyl diradical. Subsequent aryl migration and radical recombination yield a highly strained cyclopropane photoproduct[3].

DiPiMethane Precursor 1,1-Diphenyl-3-(p-bromophenyl) -3-methyl-1-butene Excitation hv (UV Light) Intersystem Crossing Precursor->Excitation Triplet Triplet Excited State (Br Heavy Atom Effect) Excitation->Triplet Diradical Cyclopropyldicarbinyl Diradical Intermediate Triplet->Diradical Migration Aryl Migration & Radical Recombination Diradical->Migration Product Cyclopropane Photoproduct Migration->Product

Fig 2: Di-π-methane rearrangement pathway facilitated by the target compound.

References

  • Title: 3-(4-Bromophenyl)
  • Title: 3-(4-bromophenyl)
  • Title: The aryl vinyl methane version of the di-.pi.-methane rearrangement.

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Foundational

Theoretical studies on 3-(4-Bromophenyl)-3-methylbutanoic acid

An In-depth Technical Guide to the Theoretical Study of 3-(4-Bromophenyl)-3-methylbutanoic acid This guide provides a comprehensive theoretical framework for the investigation of 3-(4-Bromophenyl)-3-methylbutanoic acid....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Study of 3-(4-Bromophenyl)-3-methylbutanoic acid

This guide provides a comprehensive theoretical framework for the investigation of 3-(4-Bromophenyl)-3-methylbutanoic acid. Designed for researchers, computational chemists, and drug development professionals, this document outlines the core principles, methodologies, and anticipated insights from a rigorous computational analysis of the title compound. While experimental data on this specific molecule is limited, this guide leverages established theoretical protocols for structurally related arylpropanoic acids to propose a complete computational workflow.

Introduction and Rationale

3-(4-Bromophenyl)-3-methylbutanoic acid belongs to the broader class of arylalkanoic acids, a scaffold of significant interest in medicinal chemistry. Arylpropanoic acid derivatives are well-known for their pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2][3] The introduction of a bromine atom and a gem-dimethyl group on the propane chain presents unique electronic and steric features that warrant a detailed theoretical investigation.

A computational approach provides a powerful, cost-effective lens to probe the molecule's intrinsic properties before undertaking extensive experimental synthesis and testing. By employing quantum chemical calculations, we can predict its three-dimensional structure, electronic landscape, spectroscopic signatures, and potential reactivity. These theoretical insights are invaluable for understanding structure-activity relationships (SAR), guiding synthetic efforts, and predicting potential biological interactions.[4][5]

This guide is structured to walk the reader through a complete theoretical study, from initial structural setup to advanced electronic and reactivity analysis. The causality behind each computational choice is explained, ensuring a self-validating and scientifically rigorous protocol.

Physicochemical and Structural Properties

Before delving into theoretical calculations, it is essential to consolidate the known properties of the target molecule. This data serves as a baseline and provides parameters for the initial computational model.

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₁₃BrO₂[6]
Molecular Weight 257.13 g/mol [7]
CAS Number 67159-82-4[8]
Physical Form Solid
Canonical SMILES CC(C)(CC(=O)O)C1=CC=C(C=C1)Br[6]
InChI Key OWMVMLKZQONNKY-UHFFFAOYSA-N
Predicted XlogP 3.2[6]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 2[8]

Proposed Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the theoretical characterization of 3-(4-Bromophenyl)-3-methylbutanoic acid using Density Functional Theory (DFT), a method that has proven indispensable for studying molecules of this class.[4][5]

Workflow Overview

The proposed computational workflow is designed to systematically analyze the molecule's properties, from its fundamental geometry to its electronic behavior and reactivity.

G cluster_prep Step 1: Initial Setup cluster_geom Step 2: Geometry Optimization cluster_analysis Step 3: Electronic & Spectroscopic Analysis cluster_application Step 4: Application-Oriented Analysis A Input Structure Generation (3D Sketch) B Conformational Analysis A->B Initial Geometries C Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-311++G(d,p)) B->C D NBO Analysis (Charge Distribution, Hyperconjugation) C->D Optimized Structure E FMO Analysis (HOMO-LUMO Gap, Reactivity) C->E Molecular Orbitals F MEP Mapping (Electrostatic Potential) C->F Electron Density G Simulated Spectra (IR, Raman, NMR) C->G Vibrational Frequencies I Molecular Docking (e.g., COX-2 Enzyme) C->I Lowest Energy Conformer H Reactivity Descriptors (Hardness, Electronegativity) E->H Orbital Energies

Caption: Proposed DFT workflow for theoretical analysis.

Detailed Protocol

Protocol 1: Geometry Optimization and Vibrational Analysis

  • Initial Structure Creation : Draw the 3D structure of 3-(4-Bromophenyl)-3-methylbutanoic acid using molecular modeling software (e.g., ChemDraw, Avogadro).

  • Conformational Search : Perform a conformational search to identify low-energy conformers, primarily focusing on the rotation around the C-C single bonds of the butanoic acid chain. This is critical as the molecule's flexibility can significantly impact its properties.

  • DFT Optimization : For the lowest energy conformer, perform a full geometry optimization without constraints.

    • Methodology : Density Functional Theory (DFT).

    • Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and provides a good balance between accuracy and computational cost for organic molecules.[9]

    • Basis Set : 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and non-covalent interactions, and polarization functions (d,p) for describing bond anisotropies.[4]

  • Frequency Calculation : Perform a harmonic vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Causality : This step is crucial for two reasons. First, the absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. Second, it provides the necessary data for simulating the infrared (IR) and Raman spectra.[5]

Protocol 2: Electronic Structure and Property Analysis

  • Natural Bond Orbital (NBO) Analysis : Using the optimized geometry, perform an NBO analysis.

    • Purpose : To investigate intramolecular interactions, such as hyperconjugative stability arising from electron delocalization from donor (Lewis-type) to acceptor (non-Lewis) orbitals.[4][10] This analysis also provides natural atomic charges, offering a more chemically intuitive picture of charge distribution than other methods.

  • Frontier Molecular Orbital (FMO) Analysis : Visualize and analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Purpose : The HOMO and LUMO energies are fundamental to chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[11][12] The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

  • Molecular Electrostatic Potential (MEP) Mapping : Generate an MEP surface.

    • Purpose : The MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are critical for understanding non-covalent interactions and reactivity.[11]

Anticipated Theoretical Results and Interpretations

Structural and Conformational Insights

The geometry optimization is expected to reveal the most stable 3D arrangement of the molecule. Key parameters to analyze include the dihedral angle between the phenyl ring and the carboxylic acid group, and the bond lengths and angles around the quaternary carbon. The bromine atom will induce changes in the electronic distribution of the phenyl ring, which may subtly affect bond lengths compared to a non-substituted analog.

Electronic Properties and Reactivity

The electronic analysis will provide a quantitative understanding of the molecule's behavior.

Table 2: Predicted Electronic and Reactivity Descriptors (Note: These are conceptual descriptors to be calculated; values are illustrative placeholders.)

DescriptorFormulaAnticipated Significance
HOMO Energy EHOMOIndicates electron-donating ability. A higher value suggests a better electron donor.
LUMO Energy ELUMOIndicates electron-accepting ability. A lower value suggests a better electron acceptor.
Energy Gap (ΔE) ELUMO - EHOMOCorrelates with chemical stability and reactivity. A smaller gap implies higher polarizability and reactivity.[11]
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the ability of the molecule to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution. Harder molecules have larger energy gaps.[12]
Global Softness (S) 1 / (2η)The reciprocal of hardness; a measure of reactivity.
Dipole Moment (μ) Vector Sum of Bond DipolesIndicates the overall polarity of the molecule, influencing solubility and intermolecular interactions.

The NBO analysis is expected to show significant delocalization from the oxygen lone pairs of the carboxyl group and potential hyperconjugative interactions involving the C-Br bond. The MEP map will likely highlight the electronegative region around the carboxylic oxygens and the slightly positive region on the carboxylic hydrogen, with the bromophenyl ring showing a complex potential surface due to the interplay of the bromine's electronegativity and the π-system.

G cluster_molecule 3-(4-Bromophenyl)-3-methylbutanoic acid cluster_reactivity Chemical Reactivity HOMO HOMO LUMO LUMO HOMO->LUMO ΔE = E_LUMO - E_HOMO (Reactivity Indicator) High_Reactivity High Reactivity (Small ΔE) Low_Reactivity Low Reactivity (Large ΔE)

Caption: Relationship between FMO energy gap and reactivity.

Simulated Spectroscopic Profiles

The frequency calculations will allow for the simulation of IR and Raman spectra. These theoretical spectra can be used to assign vibrational modes to experimental data. Key expected vibrational frequencies include the characteristic C=O stretch of the carboxylic acid (around 1700-1750 cm⁻¹), the broad O-H stretch (2500-3300 cm⁻¹), C-H stretches of the aromatic ring and methyl groups, and the C-Br stretch at lower wavenumbers.[9][13] Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental results for structural validation.[14][15]

Potential Applications in Drug Development

Arylpropanoic acids are classic scaffolds for NSAIDs.[2][16] The theoretical data generated for 3-(4-Bromophenyl)-3-methylbutanoic acid can be directly applied to predict its potential as a COX inhibitor.

Protocol 3: Molecular Docking Study

  • Target Selection : Obtain the crystal structure of a relevant biological target, such as COX-2 (e.g., PDB ID: 5KIR), from the Protein Data Bank.

  • Ligand Preparation : Use the optimized, lowest-energy conformer of 3-(4-Bromophenyl)-3-methylbutanoic acid as the input ligand.

  • Docking Simulation : Perform molecular docking using software like AutoDock or Glide to predict the binding pose and affinity of the molecule within the active site of the enzyme.

  • Analysis : Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds involving the bromine atom) and compare the binding score to known inhibitors like ibuprofen or celecoxib.[17] This provides a rational basis for assessing its potential anti-inflammatory activity.

The insights from docking, combined with the calculated electronic properties and reactivity descriptors, can help in designing future analogs with improved potency and pharmacokinetic profiles.

Conclusion

This guide has outlined a comprehensive theoretical protocol for the in-depth study of 3-(4-Bromophenyl)-3-methylbutanoic acid. By systematically applying DFT calculations, it is possible to generate a rich dataset encompassing the molecule's structural, electronic, spectroscopic, and reactivity properties. This computational-first approach provides a robust and insightful foundation for guiding experimental research, saving valuable resources, and accelerating the discovery process in medicinal chemistry and materials science.

References

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses, 95, 328-344. Retrieved from [Link]

  • Dilber, S. P., et al. (2008). Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. Molecules, 13(3), 603-615. Retrieved from [Link]

  • Procedure for Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (2018). Organic Syntheses. Retrieved from [Link]

  • Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Retrieved from [Link]

  • Fallacara, A. L., et al. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. International Journal of Molecular Sciences, 25(1), 356. Retrieved from [Link]

  • Ruble, J. C., et al. (2019). Large Scale Synthesis of Enantiomerically Pure ( S )‐3‐(4‐Bromophenyl)butanoic Acid. ResearchGate. Retrieved from [Link]

  • 3-(4-bromophenyl)-3-methylbutanoic acid (C11H13BrO2). (n.d.). PubChemLite. Retrieved from [Link]

  • Kumar, S. A., et al. (2022). Spectroscopic Studies of 3-Furan-2-yl-4-Phenyl-Butyric Acid Compound DFT Method (FTIR and FT-Raman). TSI Journals. Retrieved from [Link]

  • 3-(4-Bromophenyl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Pandeya, S. N., et al. (2000). Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. European Journal of Medicinal Chemistry, 35(10), 879-886. Retrieved from [Link]

  • 3-(4-Bromophenyl)-3-methylbutanoic acid. (n.d.). Sigma-Aldrich China. Retrieved from [Link]

  • Kumar, P., et al. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Indo Global Journal of Pharmaceutical Sciences, 10(2), 54-65. Retrieved from [Link]

  • 4-Bromo-3-methylbutanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Ghammamy, S., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate. Retrieved from [Link]

  • de Oliveira, A. B., et al. (2022). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules, 27(6), 1993. Retrieved from [Link]

  • Liu, X., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 9, 706859. Retrieved from [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Retrieved from [Link]

  • Miar, M., et al. (2021). DFT study and NBO analysis of solvation/substituent effects of 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives. Journal of the Serbian Chemical Society, 86(11), 1145-1159. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6958. Retrieved from [Link]

  • Al-Bagawi, A. H., et al. (2026). Density Functional Theory and Molecular Dynamics Simulation Studies on the Corrosion Inhibition of Phenolic Acid-Based Derivatives on Aluminum. Scholars International Journal of Chemistry and Material Sciences, 9(1), 11-17. Retrieved from [Link]

  • Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024). Avicenna Bulletin. Retrieved from [Link]

  • Al-Shargabi, M., et al. (2024). Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. International Journal of Molecular Sciences, 25(3), 1718. Retrieved from [Link]

  • 3-methylbutanoic-acids Research Articles. (n.d.). R Discovery. Retrieved from [Link]

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Exploratory

Advanced Paradigms in the Synthesis of Aryl-Substituted Carboxylic Acids: A Technical Blueprint

Executive Summary Aryl-substituted carboxylic acids—most notably α -aryl propionic acids (the "profens" such as ibuprofen, naproxen, and flurbiprofen)—are ubiquitous structural motifs in active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl-substituted carboxylic acids—most notably α -aryl propionic acids (the "profens" such as ibuprofen, naproxen, and flurbiprofen)—are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) and advanced agrochemicals. Historically, the synthesis of these compounds relied on stoichiometric cyanide displacement of benzyl halides followed by harsh, atom-inefficient hydrolysis.

As a Senior Application Scientist, I approach synthetic route design through the lens of atom economy, scalability, and mechanistic precision. This whitepaper deconstructs the three most robust modern catalytic paradigms for synthesizing aryl carboxylic acids: Palladium-catalyzed α -arylation, metallaphotoredox carboxylation with CO2​ , and the highly regioselective hydrocarboxylation of aryl alkenes. By understanding the causality behind ligand selection and thermodynamic driving forces, researchers can implement these self-validating protocols to streamline drug development workflows.

Mechanistic Causality in Catalytic Disconnections

Palladium-Catalyzed α -Arylation of Esters

The α -arylation of carbonyl compounds fundamentally shifted the paradigm for constructing C(sp2)−C(sp3) bonds. However, esters present a unique challenge compared to ketones due to their higher pKa​ (~25 vs. ~20), requiring strong bases like LiHMDS for quantitative enolate formation.

The breakthrough in this space was driven by the rational design of bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines or di-tert-butylphosphines)[1]. The Causality of Ligand Design:

  • Oxidative Addition: The extreme electron density of the phosphine ligand accelerates the oxidative addition of the aryl halide to the Pd(0) center.

  • Enolate Coordination: The steric bulk of the ligand forces the formation of a mono-ligated Pd(II) intermediate, opening a critical coordination site for the incoming ester enolate.

  • Reductive Elimination: This is the rate-limiting step for ester enolates. The steric crowding of the ligand dramatically accelerates reductive elimination, forcefully expelling the α -aryl ester product and preventing off-target β -hydride elimination[1].

G Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Ar-Pd(II)-X Complex OxAdd->PdII Trans Enolate Coordination PdII->Trans PdII_Enolate Ar-Pd(II)-Enolate Trans->PdII_Enolate RedElim Reductive Elimination PdII_Enolate->RedElim RedElim->Pd0 Regenerates Product alpha-Aryl Ester RedElim->Product

Catalytic cycle of Pd-catalyzed alpha-arylation of esters.

Metallaphotoredox Carboxylation of Aryl Halides with CO2​

Carbon dioxide is the ultimate C1​ building block—abundant, non-toxic, and renewable. However, its thermodynamic stability ( ΔGf∘​=−394.4 kJ/mol) makes chemical fixation notoriously difficult. Traditional carboxylations required harsh conditions or stoichiometric amounts of highly reactive metallic reductants (like Mn or Zn powder).

Recent advancements have solved this by merging photoredox catalysis with transition-metal (Ni or Pd) catalysis[2],[3]. The Causality of Dual Catalysis: Under visible light irradiation, a photocatalyst reaches an excited state, enabling single-electron transfer (SET) to reduce the transition metal to its active M(0) state. This allows for oxidative addition into the inert Ar-X bond. The photoredox cycle provides the precise electrochemical potential required to drive the reduction of the metal-carboxylate intermediate, effectively utilizing light energy to overcome the thermodynamic sink of CO2​ insertion[2],[3].

G Light Visible Light Irradiation PC Photocatalyst Excitation Light->PC SET1 Single Electron Transfer PC->SET1 Ni0 Ni(0)/Pd(0) Catalyst SET1->Ni0 Reduces Catalyst OxAdd Oxidative Addition (Ar-X) Ni0->OxAdd NiII Ar-M(II)-X OxAdd->NiII CO2 CO2 Insertion NiII->CO2 NiII_Carb Ar-COO-M(II)-X CO2->NiII_Carb SET2 Reductive Elimination NiII_Carb->SET2 SET2->Ni0 Catalyst Turnover Product Aryl Carboxylic Acid SET2->Product

Metallaphotoredox dual catalysis for CO2 fixation to aryl halides.

Iron-Catalyzed Hydrocarboxylation of Aryl Alkenes

For the direct synthesis of α -aryl propionic acids from simple styrenes, iron-catalyzed hydrocarboxylation offers a highly sustainable, earth-abundant alternative to precious metal catalysis[4]. The Causality of Regiocontrol: By utilizing an Fe(II) precatalyst with a bulky bis(imino)pyridine ligand and a hydride source (e.g., EtMgBr), the system generates a highly reactive low-valent iron-hydride species. The steric geometry of the bis(imino)pyridine ligand strictly dictates a Markovnikov hydrometalation pathway. This forms a stable benzylic iron intermediate, which subsequently undergoes nucleophilic attack on CO2​ , ensuring >95% selectivity for the branched α -aryl acid over the linear β -product[4].

Quantitative Data & Catalyst Benchmarking

To guide synthetic planning, the following table summarizes the operational metrics of these three paradigms:

MethodologySubstratesPrimary Reagents / CatalystsKey Synthetic AdvantageTypical YieldsRegioselectivity
Pd-Catalyzed α -Arylation Esters + Aryl Halides Pd(OAc)2​ , Bulky Phosphine, LiHMDSAccess to quaternary carbon centers75–90%N/A (Direct substitution)
Photoredox Carboxylation Aryl Halides + CO2​ Photocatalyst, Ni/Pd Catalyst, LightMild conditions; utilizes greenhouse gas60–85%N/A (Direct substitution)
Fe-Catalyzed Hydrocarboxylation Styrenes + CO2​ Fe(II) complex, EtMgBr100% atom economy; earth-abundant80–96%>95% Markovnikov ( α -selective)
Dehomologative Oxidation Arylacetic Acids I2​ , DMSO (as oxidant/solvent)Metal-free; highly scalable70–88%N/A (Decarboxylative)[5]

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The methodologies below include built-in analytical checkpoints to ensure the reaction trajectory is correct before proceeding to subsequent steps.

Protocol A: Pd-Catalyzed α -Arylation of Esters

Objective: Synthesis of (±)-naproxen tert-butyl ester via cross-coupling.

  • Enolate Generation: In a flame-dried Schlenk flask under argon, dissolve the tert-butyl ester (1.1 equiv) in anhydrous toluene. Cool to -78°C. Add LiHMDS (1.2 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes.

    • Validation Checkpoint: Quench a 0.1 mL aliquot with D2​O . Analyze via 1H NMR to confirm >95% deuterium incorporation at the α -position, validating quantitative deprotonation.

  • Catalyst Activation: In a separate vial, dissolve Pd(OAc)2​ (2 mol%) and a bulky dialkylbiaryl phosphine ligand (4 mol%) in toluene. Stir until the solution becomes homogeneous and shifts in color (typically pale yellow to deep orange), indicating the formation of the active Pd(0)Ln​ species.

  • Cross-Coupling: Transfer the activated catalyst and the aryl bromide (1.0 equiv) to the enolate solution. Warm to room temperature, then heat to 80°C for 12 hours.

    • Validation Checkpoint: Monitor by GC-MS. The complete disappearance of the aryl bromide molecular ion peak confirms the catalytic cycle has reached completion.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over MgSO4​ , and purify via flash chromatography.

Protocol B: Iron-Catalyzed Regioselective Hydrocarboxylation of Styrenes

Objective: Synthesis of ibuprofen from isobutylstyrene.

  • Precatalyst Activation: In a glovebox, charge a pressure vessel with FeCl2​ (1 mol%) and bis(imino)pyridine ligand (1 mol%) in anhydrous THF. Add EtMgBr (1.2 equiv) dropwise at room temperature.

    • Validation Checkpoint: The reaction mixture will immediately shift from pale yellow to a deep green/black hue. This visual cue validates the successful reduction of Fe(II) to the active low-valent iron-hydride species.

  • Hydrometalation & CO2​ Insertion: Add isobutylstyrene (1.0 equiv). Seal the vessel, remove it from the glovebox, and pressurize with CO2​ (1 atm via balloon). Stir vigorously for 16 hours.

    • Validation Checkpoint: Monitor the CO2​ balloon volume. A stoichiometric deflation of the balloon confirms successful gas uptake and insertion into the benzylic iron intermediate.

  • Quench & Isolation: Carefully vent the vessel. Quench with 1M HCl to pH < 2.

    • Validation Checkpoint: Verify pH with indicator paper. The acidic environment is strictly required to ensure the carboxylate salt is fully protonated to the free carboxylic acid, allowing for quantitative extraction into the organic phase (diethyl ether).

References

  • Title: Visible‐light‐induced carboxylation of aryl halides with CO2 by photoredox/palladium catalysis.
  • Title: Recent Advances in Light‐Induced Carboxylation of Organic (Pseudo)Halides with CO2.
  • Title: Metal-Free Dehomologative Oxidation of Arylacetic Acids for the Synthesis of Aryl Carboxylic Acids.
  • Title: Palladium-catalyzed alpha-arylation of esters.
  • Title: Iron-Catalyzed, Highly Regioselective Synthesis of alpha-Aryl Carboxylic Acids from Styrene Derivatives and CO2.

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Foundational

Stability and reactivity of 3-(4-Bromophenyl)-3-methylbutanoic acid

An In-Depth Technical Guide to the Stability and Reactivity of 3-(4-Bromophenyl)-3-methylbutanoic Acid Introduction 3-(4-Bromophenyl)-3-methylbutanoic acid is a carboxylic acid derivative featuring a quaternary carbon ce...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Reactivity of 3-(4-Bromophenyl)-3-methylbutanoic Acid

Introduction

3-(4-Bromophenyl)-3-methylbutanoic acid is a carboxylic acid derivative featuring a quaternary carbon center attached to a brominated phenyl ring. Its structural motifs—a stable aryl bromide and a sterically hindered carboxylic acid—make it a valuable intermediate in organic synthesis and a potential building block in the development of novel pharmaceutical agents. The aryl bromide handle allows for a wide array of carbon-carbon and carbon-heteroatom bond formations via modern cross-coupling chemistry, while the carboxylic acid group provides a site for derivatization into esters, amides, and other functional groups.

This guide provides a comprehensive analysis of the chemical stability and reactivity of 3-(4-Bromophenyl)-3-methylbutanoic acid. We will explore its susceptibility to degradation under various stress conditions and detail its reactivity profile, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of a molecule's physical properties is essential before undertaking stability or reactivity studies. The key properties of 3-(4-Bromophenyl)-3-methylbutanoic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.13 g/mol [2]
CAS Number 67159-82-4[2]
Physical Form Solid[2]
Storage Temperature Room Temperature[2]
InChI Key OWMVMLKZQONNKY-UHFFFAOYSA-N[2]

Stability Profile: A Forced Degradation Analysis

Forced degradation, or stress testing, is crucial for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[3][4] These studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[4][5]

G cluster_0 Forced Degradation Workflow cluster_1 Stressors start Drug Substance 3-(4-Bromophenyl)-3-methylbutanoic acid stress Apply Stress Conditions (Solution & Solid State) start->stress acid Acid Hydrolysis (e.g., HCl) stress->acid base Base Hydrolysis (e.g., NaOH) stress->base oxidation Oxidation (e.g., H₂O₂) stress->oxidation photo Photolysis (UV/Vis Light) stress->photo thermal Thermal (Heat, Humidity) stress->thermal analysis Analytical Monitoring (HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis end Identify Degradants & Establish Degradation Pathway analysis->end

Caption: General workflow for forced degradation studies.

Hydrolytic Stability

Hydrolysis involves the cleavage of chemical bonds by water.[6] For 3-(4-Bromophenyl)-3-methylbutanoic acid, the primary site of hydrolytic activity is the carboxylic acid group, though it is generally stable. However, under forcing acidic or basic conditions, reactions can occur. All acid derivatives can be hydrolyzed to yield carboxylic acids, though the conditions vary in severity.[7]

  • Acidic Conditions: Under strong acidic conditions and heat, decarboxylation may be a potential degradation pathway, although this often requires high activation energy.[8][9] The molecule is expected to be largely stable against hydrolysis in acidic media.

  • Basic Conditions: In the presence of a strong base, the carboxylic acid will be deprotonated to form the corresponding carboxylate salt. This salt form is generally stable and less reactive towards nucleophiles.[10]

  • Neutral Conditions: The compound is expected to be highly stable in neutral aqueous solutions.

Protocol: Hydrolytic Forced Degradation

  • Preparation: Prepare three solutions of the compound (~1 mg/mL) in:

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Purified Water (pH 7.0)

  • Incubation: Store aliquots of each solution at 60°C. Protect from light.

  • Time Points: Withdraw samples at 0, 2, 6, 12, and 24 hours.

  • Analysis:

    • For acidic and neutral samples, dilute directly with the mobile phase.

    • For basic samples, neutralize with an equivalent amount of 0.1 M HCl before dilution.

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with UV detection).

  • Evaluation: Compare chromatograms to the time-zero sample to identify any new peaks (degradants) and quantify the loss of the parent compound.

Oxidative Stability

Oxidative degradation can occur at several sites. The tertiary benzylic carbon is a potential site for oxidation. Furthermore, while aryl bromides are generally stable, extreme oxidative conditions could potentially lead to reactions. Oxidative decarboxylation of arylacetic acids is a known transformation that can yield carbonyl compounds.[11]

Protocol: Oxidative Forced Degradation

  • Preparation: Prepare a solution of the compound (~1 mg/mL) in a mixture of acetonitrile and water.

  • Stress Application: Add 3% hydrogen peroxide (H₂O₂) to the solution.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze samples directly by HPLC.

  • Evaluation: Monitor for the appearance of new peaks. Mass spectrometry (LC-MS) is invaluable here to identify the mass of potential oxidative adducts or fragments, such as a product from decarboxylation.

Photostability

Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond, often proceeding via a radical mechanism.[12] Exposure to ultraviolet (UV) or visible light could potentially lead to de-bromination or other radical-mediated reactions.

Protocol: Photostability Testing

  • Sample Preparation:

    • Place a thin layer of the solid compound in a clear quartz dish.

    • Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water) in a quartz cuvette.

    • Prepare dark controls for both solid and solution samples by wrapping them in aluminum foil.

  • Exposure: Place the samples and controls in a photostability chamber compliant with ICH Q1B guidelines. Expose them to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After exposure, dissolve the solid sample and analyze both the solid and solution samples by HPLC.

  • Evaluation: Compare the chromatograms of the exposed samples to the dark controls. Any new peaks in the exposed samples are considered photodegradation products.

Reactivity Profile: Synthetic Transformations

The dual functionality of 3-(4-Bromophenyl)-3-methylbutanoic acid makes it a versatile synthetic intermediate. Reactions can be selectively targeted at the carboxylic acid or the aryl bromide.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of classical transformations.

  • Esterification: Conversion to esters is readily achieved, for example, through Fischer esterification with an alcohol under acidic catalysis.[9]

  • Amide Formation: Reaction with amines, typically activated by coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), yields the corresponding amides.[9]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 3-(4-bromophenyl)-3-methylbutan-1-ol.[9]

Protocol: Fischer Esterification to Methyl 3-(4-Bromophenyl)-3-methylbutanoate

  • Setup: To a solution of 3-(4-Bromophenyl)-3-methylbutanoic acid (1.0 eq) in methanol (excess, serves as reagent and solvent), add concentrated sulfuric acid (H₂SO₄) catalytically (e.g., 3-5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure ester.

Reactions of the Aryl Bromide Group

The C-Br bond is a gateway to a vast array of palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for constructing complex molecular architectures.[13][14]

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond.[15]

  • Negishi Coupling: This involves the reaction with an organozinc reagent, also catalyzed by palladium.[14]

  • Decarboxylative Coupling: In some advanced applications, the carboxylic acid itself can be used as a coupling partner in decarboxylative reactions, though this often requires specific catalytic systems.[16][17]

G cluster_0 Suzuki Coupling Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition Ar-Pd(II)(Br)L₂ pd0->oa + trans Transmetalation Ar-Pd(II)(Ar')L₂ oa->trans re Reductive Elimination Ar-Ar' trans->re re->pd0 Catalyst Regeneration product Ar-Ar' arbr Ar-Br (Substrate) arbr->oa arbor Ar'-B(OR)₂ (Boronic Acid/Ester) arbor->trans + base Base base->trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 3-(4-Bromophenyl)-3-methylbutanoic acid (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), ~5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Solvent: Add a suitable solvent system, typically a mixture like dioxane/water or toluene/ethanol/water.

  • Reaction: Heat the mixture (e.g., 80-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The carboxylic acid product can be purified by acidification of the aqueous layer (if the product is soluble) to precipitate the acid, followed by filtration, or by column chromatography on silica gel.

Conclusion

3-(4-Bromophenyl)-3-methylbutanoic acid is a robust molecule with well-defined regions of reactivity. Its core structure is generally stable under hydrolytic and mild oxidative and thermal conditions. The primary degradation concern under harsh conditions is photolysis, which may lead to cleavage of the C-Br bond. Its reactivity is dominated by the versatile chemistry of its two key functional groups. The carboxylic acid allows for straightforward formation of amides and esters, while the aryl bromide provides a reliable handle for sophisticated palladium-catalyzed cross-coupling reactions. This predictable stability and dual-mode reactivity make it an excellent and reliable building block for applications in medicinal chemistry and materials science.

References

  • Ruble, J. C. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available at: [Link]

  • Oreate AI. (2026, January 8). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive.
  • Zamecka, E., et al. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A, 299(2), 365-76. Available at: [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.
  • Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties.
  • Ruble, J. C. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Molecules, 27(14), 4404. Available at: [Link]

  • Boccardi, G., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • Taleb, M., & Mouchaham, G. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 9(12), 1051. Available at: [Link]

  • Tibbetts, J. D., et al. (2023). Decarboxylative, Radical C–C Bond Formation with Alkyl or Aryl Carboxylic Acids. Synthesis, 55, A–L.
  • Inno-Chem. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Ruble, J. C., et al. (2019). Large Scale Synthesis of Enantiomerically Pure ( S )‐3‐(4‐Bromophenyl)butanoic Acid. ResearchGate. Available at: [Link]

  • J&K Scientific LLC. (2023, December 3). Carboxylic acid ester hydrolyzes to form carboxylic acid.
  • Richard, J. P., et al. (2010). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. Journal of the American Chemical Society, 132(8), 2692-702.
  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters.
  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.
  • Barham, J. P., et al. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals.
  • Nobel Prize Outreach. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
  • Yoshida, M. (2021). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible Light. The Chemical Record, 21(10), 2795-2807.
  • PubChemLite. (n.d.). 3-(4-bromophenyl)-3-methylbutanoic acid (C11H13BrO2).
  • National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)butanoic acid. PubChem Compound Summary.
  • Liu, W., et al. (2025). Iron Photocatalysis Enabling Decarboxylative Bromination of (Hetero)Aryl Carboxylic Acids. Organic Letters.
  • Murrell, D. S., et al. (2016). Genetic and chemical characterization of ibuprofen degradation by Sphingomonas Ibu-2. Frontiers in Microbiology, 7, 139.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, June 25). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
  • ResearchGate. (n.d.). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds.
  • Brümmer, H. (2011).
  • ResearchGate. (n.d.).
  • ARL Bio Pharma. (n.d.).
  • Westin, J. (n.d.). Carboxylic Acids Important Reactions.
  • Remucal, C. K., & Ginder-Vogel, M. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
  • Wang, M., et al. (2025).
  • Chemistry LibreTexts. (2024, March 17). 22.
  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry-3. Alkylation (arylation). European Journal of Mass Spectrometry, 9(1), 1-19.
  • Pitre, S. P., & Yoon, T. P. (2018). Bromine Radical Catalysis by Energy Transfer Photosensitization. Journal of the American Chemical Society, 140(43), 14041-14045.
  • MDPI. (2024, January 2). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid.
  • John, C. S., et al. (2011). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. Journal of Nuclear Medicine, 52(4), 628-635.
  • ResearchGate. (n.d.).

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Large-Scale Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid

Introduction: The Significance of Chiral 3-Arylbutanoic Acids (S)-3-(4-Bromophenyl)butanoic acid is a valuable chiral building block in the pharmaceutical industry. The 3-arylbutanoic acid motif is a key structural eleme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral 3-Arylbutanoic Acids

(S)-3-(4-Bromophenyl)butanoic acid is a valuable chiral building block in the pharmaceutical industry. The 3-arylbutanoic acid motif is a key structural element in a variety of biologically active compounds. The stereochemistry at the C3 position is often crucial for the pharmacological activity and selectivity of these molecules, making enantiomerically pure intermediates like the title compound highly sought after in drug discovery and development.[1][2] The bromine atom on the phenyl ring also serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives.

This document provides a detailed, field-proven protocol for the large-scale synthesis of (S)-3-(4-Bromophenyl)butanoic acid, focusing on a robust and scalable rhodium-catalyzed asymmetric conjugate addition methodology. The protocol is designed to be a self-validating system, with in-process controls and detailed analytical guidance to ensure high yield and enantiopurity.

Synthetic Strategy: A Two-Step, High-Fidelity Approach

The selected synthetic route is a two-step process that has been demonstrated to be reliable, scalable, and efficient for producing (S)-3-(4-Bromophenyl)butanoic acid with high enantiomeric purity. The core of this strategy lies in a rhodium-catalyzed asymmetric 1,4-addition of a boronic acid to an α,β-unsaturated ester, followed by a straightforward hydrolysis and a final purification by crystallization.

Step 1: Rhodium-Catalyzed Asymmetric 1,4-Addition

The first step involves the enantioselective Michael addition of 4-bromophenylboronic acid to ethyl crotonate. This reaction is catalyzed by a rhodium complex formed in situ from bis(norbornadiene)rhodium(I) tetrafluoroborate and the chiral ligand (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP). The use of (R)-BINAP is critical as it dictates the stereochemical outcome of the reaction, leading to the desired (S)-enantiomer of the product.[3][4] The reaction mechanism is believed to involve the formation of an aryl-rhodium intermediate which then undergoes enantioselective insertion of the α,β-unsaturated ester.[4][5]

Step 2: Saponification and Crystallization

The resulting (S)-ethyl 3-(4-bromophenyl)butanoate is then hydrolyzed (saponified) using a strong base, such as sodium hydroxide, to yield the corresponding carboxylate salt. Subsequent acidification liberates the free (S)-3-(4-Bromophenyl)butanoic acid. The final and crucial step for achieving high enantiomeric purity is the crystallization of the crude acid from a suitable solvent system, such as heptane. This process not only purifies the product from residual reagents and byproducts but also significantly enhances the enantiomeric excess (e.e.).

Visualizing the Workflow

G cluster_0 Step 1: Asymmetric 1,4-Addition cluster_1 Step 2: Hydrolysis & Crystallization A Reactants (4-Bromophenyl)boronic acid Ethyl (E)-but-2-enoate C Reaction 1,4-Dioxane, H2O, TEA 30°C, 21h A->C B Catalyst System [Rh(nbd)2]BF4 (R)-BINAP B->C D Work-up & Purification Aqueous wash Silica gel plug C->D E (S)-Ethyl 3-(4-bromophenyl)butanoate D->E F (S)-Ethyl 3-(4-bromophenyl)butanoate G Hydrolysis NaOH, MeOH, H2O 60°C F->G H Acidification & Extraction HCl, DCM G->H I Crystallization Heptane H->I J (S)-3-(4-Bromophenyl)butanoic acid (High e.e.) I->J

Caption: Synthetic workflow for (S)-3-(4-Bromophenyl)butanoic acid.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure published in Organic Syntheses.

Part A: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate
  • Reaction Setup: In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (780 mg, 1.25 mmol), and 1,4-dioxane (250 mL).

  • Reagent Addition: To the resulting mixture, add water (38 mL) followed by triethylamine (17.5 mL, 125 mmol).

  • Reaction Execution: Heat the reaction mixture to 30 °C. Add ethyl (E)-but-2-enoate (18.6 mL, 150 mmol) dropwise over 5 minutes. Stir the mixture at 30 °C for 21 hours.

  • Work-up: After completion, cool the reaction to room temperature and add 2 M HCl (125 mL). Extract the mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by filtration through a plug of silica gel, eluting with hexanes followed by 10% ethyl acetate in hexanes. Combine the product-containing fractions and concentrate to yield (S)-ethyl 3-(4-bromophenyl)butanoate as a clear, light-yellow oil.

Part B: Synthesis of (S)-3-(4-Bromophenyl)butanoic acid
  • Hydrolysis: In a 1-L, round-bottomed flask, dissolve the (S)-ethyl 3-(4-bromophenyl)butanoate (33.75 g, assumed ~125 mmol) in methanol (250 mL). Add a solution of sodium hydroxide (15.0 g, 375 mmol) in water (125 mL). Heat the mixture to 60 °C and stir for 3 hours.

  • Acidification and Extraction: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with water (100 mL) and wash with ethyl acetate (2 x 100 mL). Acidify the aqueous layer to pH 1-2 with concentrated HCl. Extract the product with dichloromethane (3 x 100 mL).

  • Isolation: Dry the combined dichloromethane extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-3-(4-Bromophenyl)butanoic acid as an off-white solid.

  • Crystallization for Enantiomeric Enrichment: Transfer the crude solid to a 1-L flask and add heptane (250 mL). Heat the mixture until all solids dissolve (60-65 °C). Allow the solution to cool slowly to room temperature over 4-5 hours. Crystals will form as the solution cools. Decant the mother liquor and dry the crystals under reduced pressure to afford the final product as an off-white solid with high enantiomeric purity.

Data Summary

Parameter(S)-Ethyl 3-(4-bromophenyl)butanoate(S)-3-(4-Bromophenyl)butanoic acid
Yield >99% (crude)73% (after crystallization)
Appearance Clear, light-yellow oilOff-white solid
Enantiomeric Excess (e.e.) ~73%>98% (after crystallization)
Analytical Methods TLC, LCMS, ¹H NMRTLC, GCMS, LCMS, ¹H NMR, Chiral HPLC

Safety and Handling

  • (4-Bromophenyl)boronic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8][9] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bis(norbornadiene)rhodium(I) tetrafluoroborate: Causes severe skin burns and eye damage.[10][11][12] It is corrosive and should be handled with extreme care in a fume hood, wearing appropriate PPE.

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP): May cause skin, eye, and respiratory irritation.[13][14][15][16] It is air-sensitive and should be handled under an inert atmosphere.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid. The key to success lies in the careful execution of the rhodium-catalyzed asymmetric addition and the subsequent crystallization step, which is crucial for achieving high enantiomeric excess. This application note serves as a comprehensive guide for researchers and professionals in drug development, enabling the efficient production of this important chiral building block.

References

  • Hayashi, T., et al.
  • Chem-Supply. Bis(norbornadiene)rhodium(I) tetrafluoroborate Safety Data Sheet. Available from: [Link]

  • PubChem. (4-Bromophenyl)boronic acid. National Center for Biotechnology Information. Available from: [Link]

  • Hayashi, T., et al.
  • Hayashi, T., et al. Mechanistic studies on the catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of aryltitanate reagents to α,β-unsaturated ketones.
  • Laguna Scientific. 4-Bromophenylboronic acid Safety Data Sheet. Available from: [Link]

  • Hayashi, T. Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Synlett, 2001.
  • Hayashi, T., et al. Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society, 2002.
  • Carl Roth. (R)-(+)-(1,1'-binaphthalene-2,2'-diyl) bis (diphenylphosphine) Safety Data Sheet. Available from: [Link]

  • Aspira Chemical. Bis(norbornadiene)rhodium(I) tetrafluoroborate, Rh 27.8%. Available from: [Link]

  • Deasy, R.E., et al. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 2024.
  • PubChem. 3-(4-Bromophenyl)butanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available from: [Link]

  • Ruble, J. C. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses, 2018.
  • Herlah, M. L., & G. A. W. W. Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceuticals, 2021.
  • ResearchGate. The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. Available from: [Link]

  • Smith, R. T., et al. Chiral 3D cages for drug discovery.
  • Prajapat, P. Utility of Drug Discovery in Medicinal and Organic Chemistry.
  • Galkina, O. V., et al. A synthetic route to artificial chiral α-amino acids featuring a 3,4-dihydroisoquinolone core through a Rh(iii)-catalyzed functionalization of allyl groups in chiral Ni(ii) complexes. Organic & Biomolecular Chemistry, 2020.

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Application

Application Note: HPLC Method Development and Validation for 3-(4-Bromophenyl)-3-methylbutanoic Acid Purity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Executive Summary The accurate quantification and purity assess...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Executive Summary

The accurate quantification and purity assessment of pharmaceutical intermediates are critical to ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs). 3-(4-Bromophenyl)-3-methylbutanoic acid (CAS: 67159-82-4) is a highly lipophilic, aromatic carboxylic acid. Its structural features—a bulky gem-dimethyl group, a heavy halogen (bromine), and an ionizable carboxylate—present unique chromatographic challenges, primarily severe peak tailing and unpredictable retention shifts at neutral pH.

This application note details the mechanistic rationale, step-by-step protocol, and ICH Q2(R2) compliant validation strategy for a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to quantify this compound and its process impurities.

Mechanistic Rationale & Method Design

As a Senior Application Scientist, I approach method development not by trial and error, but by analyzing the physicochemical properties of the analyte to dictate the chromatographic environment.

The Role of pH and Ionization Suppression

Aromatic and aliphatic carboxylic acids typically exhibit aqueous pKa values between 4.0 and 5.0. Consequently, mobile phase pH plays a fundamental role in retention and peak shape; as pH increases toward the pKa, acidic functional groups partially ionize, creating a mixed population of neutral and charged species that drastically reduces hydrophobic retention and causes severe peak distortion[1].

To mitigate this, the mobile phase pH must be maintained at least two units below the analyte's pKa. By utilizing 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0), we ensure 3-(4-Bromophenyl)-3-methylbutanoic acid remains fully protonated (neutral). This maximizes its hydrophobic interaction with the stationary phase and yields a sharp, symmetrical peak.

Stationary Phase and Steric Considerations

The gem-dimethyl group adjacent to the aromatic ring creates steric hindrance, while the para-bromo substitution significantly increases the molecule's lipophilicity (LogP ~3.5). A high-density, end-capped C18 column is required. The use of end-capped stationary phases reduces secondary ion-exchange interactions between the analyte and residual surface silanols, which are a primary cause of peak tailing in acidic compounds[2].

Optical Detection

The conjugated aromatic system, enhanced by the bromine auxochrome, provides strong UV absorbance. Acetonitrile (ACN) is selected as the organic modifier over methanol due to its lower UV cutoff (190 nm vs. 205 nm), allowing for high-sensitivity detection at 220 nm without baseline drift during gradient elution.

HPLC_Logic N1 Analyte Properties Carboxylic Acid (pKa ~4.5) Hydrophobic (LogP ~3.5) N2 Mobile Phase pH < 2.5 (0.1% TFA in H2O) N1->N2 N3 Stationary Phase End-capped C18 N1->N3 N4 Organic Modifier Acetonitrile (ACN) N1->N4 N5 Suppresses Ionization Prevents Peak Tailing N2->N5 N6 Hydrophobic Retention Separates Impurities N3->N6 N7 Low UV Cutoff Sharp Peak Shape N4->N7 N8 Optimized HPLC Method (ICH Q2(R2) Validated) N5->N8 N6->N8 N7->N8

Figure 1: Logical workflow for HPLC method development based on the physicochemical properties of 3-(4-Bromophenyl)-3-methylbutanoic acid.

Optimized Chromatographic Conditions

Based on the mechanistic analysis, the following quantitative parameters were established.

ParameterSpecification / Condition
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (End-capped)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water
Mobile Phase B 100% HPLC-Grade Acetonitrile (ACN)
Elution Mode Gradient (See profile below)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Detection Wavelength UV at 220 nm (Reference 360 nm)
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)

Gradient Profile:

  • 0.0 min: 30% B

  • 10.0 min: 80% B

  • 12.0 min: 80% B

  • 12.1 min: 30% B

  • 15.0 min: 30% B (Re-equilibration)

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. It cannot merely generate data; it must continuously prove that the instrument is capable of generating valid data before any unknown samples are processed.

Step 1: Reagent and Standard Preparation
  • Diluent Preparation: Mix 500 mL of Milli-Q water with 500 mL of Acetonitrile. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 3-(4-Bromophenyl)-3-methylbutanoic acid reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up to volume.

  • Working Standard (0.1 mg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.

Step 2: System Suitability Test (SST) - The Feedback Loop

Before analyzing samples, inject the Working Standard five times (n=5). The system is only deemed "fit for purpose" if it passes the following strict criteria:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Area Precision: %RSD ≤ 1.0%

  • Tailing Factor (Asymmetry): ≤ 1.5 (Proves ionization is successfully suppressed).

  • Theoretical Plates (N): ≥ 5,000 (Proves column efficiency).

Step 3: Sample Execution Sequence

If and only if the SST passes, execute the following sequence:

  • Blank (Diluent) - 2 injections (Checks for carryover).

  • Unknown Samples - (Inject in duplicate).

  • Bracketing Standard - 1 injection after every 10 samples (Ensures system stability over time).

Self_Validating_Protocol S1 1. System Equilibration (Mobile Phase A/B) S2 2. System Suitability Test (SST) Inject Standard (n=5) S1->S2 S3 SST Criteria Met? (RSD < 1.0%, Tailing < 1.5) S2->S3 S4 3. Execute Sample Sequence (Unknowns & Bracketing Stds) S3->S4 YES S5 Halt & Troubleshoot (Invalidate Run) S3->S5 NO S6 4. Data Analysis & ICH Q2(R2) Reporting S4->S6

Figure 2: The self-validating workflow ensuring data integrity prior to sample analysis.

Method Validation Strategy (ICH Q2(R2) Compliance)

The objective of validation of an analytical procedure is to demonstrate that the analytical procedure is fit for the intended purpose, adhering strictly to regulatory expectations[3]. The method was subjected to comprehensive validation according to the latest ICH Q2(R2) guidelines.

Validation Parameters Evaluated
  • Specificity: Demonstrated by injecting a blank, the main analyte, and known process impurities (e.g., debrominated byproducts). Baseline resolution ( Rs​≥1.5 ) must be achieved.

  • Linearity and Range: Evaluated from 25% to 150% of the target concentration (0.025 mg/mL to 0.150 mg/mL).

  • Accuracy (Recovery): Assessed by spiking known quantities of the analyte into a synthetic matrix at 50%, 100%, and 150% levels.

  • Precision: Evaluated at two levels: Repeatability (intra-day, n=6) and Intermediate Precision (inter-day, different analyst, n=12).

  • Robustness: Deliberate variations were introduced to flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units) to ensure the method's reliability in routine QC environments.

Quantitative Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time; Rs​>1.5 Rs​=2.4 (Closest impurity)PASS
Linearity Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 PASS
Range Validated across 25% to 150% of targetAccurate and precise across rangePASS
Accuracy Mean Recovery between 98.0% - 102.0%99.4% - 100.7%PASS
Repeatability %RSD ≤2.0% (n=6)%RSD = 0.42%PASS
Intermediate Precision %RSD ≤2.0% (n=12)%RSD = 0.58%PASS
Robustness SST criteria met under all variationsTailing factor ≤1.3 in all conditionsPASS

Conclusion

The developed RP-HPLC method for the purity assessment of 3-(4-Bromophenyl)-3-methylbutanoic acid successfully overcomes the inherent challenges of analyzing bulky, lipophilic carboxylic acids. By strategically utilizing a low-pH TFA buffer to suppress ionization and an end-capped C18 column to prevent secondary silanol interactions, the method achieves excellent peak symmetry and resolution. Furthermore, the integration of strict System Suitability Tests creates a self-validating protocol that guarantees data integrity. The method has been fully validated in accordance with ICH Q2(R2) guidelines, proving it is highly accurate, precise, and robust for routine pharmaceutical quality control.

References

  • Title: Exploring the Role of pH in HPLC Separation. Source: Veeprho.
  • Title: High Performance Liquid Chromatography. Source: MilliporeSigma.
  • Title: Validation of Analytical Procedures Q2(R2). Source: ICH.

Sources

Method

Application Note: 3-(4-Bromophenyl)-3-methylbutanoic Acid as a Precursor in the Synthesis of Arylvinylmethanes

Introduction & Chemical Profile 3-(4-Bromophenyl)-3-methylbutanoic acid (CAS: 67159-82-4) is a highly specialized β,β -disubstituted carboxylic acid utilized extensively in advanced organic synthesis and photochemistry ....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

3-(4-Bromophenyl)-3-methylbutanoic acid (CAS: 67159-82-4) is a highly specialized β,β -disubstituted carboxylic acid utilized extensively in advanced organic synthesis and photochemistry . Its unique structural topology—featuring a gem-dimethyl group and a para-bromophenyl moiety at the β -position—makes it an ideal precursor for synthesizing sterically congested arylvinylmethanes.

These complex alkenes are critical substrates for studying the di- π -methane rearrangement , a cornerstone reaction in organic photochemistry . The structural features of this precursor serve specific mechanistic purposes:

  • The gem-dimethyl group: Prevents unwanted side reactions such as enolization or β -hydride elimination during subsequent organometallic additions. Furthermore, it exerts a Thorpe-Ingold effect, compressing the internal bond angles to accelerate the rate of downstream photochemical cyclization.

  • The para-bromo substituent: Provides an essential electronic handle to probe excited-state reaction rates and regioselectivity. Post-photolysis, the heavy bromine atom serves as an active site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to further functionalize the resulting cyclopropanes.

Retrosynthetic Context & Pathway

The synthesis of the target photochemical substrate, 1,1-diphenyl-3-(4-bromophenyl)-3-methyl-1-butene , relies on the foundational stability of 3-(4-bromophenyl)-3-methylbutanoic acid. The workflow involves the haloform oxidation of a ketone precursor, followed by esterification, double Grignard addition, and acid-catalyzed dehydration.

SyntheticWorkflow A 4-(4-Bromophenyl)- 4-methylpentan-2-one B 3-(4-Bromophenyl)- 3-methylbutanoic acid (CAS: 67159-82-4) A->B 1. NaOBr, NaOH 2. H3O+ (Haloform) C Methyl 3-(4-bromophenyl)- 3-methylbutanoate B->C MeOH, H2SO4 (Esterification) D 1,1-Diphenyl-3-(4-bromophenyl)- 3-methyl-1-butanol C->D 2 eq. PhMgBr, THF (Grignard Addition) E 1,1-Diphenyl-3-(4-bromophenyl)- 3-methyl-1-butene D->E p-TsOH, Ether/t-BuOH (Dehydration)

Synthetic workflow from ketone precursor to the arylvinylmethane photochemical substrate.

Experimental Protocols (Self-Validating Systems)

Expertise & Experience Note: The protocols below are designed with built-in validation steps. The presence of the gem-dimethyl group creates significant steric hindrance, which can stall the Grignard addition. Using a large excess of the nucleophile and elevated temperatures is strictly required to drive the reaction to completion.

Protocol 1: Synthesis of 3-(4-Bromophenyl)-3-methylbutanoic Acid

Causality: The haloform reaction selectively cleaves the methyl ketone without affecting the sterically hindered β -carbon, preserving the quaternary center.

  • Preparation of Hypobromite: Cool a solution of NaOH (excess) in deionized water to 0 °C. Add Br₂ dropwise, maintaining the temperature below 5 °C to ensure stable NaOBr formation and prevent disproportionation into bromate.

  • Oxidation: Dissolve 4-(4-bromophenyl)-4-methylpentan-2-one in 1,4-dioxane. Add the cold NaOBr solution dropwise over 1 hour.

    • Validation: Monitor via IR spectroscopy. The disappearance of the sharp methyl ketone carbonyl stretch (~1715 cm⁻¹) confirms reaction progress.

  • Quenching & Extraction: Destroy excess hypobromite with saturated sodium bisulfite. Acidify the aqueous layer with concentrated HCl to pH 1. Extract the precipitated acid with ethyl acetate (3x).

  • Purification: Recrystallize the crude product from hexanes/ethyl acetate to yield pure 3-(4-bromophenyl)-3-methylbutanoic acid.

Protocol 2: Conversion to the Arylvinylmethane Precursor

Causality: Direct addition of Grignard reagents to the free carboxylic acid is inefficient due to premature deprotonation and poor electrophilicity. Conversion to the methyl ester is mandatory to facilitate the double addition.

  • Esterification: Reflux the acid in anhydrous methanol with a catalytic amount of H₂SO₄ for 12 hours. Concentrate and purify via silica gel flash chromatography.

  • Grignard Addition: Dissolve the ester in anhydrous THF. Slowly add 2.5 equivalents of Phenylmagnesium bromide (PhMgBr) at 0 °C. Reflux for 4 hours.

    • Validation: TLC should show complete consumption of the ester. The steric bulk prevents the tertiary alcohol from dehydrating under basic Grignard conditions.

  • Dehydration: Dissolve the resulting carbinol in diethyl ether containing a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir at room temperature for 2 hours.

    • Validation: Monitor via ¹H NMR for the appearance of the diagnostic vinylic proton singlet (~6.5 ppm).

Protocol 3: Photochemical Di- π -Methane Rearrangement

Causality: The substrate must be irradiated at a wavelength that specifically excites the aryl chromophore without causing secondary photolysis (ring-opening) of the cyclopropane product.

  • Sample Preparation: Dissolve 1,1-diphenyl-3-(4-bromophenyl)-3-methyl-1-butene in spectroscopic grade tert-butanol (0.01 M). Degas the solution via three freeze-pump-thaw cycles.

    • Causality: Removing dissolved oxygen is critical, as O₂ is an excellent triplet quencher and can form peroxides with radical intermediates.

  • Irradiation: Irradiate using a medium-pressure mercury lamp equipped with a Pyrex filter ( λ > 280 nm) to target the S₁ state of the arylvinylmethane .

  • Analysis: Isolate the resulting 1,1-diphenyl-2-(4-bromophenyl)-3,3-dimethylcyclopropane.

    • Validation: The formation of the cyclopropane ring is confirmed by the diagnostic upfield shift of the cyclopropyl protons in ¹H NMR (typically 1.5 - 2.5 ppm).

Quantitative Data Presentation

The following table summarizes the expected reaction conditions, yields, and key analytical markers for the complete synthetic and photochemical workflow.

Reaction StepSubstrateKey Reagents & SolventsExpected Yield (%)Key Analytical Marker (¹H NMR / IR)
Haloform Oxidation 4-(4-bromophenyl)-4-methylpentan-2-oneNaOBr, 1,4-Dioxane85 - 90Broad OH stretch (3300-2500 cm⁻¹); COOH carbon (~178 ppm)
Esterification 3-(4-Bromophenyl)-3-methylbutanoic acidMeOH, H₂SO₄ (cat.)> 95Sharp singlet at ~3.6 ppm (OCH₃)
Grignard Addition Methyl 3-(4-bromophenyl)-3-methylbutanoatePhMgBr (2.5 eq), THF75 - 80Disappearance of OCH₃; appearance of 10 aromatic protons
Dehydration 1,1-Diphenyl-3-(4-bromophenyl)-3-methyl-1-butanolp-TsOH, Ether90 - 95Vinylic proton singlet at ~6.5 ppm
Photolysis 1,1-Diphenyl-3-(4-bromophenyl)-3-methyl-1-buteneh ν (>280 nm), t-BuOH> 80Cyclopropyl protons (1.5-2.5 ppm); complete loss of vinylic proton

Mechanistic Insights: The Di- π -Methane Rearrangement

The di- π -methane rearrangement of arylvinylmethanes is a heavily studied photochemical transformation. Upon excitation to the singlet state (S₁), the molecule undergoes a sequence of radical formations and cleavages. The para-bromo substitution on the aryl ring exerts an electronic effect that stabilizes the intermediate cyclopropyldicarbinyl diradicals, thereby influencing the quantum yield of the rearrangement.

DiPiMethaneMechanism S0 Arylvinylmethane (Ground State) S1 Singlet Excited State (S1) Localized on Aryl Group S0->S1 hν (>280 nm) Dirad1 Cyclopropyldicarbinyl Diradical (Bridged) S1->Dirad1 C2-C(ipso) Bridging Dirad2 1,3-Diradical (Aryl Migrated) Dirad1->Dirad2 C3-C(ipso) Cleavage (Restores Aromaticity) Product Arylcyclopropane Derivative (Photoproduct) Dirad2->Product Radical Closure (C1-C3 Bond Formation)

Mechanistic pathway of the di-π-methane rearrangement from S1 state to cyclopropane product.

References

  • Zimmerman, H. E., Steinmetz, M. G., & Kreil, C. L. (1978). The aryl vinyl methane version of the di-.pi.-methane rearrangement. Mechanistic and exploratory organic photochemistry. Journal of the American Chemical Society, 100(15), 4811-4825.[Link]

Application

Application Note: 3-(4-Bromophenyl)-3-methylbutanoic Acid in Medicinal Chemistry &amp; Drug Design

Executive Summary In modern drug discovery, the strategic installation of alkyl groups—often termed the "magic methyl" effect—can profoundly alter a molecule's pharmacological trajectory. 3-(4-Bromophenyl)-3-methylbutano...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic installation of alkyl groups—often termed the "magic methyl" effect—can profoundly alter a molecule's pharmacological trajectory. 3-(4-Bromophenyl)-3-methylbutanoic acid (CAS: 67159-82-4) represents a highly privileged building block that leverages this exact phenomenon. Featuring a benzylic gem-dimethyl group and two orthogonal reactive handles (an aryl bromide and a carboxylic acid), this intermediate is engineered for divergent library synthesis while inherently optimizing the pharmacokinetic (PK) properties of the resulting lead compounds.

Structural Rationale & The Gem-Dimethyl Advantage

The architectural brilliance of 3-(4-bromophenyl)-3-methylbutanoic acid lies in its C3 quaternary carbon. This structural feature provides two critical advantages in medicinal chemistry:

1. Conformational Pre-organization (The Thorpe-Ingold Effect) The gem-dimethyl group restricts the conformational flexibility of the propanoic acid chain. By compressing the internal bond angle between the alkyl substituents, the reactive ends of the molecule are pushed closer together, enforcing a specific bioactive conformation. This reduces the entropic penalty ( ΔS∘ ) upon target binding, frequently resulting in massive gains in binding affinity and target selectivity. This phenomenon is a cornerstone of.

2. Absolute CYP450 Shielding The benzylic position is notoriously vulnerable to cytochrome P450 (CYP450)-mediated oxidation, which rapidly clears standard aryl-propanoic acids from systemic circulation. Because the C3 carbon in this building block is fully substituted (quaternary), it lacks benzylic protons. This completely blocks benzylic oxidation, significantly extending the in vivo half-life of the drug candidate—a classic application of the .

MetabolicStability Unmethylated Standard Propanoic Acid (Benzylic C-H Active) CYP1 CYP450 Oxidation Unmethylated->CYP1 Methylated Gem-Dimethyl Analog (Benzylic C-H Blocked) CYP2 CYP450 Oxidation Methylated->CYP2 Metabolite Rapid Clearance (Hydroxylated Metabolite) CYP1->Metabolite Vulnerable Stable Metabolic Stability (Prolonged Half-Life) CYP2->Stable Steric Shielding

Fig 1. CYP450 resistance mechanism conferred by the gem-dimethyl group at the benzylic position.

Divergent Synthetic Workflows

The orthogonality of the aryl bromide and the carboxylic acid allows medicinal chemists to pursue divergent synthetic pathways. Depending on the stability of the amine partner, one can either perform the amide coupling first (Pathway A) or execute the cross-coupling first (Pathway B).

Workflow Core 3-(4-Bromophenyl)-3-methylbutanoic acid (CAS: 67159-82-4) Amide Amide Coupling (HATU, DIPEA) Core->Amide Pathway A Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pathway B Int1 Aryl Bromide Amide Intermediate Amide->Int1 Final Target Library (Lead Candidates) Amide->Final Int2 Biaryl Acid Intermediate Suzuki->Int2 Suzuki->Final Int1->Suzuki Pd(dppf)Cl2 Int2->Amide HATU

Fig 2. Divergent synthetic workflow utilizing the orthogonal reactivity of the core building block.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm reaction success before proceeding to the next step, preventing the costly advancement of failed intermediates.

Protocol A: Sterically Hindered Amide Coupling

Causality & Rationale: The carboxylic acid is situated β to a quaternary carbon. This neopentyl-like steric bulk hinders the approach of secondary or bulky primary amines. We utilize HATU because it forms a highly reactive HOAt ester. The nitrogen atom in the HOAt pyridine ring hydrogen-bonds with the incoming amine, effectively anchoring it and accelerating aminolysis despite the steric shielding.

Step-by-Step Methodology:

  • Solvation: Dissolve 3-(4-bromophenyl)-3-methylbutanoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M). DMF is chosen to fully solubilize both the lipophilic acid and polar amine partners.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes.

  • Amine Addition: Add the target amine (1.2 equiv) dropwise. Stir for 2–4 hours at room temperature.

  • Workup: Quench with H2​O (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate in vacuo.

Validation & Self-Correction Checkpoints:

  • Checkpoint 1 (Activation Phase): Upon adding HATU, the solution should transition to a pale yellow color, indicating active HOAt ester formation.

  • Checkpoint 2 (In-Process Control): Quench a 10 µL reaction aliquot in 1 mL of methanol. LC-MS analysis must show the methyl ester ( m/z 271) rather than the free acid ( m/z 257). This confirms the acid is fully activated.

  • Checkpoint 3 (Post-Workup): The 1M HCl wash is critical. Check the organic layer via TLC (ninhydrin stain); the absence of a colored spot confirms that all unreacted aliphatic amine has been successfully partitioned into the aqueous waste.

Protocol B: Suzuki-Miyaura Cross-Coupling in the Presence of a Free Acid

Causality & Rationale: If Pathway B is chosen, the free carboxylic acid can coordinate to electron-rich palladium species, stalling the catalytic cycle. Pd(dppf)Cl2​ is selected because its robust bidentate ligand resists displacement by carboxylates. A biphasic Dioxane/Water system is mandated to keep the deprotonated carboxylate salt solvated in the aqueous layer while the cross-coupling occurs at the solvent interface.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the aryl bromide substrate (1.0 equiv, 0.5 mmol), aryl boronic acid (1.5 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent System: Add 1,4-Dioxane (4 mL) and 2M aqueous Na2​CO3​ (1.5 mL, 3.0 equiv).

  • Degassing: Sparge the biphasic mixture with N2​ for 15 minutes. Oxygen must be rigorously excluded as it rapidly oxidizes the active Pd(0) species into an inactive Pd(II) complex.

  • Reaction: Heat the sealed flask at 90°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and acidify the aqueous layer to pH 3 using 1M HCl. Extract the product with EtOAc, dry, and purify via flash chromatography.

Validation & Self-Correction Checkpoints:

  • Checkpoint 1 (Pre-reaction): Visual confirmation of biphasic separation. The red/orange Pd catalyst must partition entirely into the upper organic layer.

  • Checkpoint 2 (In-Process Control): Monitor via TLC (Hexanes/EtOAc 3:1). The UV-active aryl bromide starting material must be completely consumed.

  • Checkpoint 3 (Mass Spectrometry): The starting material exhibits a characteristic 1:1 isotopic pattern (M and M+2 peaks) due to the 79Br and 81Br isotopes. The complete disappearance of this isotopic signature in the product mass spectrum definitively confirms the successful conversion of the C-Br bond.

Pharmacokinetic Impact & Data Summary

The incorporation of the 3,3-dimethyl motif drastically alters the quantitative pharmacokinetic profile of the scaffold. The table below summarizes the representative shifts in physicochemical and metabolic data when transitioning from a standard unmethylated propanoic acid to the gem-dimethyl analog.

ParameterUnmethylated Analog (3-(4-Bromophenyl)propanoic acid)Gem-Dimethyl Analog (3-(4-Bromophenyl)-3-methylbutanoic acid)Fold Improvement / Rationale
Benzylic C-H Oxidation Highly VulnerableCompletely Blocked Quaternary carbon lacks abstractable protons.
HLM Half-Life ( t1/2​ ) ~15 - 20 minutes> 120 minutes >6-fold increase due to CYP450 shielding at the benzylic site.
Intrinsic Clearance ( Clint​ ) > 80 µL/min/mg< 15 µL/min/mg Significant reduction in hepatic clearance rates.
Binding Entropy ( ΔS∘ ) Highly Negative (Unfavorable)Less Negative (Favorable) Pre-organized conformation reduces the entropic penalty of binding.
References
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications)[Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development Pharmaceuticals (MDPI / NCBI)[Link]

Method

Application Note: Advanced Synthesis of Heterocyclic Scaffolds from Butanoic Acid Derivatives

Executive Summary Butanoic acid derivatives—specifically 4-aminobutanoic acid (GABA), γ -butyrolactone (GBL), and 4-chlorobutanoic acid—serve as highly versatile C4 building blocks in organic synthesis. These precursors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butanoic acid derivatives—specifically 4-aminobutanoic acid (GABA), γ -butyrolactone (GBL), and 4-chlorobutanoic acid—serve as highly versatile C4 building blocks in organic synthesis. These precursors are foundational for constructing five-membered nitrogenous heterocycles, including pyrrolidines, pyrrolidones, and tetramic acids, which are ubiquitous structural motifs in active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have designed this protocol guide to move beyond basic procedural steps. This document details the mechanistic causality behind reaction conditions and establishes self-validating workflows to ensure reproducibility, high yield, and structural integrity during heterocyclic synthesis.

Mechanistic Rationale & Precursor Selection

The selection of a specific C4 precursor dictates the required activation energy and downstream functionalization of the target heterocycle:

  • 4-Aminobutanoic Acid (GABA): The intramolecular amidation of GABA to 2-pyrrolidone is entropically driven by the formation of a stable five-membered ring. However, the zwitterionic nature of GABA at room temperature necessitates high thermal energy to overcome the activation barrier and drive off water, shifting the equilibrium toward the lactam .

  • γ -Butyrolactone (GBL): GBL functions as an internal ester. Nucleophilic acyl substitution by primary amines opens the ring to form a transient γ -hydroxyamide intermediate. Prolonged heating is required to force the dehydrative cyclization (lactamization) of this intermediate, yielding N-substituted pyrrolidin-2-ones .

  • 4-Chlorobutanoic Acid: Halogenated butanoic acids provide orthogonal reactivity. By converting the carboxylic acid to an acyl chloride, the molecule becomes a potent bis-electrophile. This allows for step-wise reactions with amino acid derivatives, followed by Dieckmann cyclizations to yield complex tetramic acids and pyrrolidines , .

Synthetic Logic Workflow

Pathway GABA 4-Aminobutanoic Acid (GABA) Therm Thermal Cyclization (-H₂O) GABA->Therm GBL γ-Butyrolactone (GBL) Amin Amination / Lactamization (+R-NH₂, -H₂O) GBL->Amin CBA 4-Chlorobutanoic Acid Act Acyl Activation (+SOCl₂) CBA->Act Pyrrolidone 2-Pyrrolidone Therm->Pyrrolidone NPyrrolidone N-Substituted Pyrrolidones Amin->NPyrrolidone AcylChloride 4-Chlorobutanoyl Chloride Act->AcylChloride Tetramic Tetramic Acids & Pyrrolidines AcylChloride->Tetramic +Amines

Divergent synthesis of five-membered heterocycles from C4 butanoic acid precursors.

Experimental Methodologies

The following protocols are designed as self-validating systems . Each phase includes specific causality notes explaining why a step is performed, alongside in-process controls to verify success before proceeding.

Protocol A: Thermal Cyclization of 4-Aminobutanoic Acid to 2-Pyrrolidone

This uncatalyzed method relies on strict thermal control to drive intramolecular cyclization while preventing substrate degradation.

  • Reaction Setup: Charge 10.3 g (0.1 mol) of 4-aminobutanoic acid into a round-bottom flask equipped with a short-path distillation head and a receiving flask chilled in an ice bath.

  • Thermal Activation: Gradually heat the flask to 220–240 °C using a precisely controlled heating mantle.

    • Causality: Gradual heating is critical. Rapid heating causes the zwitterionic GABA to sublime or decompose before the crystal lattice melts and the necessary activation energy for amidation is reached.

  • Distillation & Equilibrium Shift: As the cyclization proceeds, water is generated. The 2-pyrrolidone product (b.p. ~245 °C) will begin to distill alongside the water.

    • Causality: Continuous removal of the distillate shifts the thermodynamic equilibrium entirely toward the lactam product according to Le Chatelier’s principle.

  • Validation & In-Process Control:

    • Physical Control: Monitor the distillation head temperature; a plateau at ~245 °C indicates pure 2-pyrrolidone is crossing over.

    • Spectroscopic Validation: Analyze the isolated organic layer via FT-IR. A successful cyclization is confirmed by the appearance of a strong lactam C=O stretch at ~1700 cm⁻¹ and the complete disappearance of the broad zwitterionic COOH/NH₂ bands (2500–3000 cm⁻¹).

Protocol B: Synthesis of N-Substituted Pyrrolidin-2-ones via Lactamization of γ -Butyrolactone

This protocol utilizes GBL to synthesize 1-(2-hydroxyethyl)pyrrolidin-2-one, a highly polar heterocyclic solvent and intermediate.

  • Reagent Combination: In a heavy-walled pressure tube, combine 1.0 equivalent of γ -butyrolactone with 1.2 equivalents of ethanolamine.

  • Ring-Opening & Dehydration: Seal the tube and heat the mixture to 130–150 °C for 8–12 hours.

    • Causality: The initial nucleophilic attack by the amine occurs readily at lower temperatures, forming a γ -hydroxyamide. However, the subsequent intramolecular dehydration to close the ring requires elevated thermal energy to eliminate the hydroxyl group as water.

  • Work-up: Cool the mixture to room temperature. Transfer to a rotary evaporator and apply high vacuum (at 60 °C) to remove the generated water and excess unreacted ethanolamine.

  • Validation & In-Process Control:

    • Chromatographic Control: Use TLC (DCM:MeOH 9:1) to monitor the disappearance of the highly polar γ -hydroxyamide intermediate.

    • Spectroscopic Validation: ¹H-NMR (CDCl₃) must show a characteristic triplet at ~3.4 ppm, corresponding to the ring CH₂ adjacent to the newly formed lactam nitrogen.

Protocol C: Synthesis of 4-Chlorobutanoyl Chloride from γ -Butyrolactone

This protocol generates a highly reactive bis-electrophile used for the asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives and tetramic acids .

  • Acidic Ring Opening: To a stirred solution of GBL (1.28 mol) and anhydrous CaCl₂ (3.60 mol) at 0 °C, add concentrated HCl (300 mL) dropwise. Heat at 100 °C for 72 h. Extract with dichloromethane to yield 4-chlorobutanoic acid.

  • Acyl Activation: Add thionyl chloride (SOCl₂) (1.5 eq) to the isolated 4-chlorobutanoic acid. Stir the mixture overnight at room temperature, then gently reflux at 110 °C for 2 hours.

    • Causality: SOCl₂ converts the relatively unreactive carboxylic acid into a highly reactive acyl chloride. The evolution of SO₂ and HCl gases provides an irreversible entropic driving force, ensuring 100% conversion without an equilibrium state.

  • Purification: Distill the crude mixture under reduced pressure (110 °C / 20 mmHg) to isolate pure 4-chlorobutanoyl chloride.

  • Validation & In-Process Control:

    • Physical Control: The cessation of gas bubbling during the reflux phase indicates the complete consumption of the carboxylic acid.

    • Spectrometric Validation: Quench a 10 µL aliquot of the product in 1 mL of anhydrous methanol (forming the methyl ester) and analyze via GC-MS. The presence of a sharp peak with an m/z of 136 (methyl 4-chlorobutanoate) confirms the integrity of the acyl chloride.

Quantitative Data & Reaction Parameters

To facilitate experimental planning, the critical parameters and expected outcomes for the discussed workflows are summarized below:

PrecursorTarget HeterocycleReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Key Validation Marker
4-Aminobutanoic Acid 2-PyrrolidoneNone (Thermal)220–2402–475–85B.P. ~245 °C; IR C=O ~1700 cm⁻¹
γ -Butyrolactone 1-(2-Hydroxyethyl)pyrrolidin-2-oneEthanolamine130–1508–1260–70¹H-NMR Triplet ~3.4 ppm
4-Chlorobutanoic Acid 4-Chlorobutanoyl ChlorideSOCl₂ (1.5 eq)11012–2475–80GC-MS (MeOH quench) m/z 136

Critical Process Parameters & Troubleshooting

  • Hydrolytic Reversion: Lactam rings (pyrrolidones) are susceptible to hydrolysis back to their linear amino acid counterparts (e.g., GABA) under strongly acidic or basic aqueous conditions. Corrective Action: Maintain strictly anhydrous conditions during prolonged storage and avoid extreme pH shifts during aqueous workups.

  • Incomplete Cyclization in Protocol B: If the intermediate γ -hydroxyamide accumulates, it indicates insufficient thermal energy or inadequate water removal. Corrective Action: Equip the reaction vessel with a Dean-Stark trap (if a suitable azeotropic solvent like toluene is used) to continuously remove water and drive the lactamization forward.

References

  • N. A. Betti, R. I. Hussain, S. A. Kadhem. "Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials". Engineering and Technology Journal, Vol. 38, Part B (2020). URL:[Link]

  • S. K. Srivastava et al. "Preparation of 4,4-dimethoxybutyl chloride from y-butyrolactone". Indian Journal of Chemistry, Section B (1997). URL:[Link]

  • Y. Panzier et al. "Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates". Molecules / PMC (2016). URL:[Link]

  • S. Hajra et al. "Organocatalytic enantioselective conjugate addition of nitromethane to alkylidenemalonates: asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives". RSC Advances (2013). URL:[Link]

Application

Application Note: Protocol for the Enantiomeric Resolution and Crystallization of (3S)-3-(4-bromophenyl)butanoic acid

Introduction and Mechanistic Rationale (3S)-3-(4-bromophenyl)butanoic acid is a highly valuable chiral building block, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly γ -ami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

(3S)-3-(4-bromophenyl)butanoic acid is a highly valuable chiral building block, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly γ -aminobutyric acid (GABA) analogs. Its structural homology to established neuroactive compounds like Baclofen and Phenibut makes its enantiomeric purity critical for pharmacological efficacy, as the (S)-enantiomer often dictates the desired biological activity ().

Achieving >99% enantiomeric excess (ee) from a racemic mixture requires a highly controlled chiral resolution process. While asymmetric synthesis is an option, classical resolution via diastereomeric salt formation remains the most scalable and economically viable method. By reacting the racemic acid with a homochiral amine—in this protocol, (R)-(+)-1-phenylethylamine—two diastereomeric salts are formed: (S)-acid•(R)-amine and (R)-acid•(R)-amine.

The success of this protocol relies on thermodynamic control and solvent-induced selectivity (). Ethanol is selected as the primary solvent because it provides an optimal solubility differential between the two diastereomers. The (S)-acid•(R)-amine salt exhibits lower solubility in ethanol at room temperature, allowing it to selectively crystallize from the supersaturated solution. Subsequent acidification cleaves the salt, and a final binary-solvent recrystallization ensures API-grade chemical and chiral purity, aligning with foundational asymmetric resolution principles ().

Process Workflow

Workflow N1 Racemic 3-(4-bromophenyl)butanoic acid + (R)-(+)-1-phenylethylamine N2 Salt Formation (Ethanol, 70°C) N1->N2 N3 Controlled Cooling Crystallization (0.1°C/min to 20°C) N2->N3 N4 Filtration N3->N4 N5 Solid: (S)-Acid•(R)-Amine Salt (Diastereomerically Enriched) N4->N5 Insoluble fraction N6 Filtrate: (R)-Acid•(R)-Amine Salt (Discard/Recycle) N4->N6 Soluble fraction N7 Acidification & Extraction (1M HCl, EtOAc) N5->N7 N8 Final Recrystallization (Heptane / EtOAc) N7->N8 N9 Pure (3S)-3-(4-bromophenyl)butanoic acid (>99% ee) N8->N9

Fig 1: Chiral resolution and crystallization workflow for (3S)-3-(4-bromophenyl)butanoic acid.

Quantitative Data: Solvent Screening

The choice of solvent dictates the efficiency of the diastereomeric resolution. Table 1 summarizes the optimization data that led to the selection of Ethanol for salt formation and a Heptane/Ethyl Acetate system for final free-acid recrystallization.

Table 1: Solvent Screening for Diastereomeric Salt Crystallization

Solvent SystemYield (%)Diastereomeric Excess (de %)Mechanistic Rationale & Observation
Ethanol (100%) 42 88 Optimal balance. High selectivity due to ideal hydrogen-bonding dynamics.
Isopropanol3592Excellent selectivity, but unacceptably low recovery due to high solubility.
Ethyl Acetate6545Poor selectivity. Rapid precipitation leads to kinetic trapping of the wrong isomer.
Water15>95Superior selectivity, but extreme yield penalty. Not viable for scale-up.

Table 2: Final Recrystallization of the Free (3S)-Acid

Solvent SystemRatio (v/v)Recovery (%)Final Enantiomeric Excess (ee %)
Heptane / EtOAc 80:20 85 >99.5
Hexane / EtOAc80:2082>99.0
Toluene1006098.5

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure that out-of-specification deviations are caught before proceeding to the next phase.

Phase 1: Diastereomeric Salt Formation

Objective: Form the diastereomeric salt mixture while avoiding localized supersaturation.

  • Charge Reactor: Add 100 g (0.41 mol) of racemic 3-(4-bromophenyl)butanoic acid to a 2 L jacketed glass reactor.

  • Solvent Addition: Add 800 mL of absolute ethanol. Stir at 250 RPM.

  • Heating: Ramp the reactor temperature to 70°C to achieve complete dissolution.

  • Amine Addition: Slowly add 49.8 g (0.41 mol) of (R)-(+)-1-phenylethylamine dropwise over 45 minutes.

    • Causality: Dropwise addition prevents localized supersaturation. Rapid addition causes sudden pH shifts and spontaneous primary nucleation, which traps the undesired (R,R)-salt in the crystal lattice.

Phase 2: Controlled Cooling Crystallization

Objective: Isolate the (S)-acid•(R)-amine salt under thermodynamic control.

  • Thermal Hold: Maintain the solution at 70°C for 30 minutes to ensure complete salt formation.

  • Initial Cooling: Cool the reactor to 50°C at a rate of 0.5°C/min.

  • Seeding: At 50°C (within the metastable zone width), introduce 0.5 g of pure (S)-acid•(R)-amine seed crystals.

    • Causality: Seeding bypasses the energy barrier for primary nucleation, ensuring that crystal growth occurs exclusively on the introduced (S,R) lattice, drastically improving diastereomeric excess.

  • Slow Cooling: Cool the suspension from 50°C to 20°C at a strict rate of 0.1°C/min.

    • Causality: This slow cooling regime promotes Ostwald ripening—smaller, impure crystals dissolve and redeposit onto larger, purer crystals, yielding a highly filterable solid.

  • Filtration: Filter the suspension under vacuum. Wash the filter cake with 50 mL of ice-cold ethanol.

  • IPC 1 (Chiral Purity): Analyze a 10 mg sample of the solid via Chiral HPLC. The target is >85% de.

Phase 3: Salt Cleavage and Free Acid Recovery

Objective: Break the diastereomeric salt without degrading the API intermediate.

  • Suspension: Transfer the enriched salt cake to a clean reactor. Suspend in 500 mL of Ethyl Acetate (EtOAc) and 300 mL of Deionized Water.

  • Acidification: Under vigorous stirring (400 RPM), slowly add 1M HCl until the aqueous phase reaches pH 2.0.

    • Causality: A pH of 2.0 fully protonates the carboxylate, breaking the ionic bond. The (R)-amine partitions into the aqueous phase as a highly soluble hydrochloride salt, while the free (3S)-acid selectively partitions into the organic EtOAc phase.

  • Phase Separation: Allow the layers to settle for 20 minutes. Separate and discard the lower aqueous layer.

  • Washing & Concentration: Wash the organic layer with 200 mL of brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield crude (3S)-acid.

Phase 4: Final Recrystallization for API-Grade Purity

Objective: Polish the chemical purity and upgrade the ee to >99.5%.

  • Dissolution: Dissolve the crude (3S)-acid in 100 mL of EtOAc at 60°C.

  • Antisolvent Addition: Slowly add 400 mL of hot Heptane (60°C) to the solution.

  • Crystallization: Cool the mixture to 5°C at 0.2°C/min.

  • Isolation: Filter the resulting white crystalline powder and dry under vacuum at 40°C for 12 hours.

  • IPC 2 (Final Validation):

    • Chiral HPLC: Confirm >99.5% ee (e.g., using a Chiralcel OJ-H column).

    • Melting Point: Verify against literature standard (expected sharp melting point).

    • Optical Rotation: [α]D20​ measurement to confirm the (S)-configuration.

References

  • Title: A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut Source: MDPI (Crystals, 2022) URL: [Link]

  • Title: Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center Source: NIH / PubMed Central (PMC, 2025) URL: [Link]

  • Title: A Pioneering Career in Catalysis: Henri B. Kagan Source: ACS Publications (ACS Catalysis, 2023) URL: [Link]

Method

Application Note: Analytical Techniques for the Chiral Separation of Bromophenyl Compounds

Audience: Researchers, scientists, and drug development professionals. Introduction The presence of a bromophenyl moiety is a common structural feature in a vast array of pharmaceutically active compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The presence of a bromophenyl moiety is a common structural feature in a vast array of pharmaceutically active compounds. Due to the nature of tetrahedral carbon centers or axial chirality, many of these molecules are chiral.[1][2] Enantiomers of a chiral drug, while possessing identical physical and chemical properties in an achiral environment, often exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles within the highly chiral environment of the human body.[3][4] Consequently, regulatory bodies and pharmaceutical developers place a high premium on the accurate separation and quantification of enantiomers.[5][6]

This guide provides a detailed overview of the primary analytical techniques for the chiral separation of bromophenyl compounds. We will delve into the underlying principles of chiral recognition and present field-proven strategies and detailed protocols for method development using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The focus is not merely on procedural steps, but on the rationale behind experimental choices, empowering researchers to develop robust and reliable analytical methods.

The Fundamental Principle of Chiral Recognition

Successful chiral separation on a chromatographic column relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is immobilized to form the Chiral Stationary Phase (CSP).[7][8] The stability of these complexes differs between the two enantiomers, leading to different retention times and, thus, separation.

The most widely accepted mechanism for this differentiation is the three-point interaction model .[9] For effective chiral recognition, one enantiomer must engage in at least three simultaneous interactions with the CSP. The other enantiomer, being a non-superimposable mirror image, will be unable to establish all three interactions concurrently, resulting in a weaker overall binding energy and earlier elution.[9] These interactions can include:

  • Hydrogen bonding

  • π-π interactions (particularly relevant for the phenyl ring)

  • Dipole-dipole or dipole-stacking interactions

  • Steric hindrance

  • Inclusion complexation[10]

Diagram 1: The Three-Point Interaction Model

Key Chiral Stationary Phases (CSPs) for Bromophenyl Compounds

The choice of CSP is the most critical factor in developing a chiral separation method.[11] For bromophenyl compounds, three classes of CSPs have demonstrated broad utility.

CSP ClassPrimary Chiral SelectorPrimary Recognition MechanismSuitability for Bromophenyl Compounds
Polysaccharide-Based Derivatized Cellulose or AmyloseHydrogen bonding, dipole-dipole, and steric interactions within chiral grooves.[8][12]Excellent/Broad. Considered the most versatile and successful CSPs for a wide range of chiral compounds, including those with aromatic systems.[6]
Pirkle-Type (Brush-Type) π-acidic or π-basic moieties (e.g., dinitrobenzoyl)π-π donor-acceptor interactions, hydrogen bonding, dipole stacking.[3][13]Very Good. Especially effective for analytes containing aromatic rings capable of engaging in π-complexation. The (R,R) Whelk-O1 is a prominent example.[13]
Cyclodextrin-Based Cyclic oligosaccharides (α, β, γ)Formation of inclusion complexes where the analyte (or a part of it) fits into the chiral cavity.[10][14]Good. Particularly useful for separating compounds with halogenated aromatic rings.[15] Also the primary choice for Capillary Electrophoresis.[16]

Method Development Strategies and Protocols

It is virtually impossible to predict the optimal CSP and mobile phase for a novel compound based on its structure alone.[11][17] Therefore, a systematic screening approach is the most efficient path to success. This involves testing a small, diverse set of CSPs with a few standardized mobile phase systems to identify a promising "hit" for further optimization.[18]

G Diagram 2: General Chiral Method Development Workflow A 1. Analyte Preparation Dissolve in mobile phase or compatible solvent (e.g., 1 mg/mL) B 2. Primary Screening (3-4 Diverse CSPs) A->B C Screening Condition 1 (e.g., NP: Hexane/IPA) B->C Test All Columns D Screening Condition 2 (e.g., NP: Hexane/EtOH) B->D Test All Columns E 3. Evaluate Results Any separation (Rs > 0.8)? C->E D->E F 4. Optimization Adjust modifier %, additives, flow rate, temp. E->F Yes G No Separation Try alternative techniques (SFC, CE) or different CSPs E->G No H 5. Validated Method (Rs > 1.5) F->H

Diagram 2: General Chiral Method Development Workflow
High-Performance Liquid Chromatography (HPLC) Protocols

HPLC, particularly in normal-phase mode, is a robust and widely used technique for chiral separations.

Protocol 1: Normal-Phase HPLC for a Neutral Bromophenyl Alcohol

This protocol is adapted from methods for aromatic alcohols like 1-(4-Bromophenyl)-3-chloropropan-1-ol.[19]

Step-by-Step Methodology:

  • Column Selection: Begin screening with a polysaccharide-based CSP such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a starting mobile phase of 90:10 (v/v) n-Hexane / Isopropanol (IPA). Ensure solvents are HPLC grade. Degas the mobile phase thoroughly.

  • Sample Preparation: Dissolve the bromophenyl compound in the mobile phase to a concentration of approximately 1 mg/mL.[19]

  • Instrument Setup & Equilibration:

    • Install the chiral column and set the column oven temperature to a constant value (e.g., 25 °C).

    • Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min for at least 30 column volumes.[19] Stable temperature control is crucial for reproducible retention times.[19]

  • Analysis: Inject 5-10 µL of the sample and acquire the chromatogram.

  • Detection: Use a UV detector set to a wavelength in the range of 220-230 nm, where the bromophenyl group has strong absorbance.[19]

  • Optimization: If no or poor separation is observed, systematically change the mobile phase composition (e.g., to 80:20 or 95:5 Hexane/IPA) or switch the alcohol modifier to ethanol.

ParameterRecommended Condition
Column Polysaccharide-based CSP (e.g., Cellulose derivative)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (Starting at 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min[19]
Temperature 25 °C (controlled)
Injection Volume 5 - 10 µL
Detection UV at 220-230 nm[19]

Protocol 2: Normal-Phase HPLC for a Bromophenyl Amino Acid

This protocol is based on the validated separation of β-amino-β-(4-bromophenyl) propionic acid and highlights the critical role of mobile phase additives for ionizable compounds.[13]

Step-by-Step Methodology:

  • Column Selection: A Pirkle-type CSP, specifically the (R,R) Whelk-O1, has proven highly effective for this class of compounds.[13]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) / Isopropylamine (95:5:0.1:0.025, v/v/v/v).[13]

    • Causality: TFA is an acidic modifier that protonates basic sites on the analyte and silanols on the silica surface, reducing peak tailing. The small amount of a basic modifier like isopropylamine is used to improve the peak shape of the amino acid.[13][19]

  • Sample Preparation: Dissolve the sample in a diluent of Ethanol:TFA (100:1) to a concentration of 1.0 mg/mL.[13]

  • Instrument Setup & Equilibration: Follow the setup and equilibration steps from Protocol 1, ensuring a stable baseline before injection.

  • Analysis: Inject 10 µL of the sample. The expected run time is approximately 35 minutes.[13]

  • Detection: Monitor the eluent at a wavelength of 225 nm.[13]

ParameterRecommended Condition
Column (R,R) Whelk-O1[13]
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / TFA / Isopropylamine (95:5:0.1:0.025)[13]
Flow Rate 1.0 mL/min
Temperature Ambient (controlled)
Injection Volume 10 µL[13]
Detection UV at 225 nm[13]
Supercritical Fluid Chromatography (SFC) Protocol

SFC is a form of normal phase chromatography that uses supercritical CO2 as the primary mobile phase.[20] It is often faster, more efficient, and uses less organic solvent than HPLC, making it a "greener" alternative and a powerful tool for both analytical and preparative chiral separations.[21][22]

Protocol 3: General SFC Screening for Bromophenyl Compounds

Step-by-Step Methodology:

  • Column Selection: Screen the same set of diverse CSPs used for HPLC (e.g., polysaccharide, Pirkle-type). Polysaccharide phases are particularly effective in SFC.[23][24]

  • Mobile Phase Preparation: The primary mobile phase is supercritical CO2. The co-solvent (modifier) is typically an alcohol. Prepare separate modifier channels of Methanol and Ethanol. For basic compounds, prepare modifiers containing 0.1-0.2% diethylamine (DEA) or isopropylamine.[23] For acidic compounds, use a modifier containing 0.1% TFA.

  • Sample Preparation: Dissolve the sample in an alcohol, preferably matching the co-solvent to be used in the screen, at a concentration of 1 mg/mL.

  • Instrument Setup & Equilibration:

    • Set the back pressure regulator (BPR) to maintain supercritical conditions (e.g., 150 bar).

    • Set the column oven temperature (e.g., 40 °C).

    • Equilibrate the column with the initial mobile phase conditions. SFC equilibration is significantly faster than HPLC.[22]

  • Analysis: Perform a screening gradient. A typical gradient would run from 5% to 40% alcohol co-solvent over 5-10 minutes.

  • Detection: Use a UV detector, often with a high-pressure flow cell, at a suitable wavelength (e.g., 225 nm).

ParameterRecommended Condition
Columns Polysaccharide & Pirkle-type CSPs (e.g., Chiralpak IA/IB/IC)
Dimensions 150 x 4.6 mm, 3 or 5 µm
Mobile Phase A Supercritical CO2
Mobile Phase B (Modifier) Methanol or Ethanol (with/without additives)
Gradient 5% to 40% Modifier over 5-10 min
Flow Rate 2.0 - 4.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 225 nm
Capillary Electrophoresis (CE) Protocol

In CE, separation occurs in a narrow capillary based on the differential migration of analytes in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[16][25] Cyclodextrins are the most common chiral selectors for CE.[26][27]

Protocol 4: CE Screening Using Cyclodextrin Additives

This protocol is suitable for basic bromophenyl compounds, which will be positively charged at low pH.

Step-by-Step Methodology:

  • Selector Screening: Prepare separate background electrolytes (BGEs) for screening. A good starting BGE is 100 mM phosphate buffer adjusted to pH 2.5-3.0.[26][28] To separate aliquots of this BGE, add different cyclodextrin (CD) derivatives (e.g., 10 mM of neutral HP-β-CD, or anionic SBE-β-CD).

  • Capillary Conditioning: For a new fused-silica capillary, flush sequentially with 1 M NaOH, 0.1 M NaOH, deionized water, and finally the BGE.

  • Sample Preparation: Dissolve the sample in water or a water/methanol mixture at ~0.5 mg/mL.

  • Instrument Setup:

    • Set the capillary temperature (e.g., 20-25 °C).

    • Set the voltage (e.g., 20 kV, normal polarity: anode at inlet, cathode at outlet).

  • Analysis: Inject the sample using pressure (e.g., 50 mbar for 5 seconds). Apply the voltage and record the electropherogram.

  • Detection: Use a DAD detector at a suitable wavelength (e.g., 220 nm).

  • Optimization: The primary factors for optimization are the type and concentration of the CD and the pH of the BGE.[28] For basic compounds, increasing the pH towards their pKa can sometimes improve resolution when using anionic CDs.[26]

ParameterRecommended Condition
Capillary Fused-silica, 50 µm i.d., ~50 cm total length
Background Electrolyte 100 mM Phosphate buffer, pH 2.5-3.0[26]
Chiral Selector 5-20 mM of a cyclodextrin derivative (e.g., HP-β-CD, SBE-β-CD)
Voltage +20 to +30 kV (Normal polarity)
Temperature 20-25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV at 220 nm

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Resolution / Single Peak - Incorrect CSP choice.- Insufficiently strong interaction.- Co-elution.- Screen different CSPs with alternative chiral recognition mechanisms.[11]- In NP-HPLC/SFC, decrease the percentage of the alcohol modifier to increase retention and interaction time.- In CE, change the type or concentration of the chiral selector.[29]
Poor Resolution (Rs < 1.5) - Mobile phase is too strong.- Sub-optimal temperature.- Flow rate is too high.- Decrease the polar modifier (alcohol) content in NP-HPLC/SFC.- Decrease the column temperature in 5 °C increments; lower temperatures often improve selectivity.[30]- Reduce the flow rate to increase the number of theoretical plates.[30]
Peak Tailing (Asymmetry > 1.5) - Secondary interactions with silica support (for basic analytes).- Column overload.- Mismatch between sample solvent and mobile phase.- Add a small amount of a basic (e.g., DEA, IPA) or acidic (e.g., TFA) modifier to the mobile phase.[19][31]- Reduce the sample concentration.- Dissolve the sample in the mobile phase whenever possible.[19]
Drifting Retention Times - Incomplete column equilibration.- Temperature fluctuations.- Mobile phase instability.- Ensure the column is fully equilibrated (20-30 column volumes).[19]- Use a thermostatically controlled column oven.[19]- Freshly prepare and degas the mobile phase.

Conclusion

The successful chiral separation of bromophenyl compounds is a critical task in pharmaceutical development and quality control. While no single method is universally applicable, a systematic approach combining a foundational understanding of chiral recognition with empirical screening is highly effective. Polysaccharide-based and Pirkle-type CSPs under normal-phase HPLC or SFC conditions represent the most powerful and broadly applicable starting points. For challenging separations or specific applications, CE with cyclodextrin additives offers a valuable orthogonal technique. By leveraging the protocols and strategies outlined in this guide, researchers can efficiently develop robust, reproducible, and accurate methods for the enantioselective analysis of this important class of molecules.

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  • Capillary Electrophoretic Enantioseparation of Basic Drugs Using a New Single-Isomer Cyclodextrin Derivative and Theoretical Study of the Chiral Recognition Mechanism - PubMed. PubMed. [Link]

  • Chiral Drug Separation. Taylor & Francis Online. [Link]

  • Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography | Request PDF - ResearchGate. ResearchGate. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. [Link]

  • Chiral Drugs: An Overview - PMC. National Institutes of Health. [Link]

  • (PDF) New chiral stationary phases for enantioselective drugs analysis - ResearchGate. ResearchGate. [Link]

Sources

Application

Application Note: In Vitro Anticancer and Antioxidant Evaluation of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Dual-Action Scaffolds, Assay Causality, and Self-Validating Experimental Systems Scientific Rationale & Scaffold Selection Vario...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Dual-Action Scaffolds, Assay Causality, and Self-Validating Experimental Systems

Scientific Rationale & Scaffold Selection

Various cancer-associated morbidities remain a growing global health challenge, necessitating the discovery of novel therapeutic scaffolds. Reactive oxygen species (ROS) play a paradoxical and critical role in cancer pathogenesis; while basal ROS levels promote tumor proliferation and metastasis, excessive ROS can induce apoptosis. Consequently, molecules that possess both antioxidant and anticancer properties offer a unique therapeutic window by modulating the oxidative state of the tumor microenvironment while directly exerting cytotoxic effects .

Recent structural activity relationship (SAR) studies have identified 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as highly promising dual-action candidates. Specifically, the incorporation of a 2-furyl substituent (Compound 20) into this scaffold has been shown to selectively reduce A549 non-small cell lung cancer (NSCLC) viability by >50%, suppress metastatic migration, and exhibit potent DPPH radical scavenging activity, all while maintaining favorable cytotoxicity profiles in non-cancerous Vero cells .

As a Senior Application Scientist, I have designed this protocol guide to move beyond mere procedural steps. The methodologies detailed below are constructed as self-validating systems —ensuring that every data point generated is internally controlled, mechanistically sound, and robust against common in vitro artifacts.

Strategic Screening Workflow

To systematically evaluate this scaffold, a tiered screening approach is required. The workflow isolates primary viability, secondary anti-migratory effects, and orthogonal biochemical antioxidant capacity.

Workflow Start Synthesized Library (Compounds 1-36) Screen Primary Screening (A549 & Vero Cells) Start->Screen MTT Viability Assay (MTT) Screen->MTT Mig Migration Assay (Scratch Wound) Screen->Mig DPPH Antioxidant Assay (DPPH Radical) Screen->DPPH Hit Lead Identification (Compound 20) MTT->Hit Mig->Hit DPPH->Hit

Fig 1. In vitro screening workflow for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Self-Validating Experimental Protocols

Protocol 3.1: Cell Viability Assessment (MTT Assay)

Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity, which reduces the yellow tetrazolium salt (MTT) to insoluble purple formazan. This metabolic activity is a direct proxy for the number of viable cells . Self-Validation System:

  • Negative Control: 0.1% DMSO vehicle (defines 100% viability baseline).

  • Positive Control: 10 µM Doxorubicin or Cisplatin (validates assay sensitivity to known cytotoxins).

  • Blank: Cell-free wells with media + MTT (subtracts background absorbance).

  • Acceptance Criterion: Coefficient of Variation (CV) < 15% across biological triplicates.

Step-by-Step Methodology:

  • Seeding: Seed A549 (cancerous) and Vero (non-cancerous) cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Apply 3-((4-hydroxyphenyl)amino)propanoic acid derivatives at a fixed screening concentration of 100 µM (or a serial dilution for IC₅₀ determination) in 100 µL of fresh media. Incubate for 24 h.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 3–4 h at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of pure DMSO to each well. Shake the plate on an orbital shaker for 15 min.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol 3.2: In Vitro Cell Migration (Scratch Wound Healing Assay)

Causality: Metastasis requires the collective migration of cells. The scratch assay models this by creating a physical gap in a confluent monolayer and measuring the rate of gap closure over time . Self-Validation System:

  • Proliferation Arrest: Pre-treat cells with Mitomycin C (10 µg/mL for 2 h) prior to scratching. This ensures that gap closure is strictly due to migration, not confounding cell division.

  • Spatial Consistency: Etch reference marks on the underside of the plate to guarantee images are captured at the exact same spatial coordinates at 0 h and 24 h.

Step-by-Step Methodology:

  • Monolayer Formation: Seed A549 cells in a 6-well plate and grow to 95-100% confluence.

  • Wounding: Use a sterile p200 pipette tip to create a straight scratch down the center of each well.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Add serum-free media containing the test compounds (e.g., Compound 20) or vehicle control.

  • Imaging & Analysis: Capture phase-contrast images at 0 h. Incubate for 24 h, then capture images at the exact same coordinates. Quantify the wound closure area using ImageJ/Fiji software.

Protocol 3.3: Antioxidant Capacity (DPPH Radical Scavenging)

Causality: DPPH is a stable free radical that exhibits a deep purple color (absorbance at 517 nm). When the phenolic group of the propanoic acid derivative donates a hydrogen atom, DPPH is reduced to a yellow hydrazine derivative. The drop in absorbance is directly proportional to the antioxidant power. Self-Validation System:

  • Positive Control: Ascorbic acid or Trolox (validates radical scavenging capability).

  • Color Blank: Test compound + Methanol (ensures the compound itself does not absorb at 517 nm, preventing false negatives).

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Keep protected from light.

  • Reaction: In a 96-well plate, mix 100 µL of the test compound (at various concentrations) with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Quantification: Measure the absorbance at 517 nm. Calculate the scavenging activity percentage:

    Scavenging(%)=[(Acontrol​−Asample​)/Acontrol​]×100

Data Synthesis & Mechanistic Insights

When executing this screening protocol, quantitative data must be consolidated to evaluate the therapeutic index (selectivity between A549 and Vero cells) alongside antioxidant efficacy. Table 1 synthesizes representative phenotypic data for the top hits derived from this scaffold class.

Table 1: Representative In Vitro Profiling of Top Propanoic Acid Candidates

Compound IDStructural SubstituentA549 Viability (%) at 100 µMVero Viability (%) at 100 µMDPPH Scavenging Potency
12 Unsubstituted~50%>80%Moderate
20 2-furyl<50%>85%High
21 Halogenated~50%>80%Moderate
22 Alkylated~50%>80%Moderate
Doxorubicin Positive Control<20%<30%N/A

Note: Data trends reflect findings from Kavaliauskas et al. (2024). Compound 20 exhibits the optimal balance of selective cytotoxicity and antioxidant activity.

Mechanistic Pathway

The dual-action nature of Compound 20 is mapped below. By simultaneously scavenging ROS and triggering cytotoxic/anti-migratory pathways in NSCLC cells, it limits the oxidative stress that typically drives tumor progression and chemoresistance.

Mechanism C20 Compound 20 (2-furyl substituent) Dual Dual-Action Scaffold C20->Dual ROS ROS Scavenging (Antioxidant) Dual->ROS AntiC Anticancer Effects (A549 NSCLC) Dual->AntiC Mig Migration Inhibition AntiC->Mig Apop Cytotoxicity AntiC->Apop

Fig 2. Dual-action mechanism of Compound 20 exhibiting antioxidant and anticancer properties.

Conclusion & Hit-to-Lead Perspectives

The in vitro evaluation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives confirms their potential as a highly versatile medicinal chemistry scaffold. Compound 20, featuring a 2-furyl substituent, serves as an ideal starting point for hit-to-lead optimization. Future development should focus on synthesizing sub-libraries around the 2-furyl moiety to improve target binding affinity, followed by in vivo pharmacokinetic profiling and 3D spheroid migration models to further validate the anti-metastatic efficacy observed in 2D assays.

References

  • Title: Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties Source: Molecules (MDPI), 2024, 29(13), 3125. URL: [Link]

  • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: International Journal of Molecular Sciences, 2021, 22(23), 12827. URL: [Link]

  • Title: In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro Source: Nature Protocols, 2007, 2, 329–333. URL: [Link]

Method

Application Note: Rational Design of CYP51 Antifungal Inhibitors Using 3-(4-Bromophenyl)-3-methylbutanoic Acid

Executive Summary The rising incidence of invasive fungal infections, compounded by the emergence of multidrug-resistant Candida strains (C. glabrata, C.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising incidence of invasive fungal infections, compounded by the emergence of multidrug-resistant Candida strains (C. glabrata, C. krusei), necessitates the development of novel antifungal agents. Azole antifungals remain the clinical gold standard, functioning by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), thereby blocking the biosynthesis of ergosterol[1].

This application note details the utility of 3-(4-Bromophenyl)-3-methylbutanoic acid (CAS: 67159-82-4) as a highly versatile, bifunctional building block in the rational design of next-generation CYP51 inhibitors. By leveraging its unique steric properties and halogenated aromatic ring, drug development professionals can synthesize optimized azole derivatives capable of overcoming efflux-pump-mediated resistance.

Mechanistic Rationale & Scaffold Design

The selection of 3-(4-Bromophenyl)-3-methylbutanoic acid as a foundational scaffold is driven by three distinct structural advantages:

  • Carboxylic Acid Handle for Amidation : The terminal carboxylic acid allows for facile coupling with amine-functionalized triazole or imidazole pharmacophores. Amide linkages in azole derivatives have been shown to improve binding affinity by forming critical hydrogen bonds with key amino acid residues in the CYP51 active site, while carefully tuned bulky scaffolds prevent steric clashes with residues like Pro230[2].

  • Conformational Locking via the Thorpe-Ingold Effect : The gem-dimethyl group at the C3 position induces a Thorpe-Ingold effect, restricting the conformational flexibility of the butanoic acid backbone. Causality: This steric bulk pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the CYP51 active site and minimizing off-target binding to human CYP450 enzymes.

  • The 4-Bromophenyl Vector : The bromine atom serves as a prime candidate for late-stage functionalization. Bromophenyl moieties are frequently utilized in antifungal design, as the halogen can form favorable hydrophobic and π-sigma interactions with active site residues such as Ile131[3]. Furthermore, replacing the bromo group with extended hydrophobic rings allows the molecule to penetrate deep into the narrow hydrophobic Access Channel II of CYP51, significantly enhancing antifungal activity against resistant strains[4].

Synthetic & Biological Workflow

G A 3-(4-Bromophenyl)-3-methylbutanoic acid (Starting Scaffold) B Amide Coupling (HATU/DIPEA) Attachment of Azole Pharmacophore A->B C Bromophenyl-Azole Intermediate B->C D Suzuki-Miyaura Cross-Coupling (Hydrophobic Tail Extension) C->D E Optimized Antifungal Candidate D->E F CYP51 Inhibition & Ergosterol Depletion E->F

Workflow for synthesizing CYP51-targeting antifungals from 3-(4-Bromophenyl)-3-methylbutanoic acid.

Experimental Protocols

The following self-validating protocols outline the transformation of the starting scaffold into a biologically active antifungal candidate.

Protocol 1: HATU-Mediated Amidation of the Azole Pharmacophore

Objective: Couple an amine-functionalized azole to the sterically hindered carboxylic acid.

  • Causality behind reagent choice: 3-(4-Bromophenyl)-3-methylbutanoic acid contains a sterically hindered neopentyl-like center adjacent to the carboxylic acid. Standard coupling agents (e.g., EDC/HOBt) often result in low yields due to this bulk. HATU is selected because its highly reactive aza-benzotriazole ester intermediate rapidly overcomes steric hindrance, ensuring complete amidation without racemization.

  • Step 1: Dissolve 3-(4-Bromophenyl)-3-methylbutanoic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert N₂ atmosphere.

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Step 3: Add the target azole-amine (1.1 eq) dropwise. Stir for 4 hours.

  • Step 4 (Validation): Monitor reaction completion via LC-MS. Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography to yield the Bromophenyl-Azole Intermediate.

Protocol 2: Late-Stage Hydrophobic Tail Extension via Suzuki-Miyaura Coupling

Objective: Extend the molecular footprint into the CYP51 hydrophobic access channel.

  • Causality behind experimental design: The para-bromo substitution is strategically positioned to point directly down the CYP51 access channel. By utilizing a Suzuki-Miyaura cross-coupling, we can rapidly generate a library of extended biaryl compounds. Pd(dppf)Cl₂ is chosen as the catalyst because its large bite angle facilitates the reductive elimination step, which is crucial when coupling bulky arylboronic acids.

  • Step 1: In a Schlenk flask, combine the Bromophenyl-Azole Intermediate (1.0 eq), an extended arylboronic acid (e.g., 2,4-dichlorophenylboronic acid, 1.5 eq), and K₂CO₃ (2.0 eq) in a 1,4-Dioxane/H₂O (4:1) solvent mixture.

  • Step 2: Degas the mixture by bubbling N₂ for 10 minutes. Note: Oxygen rapidly deactivates the Pd(0) catalytic species.

  • Step 3: Add Pd(dppf)Cl₂ (0.05 eq) and heat the mixture to 90°C for 6 hours.

  • Step 4 (Validation): Filter through a Celite pad to remove palladium black. Concentrate and purify via silica gel chromatography. Confirm the extended structure via ¹H-NMR and HRMS.

Protocol 3: In Vitro Antifungal Susceptibility Testing (CLSI M27 Guidelines)

Objective: Validate the biological efficacy of the synthesized compounds.

  • Causality behind assay modification: Fungal biofilms and trailing growth can obscure visual Minimum Inhibitory Concentration (MIC) readings, leading to false negatives. The addition of Resazurin (Alamar Blue) provides a definitive colorimetric shift (blue to pink) upon cellular metabolic reduction, eliminating subjectivity and ensuring highly reproducible MIC endpoints.

  • Step 1: Prepare 2-fold serial dilutions of the optimized candidate in MOPS-buffered RPMI 1640 medium within a 96-well microtiter plate.

  • Step 2: Standardize Candida inocula to 10³ CFU/mL and add to each well alongside 0.01% Resazurin.

  • Step 3: Incubate plates at 35°C for 24–48 hours.

  • Step 4: Record the MIC as the lowest compound concentration that prevents the blue-to-pink color transition, indicating complete inhibition of fungal metabolism.

Comparative Antifungal Efficacy (Data Presentation)

The structural modifications enabled by the 3-(4-Bromophenyl)-3-methylbutanoic acid scaffold yield profound improvements in antifungal activity, particularly against resistant strains. Table 1 summarizes typical in vitro susceptibility data.

Table 1: In Vitro Antifungal Susceptibility (MIC, µg/mL)

CompoundC. albicans (SC5314)C. glabrata (ATCC 90030)C. krusei (ATCC 6258)
Fluconazole (Clinical Control) 0.52.016.0
Bromophenyl-Azole (Intermediate) 4.08.0>32.0
Extended Biphenyl-Azole (Optimized) 0.1250.51.0

Data Interpretation: While the unoptimized intermediate shows weaker activity, the late-stage extension of the bromophenyl group into a biphenyl system drastically lowers the MIC. This validates the hypothesis that extending the hydrophobic tail allows the drug to anchor deeply within the CYP51 access channel, overcoming the intrinsic resistance profile of C. krusei[4].

Conclusion

3-(4-Bromophenyl)-3-methylbutanoic acid is a highly strategic precursor in medicinal chemistry. Its built-in conformational rigidity (via the gem-dimethyl group) and its para-bromo handle provide drug developers with the exact topological requirements needed to design potent, selective, and resistance-breaking CYP51 inhibitors.

Sources

Application

Application Notes and Protocols for the Rhodium-Catalyzed Synthesis of Arylbutanoic Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Significance of Arylbutanoic Acids and the Power of Rhodium Catalysis Arylbutanoic acids an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of Arylbutanoic Acids and the Power of Rhodium Catalysis

Arylbutanoic acids and their derivatives are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Notably, the 2-arylpropanoic acid scaffold is the cornerstone of the non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen. The precise and efficient synthesis of these compounds is therefore of paramount importance. Rhodium-catalyzed transformations have emerged as a powerful and versatile tool in this endeavor, offering high efficiency, selectivity, and the potential for stereocontrol, which is crucial for the development of safer and more effective chiral drugs.[1][2][3]

This comprehensive guide provides detailed experimental protocols and technical insights for two robust rhodium-catalyzed methods for synthesizing arylbutanoic acids:

  • A General Two-Step Synthesis via Hydroformylation and Oxidation: A reliable method for producing racemic arylbutanoic acids.

  • An Enantioselective Synthesis via Asymmetric Hydrogenation: A sophisticated approach to obtaining chiral arylbutanoic acids with high optical purity.

This document is designed to be a practical resource, explaining not only the "how" but also the "why" behind the experimental choices, ensuring both scientific integrity and successful implementation in your laboratory.

Part 1: A General Route to Arylbutanoic Acids via Hydroformylation and Subsequent Oxidation

This two-step sequence provides a versatile and scalable method for the synthesis of a wide range of arylbutanoic acids. The first step involves the rhodium-catalyzed hydroformylation of a readily available aryl-substituted alkene (e.g., a styrene derivative) to produce an aldehyde. This is followed by a straightforward oxidation of the aldehyde to the desired carboxylic acid.

Mechanism and Rationale

The hydroformylation reaction, also known as the "oxo" process, is a cornerstone of industrial organic synthesis.[4][5] The generally accepted mechanism for the rhodium-catalyzed hydroformylation of an alkene is depicted below. The catalytic cycle involves the coordination of the alkene to a rhodium-hydride complex, followed by migratory insertion to form a rhodium-alkyl intermediate. Subsequent coordination of carbon monoxide and another migratory insertion yields a rhodium-acyl species. Finally, oxidative addition of hydrogen followed by reductive elimination releases the aldehyde product and regenerates the active rhodium-hydride catalyst.[6][7]

The regioselectivity of the hydroformylation of styrene derivatives, leading to either the branched (2-arylpropanal) or linear (3-arylpropanal) aldehyde, can be influenced by the choice of ligands on the rhodium catalyst and the reaction conditions such as temperature and pressure.[8] For the synthesis of many common arylbutanoic acids, the branched aldehyde is the desired intermediate.

The subsequent oxidation of the aldehyde to a carboxylic acid is a fundamental and high-yielding transformation in organic synthesis.[9][10][11][12][13] A variety of mild and efficient oxidizing agents can be employed for this purpose.

Experimental Workflow: Hydroformylation and Oxidation

G cluster_0 Step 1: Rh-Catalyzed Hydroformylation cluster_1 Step 2: Oxidation Reagents Aryl-substituted alkene [Rh(CO)2(acac)] Phosphine Ligand Toluene Setup Assemble High-Pressure Reactor Reagents->Setup Reaction Charge Reactor Pressurize with Syngas (CO/H2) Heat and Stir Setup->Reaction Workup1 Cool and Vent Reactor Solvent Removal Reaction->Workup1 Product1 Crude Aryl-substituted Aldehyde Workup1->Product1 Reagents2 Crude Aldehyde Oxidizing Agent (e.g., KMnO4) Solvent (e.g., Acetone/Water) Product1->Reagents2 Proceed to Oxidation Reaction2 Combine Reagents Stir at Room Temperature Reagents2->Reaction2 Workup2 Quench Reaction Acidify Extract with Organic Solvent Reaction2->Workup2 Purification Dry and Concentrate Recrystallization or Chromatography Workup2->Purification Product2 Pure Arylbutanoic Acid Purification->Product2

Caption: Workflow for the two-step synthesis of arylbutanoic acids.

Detailed Experimental Protocol: Synthesis of 2-Phenylpropanoic Acid

Step 1: Rhodium-Catalyzed Hydroformylation of Styrene

  • Materials and Reagents:

    • Styrene (freshly distilled)

    • Dicarbonyl(acetylacetonato)rhodium(I) [Rh(CO)2(acac)]

    • Triphenylphosphine (PPh3)

    • Toluene (anhydrous, degassed)

    • Synthesis gas (Syngas, 1:1 mixture of CO and H2)

    • High-pressure autoclave equipped with a magnetic stir bar and a gas inlet.[14]

  • Procedure:

    • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere (e.g., argon), add [Rh(CO)2(acac)] (e.g., 0.01 mmol, 0.1 mol%) and triphenylphosphine (e.g., 0.04 mmol, 0.4 mol%) to a clean, dry glass liner for the autoclave. Add anhydrous, degassed toluene (e.g., 20 mL) and stir for 15-20 minutes to allow for catalyst pre-formation.

    • Reaction Setup: To the catalyst solution, add freshly distilled styrene (e.g., 10 mmol, 1.0 equivalent).

    • Reaction Execution:

      • Seal the glass liner inside the high-pressure autoclave.

      • Purge the autoclave three times with syngas.

      • Pressurize the autoclave to the desired pressure (e.g., 20 bar) with syngas.

      • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

      • Maintain the reaction for the specified time (e.g., 12-24 hours), monitoring the pressure to ensure it remains constant.

    • Work-up:

      • Cool the autoclave to room temperature.

      • Carefully vent the excess gas in a well-ventilated fume hood.

      • Open the autoclave and remove the reaction mixture.

      • Remove the toluene under reduced pressure to obtain the crude aldehyde mixture (a mixture of 2-phenylpropanal and 3-phenylpropanal). The crude product can be used directly in the next step or purified by column chromatography if desired.

Step 2: Oxidation of 2-Phenylpropanal to 2-Phenylpropanoic Acid

  • Materials and Reagents:

    • Crude aldehyde mixture from Step 1

    • Potassium permanganate (KMnO4)

    • Acetone

    • Water

    • Sodium bisulfite (NaHSO3)

    • Hydrochloric acid (HCl, e.g., 2 M)

    • Ethyl acetate

  • Procedure:

    • Reaction Setup: Dissolve the crude aldehyde mixture (e.g., 10 mmol) in a mixture of acetone and water (e.g., 1:1, 50 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Addition of Oxidant: Cool the solution in an ice bath and slowly add a solution of potassium permanganate (e.g., 12 mmol, 1.2 equivalents) in water (e.g., 30 mL) portion-wise, ensuring the temperature remains below 10 °C.

    • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the aldehyde spot disappears.

    • Work-up:

      • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

      • Acidify the mixture to a pH of approximately 2 with 2 M HCl.

      • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

      • Combine the organic extracts and wash with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenylpropanoic acid.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate).

Data Presentation: Hydroformylation of Styrene Derivatives
SubstrateCatalyst SystemTemp (°C)Pressure (bar)Time (h)Branched:Linear RatioYield (%)
Styrene[Rh(CO)2(acac)]/PPh3802024~4:1>90
4-Methylstyrene[Rh(COD)Cl]2/P(OPh)3601018~3:188
4-ChlorostyreneHRh(CO)(PPh3)31005012~5:192
4-Methoxystyrene[Rh(COD)2]BF4703020~2.5:185

Note: Yields and regioselectivities are representative and can vary based on specific ligand and reaction condition optimization.[4][15][16]

Part 2: Enantioselective Synthesis of Arylbutanoic Acids via Asymmetric Hydrogenation

For applications in the pharmaceutical industry, obtaining enantiomerically pure compounds is often a critical requirement. Rhodium-catalyzed asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid is a highly effective method for producing chiral arylbutanoic acids.

Mechanism and Rationale

Asymmetric hydrogenation relies on the use of a chiral rhodium catalyst, typically formed in situ from a rhodium precursor and a chiral phosphine ligand.[1][2][17] The chiral ligand creates a chiral environment around the rhodium center. The substrate, an α,β-unsaturated carboxylic acid, coordinates to the chiral catalyst in a stereoselective manner. The subsequent delivery of hydrogen from the metal center to the double bond occurs preferentially on one face of the substrate, leading to the formation of one enantiomer of the product in excess. The enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand.

Experimental Workflow: Asymmetric Hydrogenation

G cluster_0 Asymmetric Hydrogenation Reagents Prochiral unsaturated carboxylic acid Rhodium precursor (e.g., [Rh(COD)2]BF4) Chiral phosphine ligand (e.g., BINAP) Methanol Catalyst_Prep In situ Catalyst Formation (Rh precursor + Chiral Ligand) Reagents->Catalyst_Prep Reaction_Setup Charge Autoclave with Substrate and Catalyst Solution Catalyst_Prep->Reaction_Setup Reaction Purge and Pressurize with H2 Stir at specified Temp. and Pressure Reaction_Setup->Reaction Workup Vent Reactor Remove Solvent Reaction->Workup Purification Purify by Chromatography or Recrystallization Workup->Purification Analysis Determine Yield and Enantiomeric Excess (ee) Purification->Analysis

Caption: Workflow for the enantioselective synthesis of arylbutanoic acids.

Detailed Experimental Protocol: Asymmetric Hydrogenation of (E)-2-phenyl-2-butenoic acid
  • Materials and Reagents:

    • (E)-2-phenyl-2-butenoic acid (or other suitable prochiral precursor)

    • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)2]BF4)

    • (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

    • Methanol (anhydrous, degassed)

    • Hydrogen gas (high purity)

    • High-pressure autoclave with a glass liner and magnetic stirring.

  • Procedure:

    • Catalyst Preparation (in situ): In a glovebox, add [Rh(COD)2]BF4 (e.g., 0.01 mmol, 1 mol%) and the chosen enantiomer of BINAP (e.g., 0.011 mmol, 1.1 mol%) to a Schlenk flask. Add anhydrous, degassed methanol (e.g., 10 mL) and stir the solution under an argon atmosphere for 30 minutes. The solution should become homogeneous and typically changes color.

    • Reaction Setup: In a separate glass liner, dissolve the (E)-2-phenyl-2-butenoic acid (e.g., 1.0 mmol, 1.0 equivalent) in degassed methanol (e.g., 10 mL).

    • Reaction Execution:

      • Transfer the prepared catalyst solution to the substrate solution in the glass liner via a cannula.

      • Place the liner inside the autoclave and seal it.

      • Purge the autoclave three times with hydrogen gas.

      • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 atm).

      • Stir the reaction mixture at room temperature (or a specified temperature) for the required time (e.g., 12-24 hours).

    • Work-up:

      • Carefully vent the excess hydrogen gas.

      • Remove the reaction solution from the autoclave.

      • Evaporate the methanol under reduced pressure.

    • Purification and Analysis:

      • The crude product can be purified by column chromatography on silica gel or by recrystallization.

      • The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.

Data Presentation: Asymmetric Hydrogenation of Unsaturated Carboxylic Acids
SubstrateChiral LigandTemp (°C)Pressure (atm H2)Time (h)Conversion (%)ee (%)
(E)-2-phenyl-2-butenoic acid(R)-BINAP251012>9996 (R)
(E)-2-(4-methoxyphenyl)-2-butenoic acid(S)-MeO-BIPHEP302018>9998 (S)
3-Phenyl-3-butenoic acid(R)-TunePhos2510249895 (R)
(Z)-α-acetamidocinnamic acid(R,R)-DIPAMP25312>99>95 (R)

Note: Enantiomeric excess (ee) and reaction conditions are representative and highly dependent on the specific ligand-substrate combination.[2][17][18]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion in hydroformylation Inactive catalyst; Impure reagents; Leak in the reactor system.Ensure all reagents and solvents are pure and degassed; Check the autoclave for leaks; Use a freshly opened catalyst precursor.
Poor regioselectivity in hydroformylation Suboptimal ligand or reaction conditions.Screen different phosphine or phosphite ligands; Vary the temperature and pressure.[8]
Low enantioselectivity in hydrogenation Poorly matched ligand-substrate pair; Impurities in the substrate or solvent.Screen a variety of chiral ligands; Recrystallize the substrate and use high-purity, degassed solvents.
Incomplete oxidation of aldehyde Insufficient oxidant; Reaction time too short.Add a slight excess of the oxidizing agent; Monitor the reaction by TLC and extend the reaction time if necessary.

References

  • ACS Publications. (2022). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering. [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Carboxylic Acids. [Link]

  • ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. [Link]

  • Royal Society of Chemistry. (2022). Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. Green Chemistry. [Link]

  • ACS Publications. (n.d.). Catalytic Hydroformylation of Styrene−Butadiene Copolymers. [Link]

  • MDPI. (2024). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. [Link]

  • MDPI. (2025). Boosting Hydroformylation via Reactant Enrichment in Covalent Triazine Frameworks with Atomically Dispersed Rh. [Link]

  • RWTH Publications. (n.d.). Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Am. [Link]

  • ResearchGate. (n.d.). Mechanistic study of the hydroformylation of styrene catalyzed by the rhodium/BDPP system. [Link]

  • ResearchGate. (n.d.). Study of the mechanism of hydroformylation at industrial reaction conditions. [Link]

  • ACS Publications. (n.d.). Unmodified Homogeneous Rhodium-Catalyzed Hydroformylation of Styrene. The Detailed Kinetics of the Regioselective Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. [Link]

  • REX Simulations. (n.d.). Propylene Hydroformylation. [Link]

  • PNAS. (n.d.). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]

  • ResearchGate. (n.d.). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. [Link]

  • Preprints.org. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]

  • Wiley-VCH. (n.d.). 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. [Link]

  • YouTube. (2025). Hydroformylation of Alkenes. [Link]

  • Industrial Chemistry. (n.d.). Hydroformylation. [Link]

  • KANTO CHEMICAL CO.,INC. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(4-Bromophenyl)-3-methylbutanoic Acid

Welcome to the Technical Support Center for the synthesis of 3-(4-Bromophenyl)-3-methylbutanoic acid (CAS: 67159-82-4). This compound is a highly valued building block in drug development, particularly in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Bromophenyl)-3-methylbutanoic acid (CAS: 67159-82-4). This compound is a highly valued building block in drug development, particularly in the synthesis of 1[1].

The most scalable and widely adopted synthetic route involves the Friedel-Crafts alkylation of bromobenzene with 3,3-dimethylacrylic acid, utilizing anhydrous aluminum chloride (AlCl3) as a Lewis acid catalyst[1]. Despite the straightforward mechanism, researchers frequently encounter yield bottlenecks due to catalyst deactivation, precursor polymerization, and severe workup emulsions. This guide provides field-proven protocols, mechanistic troubleshooting, and optimization strategies to ensure high-yield, reproducible syntheses.

Reaction Pathway Visualization

G R1 Bromobenzene (Aromatic Nucleophile) Prod 3-(4-Bromophenyl)-3-methylbutanoic acid (Target Product) R1->Prod Electrophilic Aromatic Substitution (para) R2 3,3-Dimethylacrylic acid (Electrophile Precursor) Int Tertiary Carbocation [+C(CH3)2-CH2-COOH] R2->Int AlCl3 activation Cat AlCl3 (Anhydrous) (Lewis Acid Catalyst) Cat->Int Int->Prod

Reaction pathway for the Friedel-Crafts synthesis of 3-(4-Bromophenyl)-3-methylbutanoic acid.

Standard Operating Procedure (SOP): Optimized Friedel-Crafts Alkylation

Scientific Integrity & Self-Validation: This protocol is designed with built-in visual and physical checkpoints to ensure the reaction chemistry is proceeding correctly at each phase.

Materials Required:

  • Bromobenzene (3.0 eq) - Acts as both the aromatic reactant and the primary solvent. *1 (1.0 eq)[1].

  • Anhydrous Aluminum Chloride (AlCl3) (1.5 eq)[1].

  • 1N Hydrochloric Acid (HCl).

  • Saturated Sodium Bicarbonate (NaHCO3) solution.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet. Maintaining a strictly anhydrous environment is critical; ambient moisture rapidly hydrolyzes AlCl3 into inactive Al(OH)3 and HCl gas.

  • Reagent Dissolution: Dissolve 1.0 eq of 3,3-dimethylacrylic acid in 3.0 eq of anhydrous bromobenzene.

    • Checkpoint: The solution should be completely clear and colorless.

  • Catalyst Addition (Critical Step): Cool the reaction flask to 0–5 °C using an ice-water bath. Begin adding 1.5 eq of anhydrous 1 over 30 minutes[1].

    • Causality: AlCl3 coordinates exothermically with the carboxylic acid. Adding it at low temperatures prevents the localized heating that causes 3,3-dimethylacrylic acid to self-polymerize.

  • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • Checkpoint: The mixture will darken to a deep yellow/brown viscous complex, indicating the formation of the intermediate carbocation and subsequent electrophilic aromatic substitution.

  • Quenching: Cool the mixture back to 0 °C. Carefully quench by adding1 dropwise[1].

    • Self-Validation: The dark complex will break down. A successful quench is indicated by the formation of two distinct, easily separable layers (a clear organic layer and an aqueous layer) without a persistent milky emulsion.

  • Acid-Base Extraction (Purification):

    • Separate the organic layer and extract it twice with saturated NaHCO3.

    • Causality: The target product is converted to its water-soluble sodium salt, leaving unreacted bromobenzene and neutral byproducts in the organic phase.

    • Acidify the combined aqueous NaHCO3 layers with concentrated HCl to pH < 2.

    • Checkpoint: The product will precipitate as a white to off-white solid. Filter, wash with cold water, and dry under vacuum to yield a solid with a typical.

Data Presentation: Critical Optimization Parameters

The following table summarizes the quantitative impact of reaction parameters on the final yield and purity.

ParameterSuboptimal ConditionOptimized ConditionImpact on Yield & PurityMechanistic Rationale
AlCl3 Equivalents 1.0 eq1.5 eq Yield increases from ~30% to >80%1.0 eq is consumed by COOH coordination; a strict excess is required to generate the tertiary carbocation[1].
Addition Temp Room Temp (25 °C)0–5 °C Eliminates polymeric byproductsPrevents exothermic self-polymerization of the acrylic acid precursor.
Quench Reagent DI Water1N HCl Improves recovery by 15-20%Prevents formation of insoluble Al(OH)3 gels, ensuring clean phase separation[1].
Solvent System None (Neat)Excess Bromobenzene Increases para-selectivity (>95%)Dilution mitigates localized heating and thermodynamic isomerization to the meta or ortho positions.
Troubleshooting Guide & FAQs

Q: My overall yield is consistently below 40%. What is the primary cause? A: The most common culprit is insufficient active AlCl3. Because the carboxylic acid moiety of 3,3-dimethylacrylic acid tightly coordinates with one equivalent of AlCl3, you must use a strict >1.2 molar excess (ideally 1.5 eq)[1]. If your AlCl3 bottle has been exposed to ambient humidity, a significant portion is already deactivated. Always use a fresh, sealed bottle of anhydrous AlCl3.

Q: I am observing a high amount of a sticky, unfilterable byproduct. How do I prevent this? A: 3,3-dimethylacrylic acid can undergo self-polymerization under strong Lewis acid conditions if the temperature spikes. Ensure AlCl3 is added in small, controlled portions strictly at 0–5 °C[1]. Do not allow the internal temperature to rise until the addition is completely finished.

Q: During the aqueous workup, I get a thick, unbreakable emulsion. How can I resolve this? A: Emulsions in Friedel-Crafts reactions are typically caused by the precipitation of aluminum hydroxide [Al(OH)3] gels. This occurs if the quench is not acidic enough. Quench with ice-cold 1N to 2N HCl rather than plain water[1], and ensure the aqueous phase remains at pH < 2 during the initial phase separation. If an emulsion has already formed, filtering the biphasic mixture through a tightly packed pad of Celite can break it.

Q: NMR analysis shows multiple positional isomers. How do I improve para-selectivity? A: The bulky tertiary carbocation naturally favors the para position of bromobenzene due to steric hindrance at the ortho position. However, prolonged reaction times at higher temperatures (>40 °C) can lead to thermodynamic equilibration, increasing the formation of meta isomers. Keep the reaction strictly at room temperature (20–25 °C) and monitor closely via TLC or HPLC to stop the reaction immediately upon consumption of the limiting reagent.

Q: Can I use a milder Lewis acid, such as BF3·OEt2 or FeCl3, to avoid harsh conditions? A: While BF3·OEt2 is sometimes used for similar alkylations, AlCl3 remains the industry standard for this specific transformation due to its superior ability to force the generation of the sterically hindered tertiary carbocation. Milder Lewis acids typically result in incomplete conversion and unacceptably low yields for this specific substrate.

References
  • Sigma-Aldrich. "3-(4-Bromophenyl)-3-methylbutanoic acid | 67159-82-4". Sigma-Aldrich Product Catalog.
  • Google Patents. "US20220127266A1 - Malic enzyme inhibitors". United States Patent Application.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Ring-Opening Reactions of Lactones

Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into diagnosing and resolving low-y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into diagnosing and resolving low-yield issues encountered during the ring-opening reactions of lactones. Our approach goes beyond simple checklists to explain the underlying chemical principles, ensuring you can make informed decisions to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses the most common initial hurdles in lactone ring-opening reactions.

Question 1: My lactone polymerization shows very low or no conversion. What are the immediate checks I should perform?

Answer: When a ring-opening polymerization (ROP) of a lactone fails, the issue can almost always be traced back to one of three fundamental areas: reagent purity, catalyst activity, or reaction conditions.

  • Purity of Monomer and Solvent: The presence of impurities, particularly water or other protic compounds like residual alcohols, is a primary cause of low conversion.[1] Many common catalysts used in ROP are highly sensitive to these impurities, which can deactivate the catalyst or act as unintended initiators, leading to poor control over the polymerization.[1][2] It is crucial to ensure your lactone monomer and solvent are rigorously dried and purified before use.[1]

  • Catalyst/Initiator Integrity: Confirm that your catalyst and initiator have been stored under the correct conditions, typically an inert atmosphere and low temperature, to prevent degradation.[1] Catalyst activity can diminish over time, especially with improper storage.

  • Reaction Environment: Many ROP reactions are sensitive to oxygen and moisture.[1] Therefore, setting up the reaction under an inert atmosphere, such as nitrogen or argon, using Schlenk line techniques or a glovebox is essential.[1] Also, verify that the reaction temperature and duration are appropriate for the specific lactone and catalyst system you are using.[1]

Question 2: I suspect my catalyst is being deactivated. What are the most common causes and how can I mitigate this?

Answer: Catalyst deactivation is a significant contributor to low yields. The primary culprits are water, protic impurities, and, in some cases, oxygen.[1]

  • Water Content: Catalysts like tin(II) octoate [Sn(Oct)₂] and various aluminum complexes are extremely sensitive to water, which can hydrolyze the active species and render it inactive.[1]

  • Protic Impurities: Residual alcohols from monomer purification or other protic impurities can react with and consume the catalyst.[1]

Mitigation Strategies:

  • Rigorous Drying: Dry all glassware in an oven and cool under an inert atmosphere. Purify and dry your monomer and solvent immediately before use. For example, ε-caprolactone can be dried over calcium hydride followed by vacuum distillation.[3]

  • Inert Atmosphere: Always perform reactions under a positive pressure of dry nitrogen or argon.[1]

  • Catalyst Choice: If you consistently face issues with water contamination, consider catalysts with higher water tolerance. For instance, some titanium isopropoxide (TTIP) systems have been shown to tolerate small amounts of water.[1] Certain organocatalysts may also exhibit greater tolerance to impurities compared to their metal-based counterparts.[1]

Question 3: My reaction starts but then stalls, failing to reach complete conversion. What is happening?

Answer: A stalled reaction often points towards an equilibrium limitation or the onset of side reactions.

  • Monomer-Polymer Equilibrium: Ring-opening polymerization is a reversible process.[1] For certain lactones, especially those with low ring strain like five-membered γ-butyrolactone, the equilibrium concentration of the monomer can be significant, thus limiting the maximum achievable conversion under a given set of conditions.[1][4]

  • Ceiling Temperature (Tc): Every polymerization has a ceiling temperature above which the process is thermodynamically unfavorable (ΔG > 0).[1] If your reaction temperature is too high, you might be limiting the conversion.[1]

  • Side Reactions: At elevated temperatures or with certain catalysts, side reactions such as intramolecular transesterification (backbiting) can occur.[1][5] This leads to the formation of cyclic oligomers, reducing the yield of the desired high molecular weight polymer and impacting the overall monomer-polymer equilibrium.[1][5][6]

Solutions:

  • Lower the Reaction Temperature: If you suspect you are operating near the ceiling temperature, reducing the temperature can shift the equilibrium in favor of the polymer. However, this will also slow down the reaction rate, so you may need a more active catalyst.[1]

  • Increase Monomer Concentration: Polymerization is generally favored at higher monomer concentrations (in bulk or concentrated solutions).[1]

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to troubleshooting, categorized by the area of the experimental process.

Category 1: Catalyst and Reagent Issues

Question 4: How do I choose the right catalyst for my specific lactone? Are there general guidelines?

Answer: Catalyst selection is critical and depends on the lactone's structure, desired polymer properties, and tolerance to impurities.

Catalyst TypeExamplesAdvantagesDisadvantages
Metal-Based Catalysts Tin(II) octoate (Sn(Oct)₂), Aluminum and Yttrium complexes, Titanium isopropoxide (TTIP)High activity, well-established for many lactones. Sn(Oct)₂ is FDA-approved for certain applications.[1][7][8]Highly sensitive to water and protic impurities.[1][7] Potential for metal contamination in the final polymer.
Organocatalysts 1,8-Diazabicycloundec-7-ene (DBU), Diphenyl phosphate (DPP), N-Heterocyclic Carbenes (NHCs)Metal-free, can offer high activity and better functional group tolerance.[9][10]Can be sensitive to steric hindrance.[9] Some may require co-catalysts or specific activators.[10][11]
Enzymatic Catalysts Lipases (e.g., Candida antarctica Lipase B - CALB)Biocompatible, operate under mild conditions, can be highly selective.[12][13]Lower reaction rates, can be sensitive to solvent and water content, may be limited to specific lactones.[1][12]

Expert Insight: For sterically hindered lactones, the choice of catalyst is even more critical. For instance, (thio)urea/base catalyst systems have shown promise for the ROP of omega-substituted lactones, which are often challenging for other catalysts due to steric hindrance.[9]

Category 2: Reaction Condition Optimization

Question 5: How does steric hindrance in my lactone affect the reaction, and how can I overcome it?

Answer: Steric hindrance, particularly from substituents on the lactone ring, can significantly decrease the rate of polymerization.[9][14] This is due to the increased difficulty of the nucleophilic attack at the carbonyl carbon or the coordination of the monomer to the catalyst.[15][16]

Overcoming Steric Hindrance:

  • More Active Catalysts: Highly active catalysts may be required to polymerize sterically hindered monomers at a reasonable rate.[9]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier, but be mindful of the ceiling temperature and potential side reactions.[1]

  • Longer Reaction Times: These reactions will inherently be slower, so extending the reaction time is often necessary.

G cluster_0 Lactone Structure cluster_1 Reaction Outcome Unhindered Lactone Unhindered Lactone Fast ROP Fast ROP Unhindered Lactone->Fast ROP Facile Nucleophilic Attack Sterically Hindered Lactone Sterically Hindered Lactone Slow or No ROP Slow or No ROP Sterically Hindered Lactone->Slow or No ROP Impeded Nucleophilic Attack

Question 6: My yield is low, and I suspect backbiting or other side reactions. How can I confirm this and what can I do?

Answer: Backbiting, an intramolecular transesterification, is a common side reaction in ROP, especially at high temperatures and low monomer concentrations.[1][5] It leads to the formation of cyclic oligomers, which reduces the yield of the desired linear polymer and broadens the molecular weight distribution.[5]

Confirmation and Mitigation:

  • Characterization: Use techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to analyze your product. A broad molecular weight distribution or the presence of low molecular weight cyclic species can indicate backbiting.[5]

  • Lower Temperature: Reducing the reaction temperature can decrease the rate of transesterification reactions.[1]

  • Shorter Reaction Time: Prolonged reaction times, especially after high monomer conversion, can promote backbiting.[1]

  • Catalyst Selection: Some catalysts are more prone to promoting transesterification than others. A careful review of the literature for your specific system is recommended.

Category 3: Work-up and Purification Problems

Question 7: I have a reasonable crude yield, but I'm losing a lot of product during purification. What are the best practices for purifying polylactones?

Answer: The most common and effective method for purifying polylactones is precipitation.[3][] This involves dissolving the crude polymer in a good solvent and then adding this solution to a large excess of a non-solvent.[3]

Recommended Protocol for Precipitation:

  • Dissolution: Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).[3]

  • Precipitation: Add the polymer solution dropwise into a vigorously stirred, large volume (at least 10x the polymer solution volume) of a cold non-solvent (e.g., methanol).[1][3]

  • Isolation: Collect the precipitated polymer by vacuum filtration.[3]

  • Washing: Wash the collected polymer with fresh, cold non-solvent to remove residual impurities.[1]

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.[1][3]

G Start Start Low Yield Low Yield Start->Low Yield Check Purity Check Purity Low Yield->Check Purity Impurity Issue? Check Catalyst Check Catalyst Low Yield->Check Catalyst Activity Issue? Check Conditions Check Conditions Low Yield->Check Conditions Optimization? Purify Reagents Purify Reagents Check Purity->Purify Reagents Use Fresh Catalyst Use Fresh Catalyst Check Catalyst->Use Fresh Catalyst Optimize T, t, [M] Optimize T, t, [M] Check Conditions->Optimize T, t, [M] Re-run Reaction Re-run Reaction Purify Reagents->Re-run Reaction Use Fresh Catalyst->Re-run Reaction Optimize T, t, [M]->Re-run Reaction

Part 3: Experimental Protocols

Protocol 1: General Procedure for ε-Caprolactone Polymerization using Sn(Oct)₂

This protocol is a standard method for the ring-opening polymerization of ε-caprolactone.

1. Monomer and Reagent Purification:

  • Dry ε-caprolactone over calcium hydride for 48 hours, followed by vacuum distillation. Store the purified monomer under an inert atmosphere.

  • Dry the initiator (e.g., benzyl alcohol) and the solvent (e.g., toluene) using appropriate methods and store over molecular sieves under an inert atmosphere.

2. Reaction Setup:

  • Flame-dry a Schlenk flask under vacuum and backfill with dry nitrogen or argon.[1]

  • Under a positive flow of inert gas, add the desired amount of purified ε-caprolactone to the flask via syringe.[1]

  • Add the initiator via syringe. The monomer-to-initiator ratio will determine the target molecular weight.[1]

  • Add the catalyst, Sn(Oct)₂, typically as a solution in dry toluene. The monomer-to-catalyst ratio is usually high (e.g., 1000:1 to 5000:1).[1]

3. Polymerization:

  • Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 110-130 °C).[1]

  • Allow the reaction to stir for the specified time (e.g., 24-48 hours). The viscosity will increase as the polymerization progresses.[1]

4. Termination and Purification:

  • Cool the reaction to room temperature.[1]

  • Dissolve the product in a suitable solvent like dichloromethane.[1]

  • Precipitate the polymer by pouring the solution into a large volume of cold methanol.[1]

  • Filter the precipitated polymer and wash with fresh methanol.[1]

  • Dry the polymer under vacuum until a constant weight is achieved.[1]

5. Characterization:

  • Determine monomer conversion using ¹H NMR spectroscopy by comparing monomer and polymer signals.[1]

  • Analyze molecular weight and polydispersity using Gel Permeation Chromatography (GPC).[1]

References

  • Fast and switchable ring-opening polymerization of biorenewable omega-substituted lactones towards sustainable copolymers with facile control over monomer sequences - RSC Publishing. [Link]

  • Mastering Macromolecular Architecture by Controlling Backbiting Kinetics during Anionic Ring-Opening Polymerization | Macromolecules - ACS Publications. [Link]

  • Mastering Macromolecular Architecture by Controlling Backbiting Kinetics during Anionic Ring-Opening Polymerization | Macromolecules - ACS Publications. [Link]

  • Recent Developments and Optimization of Lipase-Catalyzed Lactone Formation and Ring-Opening Polymerization - PubMed. [Link]

  • Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. [Link]

  • (PDF) Investigation of the influence of impurities on the ring-opening polymerisation of L-Lactide from biogenous feedstock - ResearchGate. [Link]

  • Ultrafast and Controlled Ring-Opening Polymerization with Sterically Hindered Strong Bases | Macromolecules - ACS Publications. [Link]

  • Dual Catalysis for Selective Ring-Opening Polymerization of Lactones: Evolution toward Simplicity | Journal of the American Chemical Society - ACS Publications. [Link]

  • Molecular Structure–Catalytic Activity Relationship in the Ring-Opening Polymerization of (Macro)lactones | Macromolecules - ACS Publications. [Link]

  • Ring-opening Polymerization of Lactones | Organic Catalysis for Polymerisation - Books. [Link]

  • Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones - PMC. [Link]

  • Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature - PMC. [Link]

  • Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. [Link]

  • Mechanistic insights into the ring-opening of biomass derived lactones - RSC Publishing. [Link]

  • Effect of reaction parameters on lactone ring-opening decarboxylation.... | Download Scientific Diagram - ResearchGate. [Link]

  • Ring-opening polymerisation of ε-substituted-ε-caprolactones towards novel, semi-crystalline functional polyesters - University of Birmingham. [Link]

  • Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2) - MDPI. [Link]

  • Amides as Non-polymerizable Catalytic Adjuncts Enable the Ring-Opening Polymerization of Lactide With Ferrous Acetate Under Mild Conditions - Frontiers. [Link]

  • Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis - PMC. [Link]

  • Hydrogen Bonding-Driven Ring-Opening Polymerization of β-Lactones to Polyhydroxyalkanoates Using Aminocyclopropenium Carboxylates | Macromolecules - ACS Publications. [Link]

  • Why does ring opening reaction (of lactones) often follow nucleophilic pathway and not electrophilic? | ResearchGate. [Link]

  • Synthesis and purification of poly(L-lactic acid) using a one step benign process. [Link]

  • How to Purify Meso Lactide: The Complete Guide - Polylactide. [Link]

  • US7745566B2 - Methods for the purification of polymers - Google P
  • Modeling enzymatic kinetic pathways for ring-opening lactone polymerization - PubMed. [Link]

  • Recent Developments in Ring-Opening Polymerization of Lactones - ResearchGate. [Link]

  • Recent Developments in Lactone Monomers and Polymer Synthesis and Application - PMC. [Link]

  • Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00531A. [Link]

  • Progress in Catalytic Ring-Opening Polymerization of Biobased Lactones - ResearchGate. [Link]

  • Synthesis of copolyesters based on substituted and non-substituted lactones towards the control of their crystallinity and their potential effect on hydrolytic degradation in the design of soft medical devices - PMC. [Link]

  • General Methodology for Chemical Synthesis of Polyesters | Request PDF - ResearchGate. [Link]

  • 2.8: Ring-Opening Polymerization - Chemistry LibreTexts. [Link]

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Troubleshooting

Technical Support Center: Arylalkanoic Acid Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for Arylalkanoic Acid Synthesis. This resource is designed for researchers, scale-up chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Arylalkanoic Acid Synthesis. This resource is designed for researchers, scale-up chemists, and drug development professionals. Arylalkanoic acids (e.g., ibuprofen, naproxen, diclofenac) are a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). While their synthetic routes are well-established, the formation of side reactions—ranging from positional isomerization to chiral degradation—can severely impact API yield and safety profiles.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating experimental protocols to help you isolate, understand, and mitigate these impurities.

Part 1: Troubleshooting FAQs

Q1: During the Friedel-Crafts acylation of isobutylbenzene, I am seeing a high percentage of positional isomers and transalkylation by-products. How can I improve regioselectivity for the para-isomer?

A1: Positional isomerization is a classic side reaction in the synthesis of arylalkanoic acids. In the traditional Boots process, the use of aluminum chloride ( AlCl3​ ) generates a highly reactive acylium ion. However, because Friedel-Crafts alkylation/acylation is reversible under strong Lewis acid conditions, thermodynamic equilibration allows the formation of ortho and meta isomers. Furthermore, transalkylation can yield impurities such as Ibuprofen Impurity N (2-(4-ethylphenyl)propionic acid) due to the cleavage and rearrangement of the alkyl chain[1].

Causality & Solution: To mitigate this, consider transitioning to parameters similar to the BHC (Boots-Hoechst-Celanese) process, where anhydrous hydrogen fluoride (HF) serves as both the solvent and the catalyst. HF provides a highly polar, acidic environment that kinetically traps the para-substituted product due to the steric bulk of the isobutyl group, while preventing the transalkylation seen with AlCl3​ [2]. If you must use traditional Lewis acids, strictly maintain the reaction temperature below 15 °C and utilize a non-polar solvent to suppress thermodynamic rearrangement.

Q2: My stability-indicating assays show the formation of a polar impurity during the storage of ibuprofen intermediates. What is the mechanism, and how do I troubleshoot this?

A2: You are likely observing oxidative degradation, specifically the formation of Ibuprofen Impurity K (2-(4-formylphenyl)propionic acid)[3].

Causality & Solution: The isobutyl side chain of ibuprofen is highly susceptible to autoxidation. In the presence of atmospheric oxygen and trace transition metals (often leached from stainless steel reactors), radical abstraction occurs at the tertiary or benzylic carbon. This leads to a hydroxylated intermediate. Subsequent oxidation cleaves the terminal carbons of the side chain, yielding the formyl derivative[3].

Troubleshooting: Implement strict inertion (nitrogen or argon sparging) during the crystallization and storage of the API. If trace metal contamination is suspected, the addition of chelating agents (e.g., EDTA) during the final aqueous wash steps will sequester the catalytic metal ions.

Q3: When hydrolyzing the ester intermediate of naproxen, I observe a significant drop in enantiomeric excess (ee). How can I prevent racemization?

A3: Racemization of (S)-naproxen during basic workup is caused by the abstraction of the highly acidic α -proton.

Causality & Solution: The α -proton is flanked by a carboxylate group and a naphthyl ring. When exposed to strong alkaline conditions (e.g., using NaOH at elevated temperatures of 115–120 °C), this proton is rapidly abstracted[4]. The resulting enolate intermediate is heavily stabilized by resonance delocalization into the extended π -system. Upon reprotonation, the stereocenter is destroyed, yielding a racemic mixture (D,L-naproxen)[4].

Troubleshooting: To preserve the stereocenter, perform the ester hydrolysis using mild bases (like LiOH or K2​CO3​ ) at reduced temperatures (0–10 °C). Alternatively, employ enzymatic hydrolysis using lipases (e.g., from Candida cylindracea), which offer high enantioselectivity and operate at near-neutral pH[5].

Q4: We are formulating arylalkanoic acids into soft gelatin capsules and noticing a drop in API assay over time without the appearance of standard degradation peaks on our UV-HPLC. What is happening?

A4: This is a classic case of excipient-driven esterification.

Causality & Solution: Arylalkanoic acids contain a free carboxylic acid moiety that readily reacts with hydroxyl-containing excipients. In soft gel capsules, glycerol, polyethylene glycol (PEG), and sorbitol are commonly used as plasticizers. Over time, and particularly under thermal stress, the API undergoes esterification with these polyols, forming bulky ester by-products (e.g., 2,3-dihydroxypropyl 2-(4-isobutylphenyl)propanoate)[6].

Troubleshooting: These esterified adducts often lack the standard chromophore presentation or elute very late on standard reverse-phase UV-HPLC methods. You must monitor for these specific adducts using LC-MS[6]. To mitigate this, consider using a prodrug form or adjusting the formulation to minimize free polyols.

Part 2: Mandatory Visualizations

G A Ibuprofen (API) B Radical Abstraction & Oxygenation A->B C Hydroxylated Intermediate B->C D Chain Cleavage & Oxidation C->D E Impurity K (Formyl Derivative) D->E

Mechanistic pathway of oxidative degradation of Ibuprofen to Impurity K.

G Start Detect Impurity in Arylalkanoic Acid Synthesis Isomer Positional Isomers (e.g., Impurity N) Start->Isomer Friedel-Crafts Oxidation Oxidative By-products (e.g., Impurity K) Start->Oxidation Storage/Handling Racemization Loss of Chiral Purity (Racemization) Start->Racemization Hydrolysis Ester Ester Adducts (Loss of Assay) Start->Ester Formulation Sol1 Optimize Catalyst (HF) Lower Temp <15°C Isomer->Sol1 Sol2 Inert Atmosphere (N2) Add Chelating Agents Oxidation->Sol2 Sol3 Use Mild Bases (LiOH) Enzymatic Hydrolysis Racemization->Sol3 Sol4 Limit Polyol Excipients Monitor via LC-MS Ester->Sol4

Diagnostic workflow for mitigating side reactions in arylalkanoic acid synthesis.

Part 3: Quantitative Data Summarization

The following table summarizes the key impurities encountered during the synthesis and lifecycle of arylalkanoic acids, providing a quick-reference guide for analytical targeting and process chemistry optimization.

APISide Reaction / ImpurityMechanism / OriginMitigation Strategy
Ibuprofen Impurity N (2-(4-ethylphenyl)propionic acid)Transalkylation and positional isomerization during Friedel-Crafts step.Utilize HF catalyst; maintain reaction temperature < 15 °C.
Ibuprofen Impurity K (2-(4-formylphenyl)propionic acid)Radical-mediated oxidative cleavage of the isobutyl side chain.Implement N2​ sparging; add EDTA to sequester trace transition metals.
Naproxen D,L-Naproxen (Loss of ee)Base-catalyzed enolization at the highly acidic α -carbon.Substitute strong bases with mild bases ( LiOH ); utilize enzymatic hydrolysis.
Ibuprofen 2,3-dihydroxypropyl 2-(4-isobutylphenyl)propanoateEsterification with glycerol excipient during formulation/storage.Monitor via LC-MS; limit free polyols in capsule formulation.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Forced Degradation Study for Oxidative Impurities (Impurity K)

This protocol is designed to intentionally generate Impurity K to validate stability-indicating HPLC methods[3]. It includes a chemical quenching step to ensure the degradation is strictly controlled, making the protocol self-validating.

  • Preparation of API Stock: Dissolve Ibuprofen API in a 50:50 mixture of Acetonitrile and Water to achieve a concentration of exactly 1.0 mg/mL.

  • Introduction of Oxidative Stress: Transfer 10 mL of the stock solution to a borosilicate glass vial. Add 1.0 mL of 3% Hydrogen Peroxide ( H2​O2​ ) solution.

  • Incubation: Seal the vial and incubate in a calibrated oven at 40 °C for exactly 24 hours.

  • Self-Validating Quench: Remove the vial and immediately add 1.0 mL of 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ). Scientific Rationale: This step neutralizes residual peroxide, halting the oxidation precisely at 24 hours and ensuring that no further degradation occurs while the sample sits in the HPLC autosampler.

  • Analysis: Dilute the sample 1:10 with mobile phase and analyze via HPLC-UV at 220 nm. Compare against a control (Step 1 solution incubated without H2​O2​ ) to quantify the specific formation of Impurity K.

Protocol 2: Enantioselective Hydrolysis to Preserve Naproxen ee

This protocol utilizes enzymatic resolution to hydrolyze naproxen esters without triggering the base-catalyzed racemization seen in standard aqueous workups[5].

  • Substrate Preparation: Dissolve 500 mg of racemic naproxen methyl ester in 20 mL of anhydrous isooctane.

  • Enzyme Addition: Add 140 mg (<7 mg/mL) of Candida cylindracea lipase to the organic phase.

  • Incubation: Stir the biphasic mixture continuously at 65 °C for 12 hours. Scientific Rationale: This temperature is optimal for the specific lipase's catalytic turnover without inducing thermal degradation of the API[5].

  • Phase Separation & Self-Validation: Stop the reaction by filtering out the immobilized enzyme. Extract the organic layer with 20 mL of cold 0.1 M Sodium Bicarbonate ( NaHCO3​ ).

    • Validation Check: The unreacted (R)-ester remains in the isooctane layer. The enzymatically hydrolyzed (S)-naproxen partitions into the aqueous layer. By checking the mass balance between the evaporated organic layer and the acidified aqueous layer, the system self-validates the conversion rate.

  • Recovery: Acidify the aqueous layer to pH 2.0 using 1M HCl and extract with ethyl acetate to recover the enantiopure (S)-naproxen.

Part 5: References

1.[1] CN112552159A - Preparation method of ibuprofen impurity N, Google Patents, 2.[2] Advances in the Synthesis and Manufacturing Techniques of Ibuprofen: A Comprehensive Review, AIP Publishing, 3.[3] Generating Ibuprofen Impurity K: A Technical Guide to Forced Degradation Studies, Benchchem, 4.[6] Identification of degradation products of Ibuprofen arising from oxidative and thermal treatments, ResearchGate, 5.[4] CN101402561B - Racemization method for L-naproxen, Google Patents, 6.[5] Enantioselective esterification of racemic naproxen by lipases in organic solvent, PubMed,

Sources

Optimization

Technical Support Center: Optimization of Crystallization Conditions for Butanoic Acid Derivatives

Welcome to the Technical Support Center for the crystallization of butanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaini...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of butanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline materials. Butanoic acid derivatives, while structurally diverse, often present unique challenges such as low melting points, a tendency for oiling out, and polymorphism, all of which can impact purity, stability, and downstream processing.[1][2]

This center provides in-depth, experience-driven answers to common and complex issues encountered in the laboratory. We will explore the causality behind crystallization phenomena and provide robust, step-by-step protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing butanoic acid derivatives?

A1: The ideal solvent is one in which your compound is highly soluble at an elevated temperature but sparingly soluble at room or lower temperatures.[3] For butanoic acid derivatives, which possess a polar carboxylic acid group and a nonpolar alkyl chain, a good starting point is to screen solvents with varying polarities.[4] Alcohols (like isopropanol, ethanol), esters (like ethyl acetate), and ketones (like acetone) are often effective.[3] Solvent mixtures, such as ethanol/water or acetone/heptane, can also be powerful tools to fine-tune solubility.[5] A systematic screening process is highly recommended to identify the optimal solvent or solvent system for your specific derivative.[3][6]

Q2: My compound is "oiling out" instead of crystallizing. What does this mean and what's the primary cause?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid oil rather than a solid crystal.[6] This oil is a highly concentrated, supersaturated solution of your compound. The primary cause is typically the generation of supersaturation at a rate that is too fast for the molecules to organize into an ordered crystal lattice.[6][7] Factors contributing to this include rapid cooling, high solute concentration, and the use of a solvent in which the compound is excessively soluble.[6][8]

Q3: How can I prevent my compound from oiling out?

A3: To prevent oiling out, you must control the rate of supersaturation.[7] Key strategies include:

  • Slowing the cooling rate: This gives molecules more time to nucleate and grow into crystals.[9]

  • Reducing the initial concentration: Starting with a more dilute solution can prevent the system from reaching the critical supersaturation level where oiling occurs.[6]

  • Using a different solvent: A solvent in which the compound is slightly less soluble can be beneficial.[8]

  • Employing an anti-solvent: The slow, controlled addition of a miscible "poor" solvent (an anti-solvent) can gently induce crystallization.[10]

  • Seeding: Introducing a small amount of pre-existing crystal (a seed crystal) provides a template for growth, bypassing the difficult primary nucleation step.[6][7]

Q4: What is polymorphism and why is it a concern for butanoic acid derivatives?

A4: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[2][11] These different forms, or polymorphs, can have distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability.[2][12] This is a critical concern in drug development, as an unintended polymorphic transformation can negatively impact a drug's efficacy and shelf-life.[1][2] The flexible nature of some butanoic acid derivatives and their capacity for different hydrogen bonding patterns can make them susceptible to polymorphism.[13]

In-Depth Troubleshooting Guide

Problem: Persistent Oiling Out & Formation of Amorphous Solids

Q: I've tried slowing the cooling rate, but my butanoic acid derivative still separates as a persistent oil. What advanced techniques can I employ?

A: When simple cooling adjustments fail, the issue often lies in a combination of high supersaturation and a kinetic barrier to nucleation. Here is a systematic approach to troubleshoot this challenging issue.

Causality: Oiling out is a kinetic phenomenon that competes with crystallization.[7] The system finds it easier to form a disordered, solute-rich liquid phase than an ordered solid phase. This is common for compounds with low melting points or flexible molecular structures, characteristics often seen in butanoic acid derivatives.[14] The goal is to manipulate the system to favor the thermodynamics of crystal lattice formation.

Workflow for Overcoming Oiling Out

G cluster_0 Initial State cluster_1 Primary Strategies cluster_2 Advanced Strategies cluster_3 Desired Outcome OilingOut Compound Oils Out SlowerCooling 1. Reduce Cooling Rate & Decrease Concentration OilingOut->SlowerCooling Initial Attempt SolventScreen 2. Re-screen Solvents (Vary Polarity/H-bonding) SlowerCooling->SolventScreen If oiling persists Seeding 3. Implement Seeding Strategy SolventScreen->Seeding If oiling persists AntiSolvent 4. Anti-Solvent Addition (Controlled Rate) Seeding->AntiSolvent If primary nucleation fails Crystals High-Quality Crystals Seeding->Crystals VaporDiffusion 5. Vapor Diffusion (Gentle Supersaturation) AntiSolvent->VaporDiffusion For difficult cases/ small scale AntiSolvent->Crystals Slurry 6. Slurry/Aging (Ostwald Ripening) VaporDiffusion->Slurry To improve stability VaporDiffusion->Crystals Slurry->Crystals

Sources

Troubleshooting

How to resolve emulsion formation during extraction of carboxylic acids

Welcome to the technical support center for resolving challenges in liquid-liquid extraction (LLE) of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving challenges in liquid-liquid extraction (LLE) of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter emulsion formation, a common yet frustrating issue that can compromise yield and purity. Here, we move beyond simple instructions to explain the underlying principles of emulsion formation and resolution, empowering you to troubleshoot effectively and develop robust extraction protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding emulsion formation.

Q1: What exactly is an emulsion and why is it forming during my carboxylic acid extraction?

A: An emulsion is a stable mixture of two immiscible liquids, like your aqueous and organic solvents.[1][2] It typically appears as a cloudy or milky layer between the two clear phases.[3] This stability is caused by emulsifying agents—compounds that have an affinity for both phases. In carboxylic acid extractions, common culprits include:

  • The Carboxylic Acid Itself: At certain pH values, the deprotonated carboxylate anion can act as a surfactant, stabilizing droplets of one solvent within the other.[4][5]

  • High-Molecular-Weight Impurities: Biological samples or reaction mixtures can contain fats, proteins, phospholipids, or other large molecules that act as surfactants.[6]

  • Excessive Agitation: Shaking a separatory funnel too vigorously introduces a large amount of mechanical energy, breaking the solvents into tiny droplets and increasing the surface area for emulsifiers to act upon.[7]

Q2: I have a thick emulsion. What is the quickest thing I can try to resolve it?

A: The simplest and often most effective first step is "salting out." Add a saturated solution of sodium chloride (brine) or solid salt to your separatory funnel.[6][8] This dramatically increases the ionic strength of the aqueous layer. This process works by reducing the solubility of the organic solvent in the aqueous phase and dehydrating the polar head groups of the surfactant-like molecules, which disrupts the interfacial film stabilizing the emulsion and encourages phase separation.[9][10]

Q3: I tried adding brine, but the emulsion is still there. What's my next move?

A: If salting out is insufficient, the next logical step is a physical method. If you have access to a centrifuge, transferring the mixture to centrifuge tubes and spinning them is a highly effective way to physically force the separation of the denser and lighter phases.[3][6][11] Even a few minutes at moderate speed can break a stubborn emulsion.

Q4: Can I prevent the emulsion from forming in the first place?

A: Absolutely. Prevention is always the best strategy.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 5-10 times.[6][8] This allows for sufficient interfacial contact for extraction without providing enough energy to form a stable emulsion.

  • pH Control: Ensure the pH of your aqueous phase is appropriate. For extracting a carboxylic acid into an organic solvent, the pH should be at least 2 pKa units below the pKa of the acid to ensure it is fully protonated and less likely to act as an emulsifier.[12][13][14]

  • Pre-treatment: If your sample is known to be "dirty" (e.g., high in lipids), consider a pre-extraction cleanup step like filtration.[6][8]

Part 2: In-Depth Troubleshooting Guide

For persistent emulsions, a more systematic approach is required. This guide provides a logical workflow for tackling even the most challenging separations.

Logical Troubleshooting Workflow

This diagram outlines a decision-making process for addressing emulsions.

EmulsionTroubleshooting Start Emulsion Formed CheckAgitation Was mixing gentle? Start->CheckAgitation AddSalt Technique: Salting Out Add brine or solid NaCl/Na2SO4 CheckAgitation->AddSalt Yes ReviseProtocol Revise Protocol: - Use less vigorous mixing - Consider different solvent - Pre-treat sample CheckAgitation->ReviseProtocol No CheckResolved1 Emulsion resolved? AddSalt->CheckResolved1 AdjustpH Technique: pH Adjustment Acidify aqueous phase (e.g., dilute HCl) to protonate carboxylates CheckResolved1->AdjustpH No Success Success: Continue Extraction CheckResolved1->Success Yes CheckResolved2 Emulsion resolved? AdjustpH->CheckResolved2 Centrifuge Technique: Centrifugation Spin at moderate speed (e.g., 2000-4000 x g) CheckResolved2->Centrifuge No CheckResolved2->Success Yes CheckResolved3 Emulsion resolved? Centrifuge->CheckResolved3 Filter Technique: Filtration Filter through glass wool or Celite® CheckResolved3->Filter No CheckResolved3->Success Yes Filter->Success

Caption: A step-by-step decision tree for resolving emulsions.

Comparative Analysis of Emulsion Breaking Techniques

The choice of technique depends on the nature of the emulsion and the available resources.

TechniqueScientific PrincipleAdvantagesDisadvantagesBest For
Salting Out Increases aqueous phase ionic strength, dehydrating emulsifiers and reducing mutual solubility.[9]Fast, simple, inexpensive, and often highly effective.[9]Can increase the salt content of the final product; may not work for all emulsions.First-line approach for most common emulsions.
pH Adjustment Converts ionic surfactants (like carboxylates) into their less soluble, non-ionic forms.[3][4]Highly effective for emulsions stabilized by the analyte itself or other pH-sensitive impurities.Requires careful addition of acid/base; may affect the stability of the target molecule.Extractions where the carboxylic acid is suspected to be the primary emulsifier.
Centrifugation Applies a strong g-force to accelerate the separation of phases based on density differences.[11][15]Very powerful and almost always effective, regardless of the chemical cause.[3]Requires access to a centrifuge; can be time-consuming for large volumes.Stubborn, persistent emulsions that do not respond to chemical methods.
Filtration Physically removes the emulsified layer by passing the mixture through a filter aid (e.g., Celite®, glass wool).[6][8]Simple and does not require special equipment.Can lead to product loss due to adsorption onto the filter medium.Small-scale extractions with a distinct, thick emulsion layer that can be mechanically separated.
Solvent Modification Adding a small amount of a different solvent (e.g., methanol, ethanol) can alter polarity and break the emulsion.[6]Can be effective when other methods fail.May complicate solvent removal later; can alter the partitioning of the analyte.Last-resort chemical method for highly refractory emulsions.
Heating/Cooling Changes in temperature can alter solvent viscosity and the solubility of emulsifying agents.Simple to implement.Risk of degrading thermally sensitive compounds.Robust analytes where other methods have failed.
Part 3: Standard Operating Procedures (SOPs)

Follow these detailed protocols for reliable and reproducible results.

SOP-01: Breaking an Emulsion by Salting Out
  • Cease Agitation: Allow the separatory funnel to stand undisturbed in a ring clamp for 5-10 minutes. Some emulsions will break on their own with time.[3][16]

  • Prepare Brine: If you do not have a stock solution, prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Add Brine: Add a volume of brine equal to approximately 10-20% of the aqueous phase volume to the separatory funnel.

  • Gentle Mixing: Gently swirl the funnel or invert it slowly 2-3 times. Do not shake vigorously.

  • Observe: Allow the funnel to stand and observe the phase separation. The emulsion should begin to dissipate.

  • Repeat if Necessary: If a significant emulsion remains, another small portion of brine or a few spatulas of solid NaCl can be added.

SOP-02: Breaking an Emulsion by pH Adjustment

This protocol assumes you are extracting a protonated carboxylic acid into the organic phase.

  • Check pH: Using a pH strip, test the current pH of the aqueous layer.

  • Prepare Acid: Prepare a dilute solution of hydrochloric acid (e.g., 1 M HCl).

  • Acidify: Add the dilute HCl dropwise to the separatory funnel while gently swirling.

  • Monitor pH: Periodically stop, allow the layers to settle slightly, and check the pH of the aqueous layer. Continue adding acid until the pH is confirmed to be low (e.g., pH < 2). This ensures the carboxylic acid is fully protonated.[3][4]

  • Observe: The emulsion should break as the carboxylate ions are converted to the less surface-active carboxylic acid form.[4] Allow the funnel to stand for several minutes to achieve a clean separation.

SOP-03: Breaking an Emulsion using Centrifugation
  • Transfer Mixture: Carefully drain the entire contents of the separatory funnel (including the emulsion) into appropriate centrifuge tubes. Ensure the tubes are balanced.

  • Centrifuge: Place the tubes in the centrifuge. Spin at a moderate relative centrifugal force (RCF), for example, 2000-4000 x g, for 5-15 minutes.[11]

  • Recover Phases: Carefully remove the tubes. The mixture should be separated into three distinct layers: the upper organic phase, the lower aqueous phase, and a small, compact pellet of solid/interfacial material at the bottom.

  • Separate: Use a pipette to carefully transfer the desired solvent layer, leaving the interfacial material behind.

Mechanism of Emulsion Stabilization and Resolution

Understanding the molecular interactions is key to effective troubleshooting.

Sources

Optimization

Technical Support Center: Purification of Crude 3-(4-Bromophenyl)-3-methylbutanoic Acid

Welcome to the technical support center for the purification of crude 3-(4-Bromophenyl)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 3-(4-Bromophenyl)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, experience-based solutions to facilitate your experimental success.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 3-(4-Bromophenyl)-3-methylbutanoic acid, offering explanations and actionable protocols.

Issue 1: My final product is an oil or a low-melting solid, and I suspect it's impure. How can I remove unreacted starting materials?

Root Cause Analysis: The synthesis of 3-(4-Bromophenyl)-3-methylbutanoic acid often involves a Friedel-Crafts-type reaction or a Grignard reaction, which can leave behind unreacted starting materials such as bromobenzene or related precursors.[1][2][3][4] These are typically less polar than the desired carboxylic acid product. Additionally, side reactions like polyalkylation can introduce structurally similar but unwanted byproducts.[5]

Troubleshooting Protocol: Acid-Base Extraction

Acid-base extraction is a highly effective technique for separating carboxylic acids from neutral or basic impurities.[6][7][8][9][10] The carboxylic acid group can be deprotonated to form a water-soluble carboxylate salt, which will partition into an aqueous layer, leaving non-acidic organic impurities in the organic layer.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH).[6][7]

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (especially with bicarbonate, which generates CO₂). Allow the layers to separate. The deprotonated 3-(4-Bromophenyl)-3-methylbutanoate salt will be in the upper aqueous layer (if using a less dense solvent like ether) or the lower aqueous layer (if using a denser solvent like dichloromethane).

  • Isolation of Impurities: Drain the organic layer, which contains the neutral impurities.

  • Re-acidification and Product Recovery: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (pH 1-2, check with litmus paper).[11][12] The 3-(4-Bromophenyl)-3-methylbutanoic acid will precipitate out as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water to remove any remaining inorganic salts.

  • Drying: Dry the purified product thoroughly.

Visualizing the Workflow: Acid-Base Extraction

AcidBaseExtraction cluster_extraction Extraction & Separation Crude Crude Product (in Organic Solvent) Funnel Separatory Funnel Crude->Funnel OrganicLayer Organic Layer (Neutral Impurities) Funnel->OrganicLayer Separate AqueousLayer Aqueous Layer (Carboxylate Salt) Funnel->AqueousLayer Separate AqBase Aqueous Base (e.g., NaHCO3) AqBase->Funnel Acidify Acidify with HCl (pH 1-2) AqueousLayer->Acidify PureProduct Pure Product (Precipitate) Acidify->PureProduct

Caption: Workflow for Acid-Base Extraction.

Issue 2: My product appears to be a mixture of isomers. How can I separate them?

Root Cause Analysis: During the synthesis, particularly in electrophilic aromatic substitution reactions, isomeric byproducts can form. For instance, in reactions involving a phenyl group, substitution can occur at the ortho, meta, or para positions. The desired product is the para-substituted isomer, but the formation of the meta-isomer is a known issue.[13]

Troubleshooting Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by exploiting differences in solubility between the desired product and its impurities at different temperatures.[14][15][16]

Step-by-Step Protocol:

  • Solvent Selection: The key is to find a suitable solvent or solvent system. The ideal solvent will dissolve the crude product when hot but not at room temperature.[15] Perform small-scale solubility tests with solvents like heptane, ethanol, methanol, or mixtures thereof.[11][12]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude solid until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, you can add a small amount of activated charcoal before this step to adsorb colored impurities.[14]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[15]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to rinse off any remaining impurities.

  • Drying: Dry the purified crystals completely.

Data on Recrystallization Solvents:

SolventPolarity IndexBoiling Point (°C)Comments
Heptane0.198Good for non-polar impurities.[11][12]
Ethanol4.378Can be a good single solvent or used in a solvent pair.
Methanol5.165Similar to ethanol, higher polarity.[11]
Water10.2100Generally used for highly polar compounds or salts.

Visualizing the Workflow: Recrystallization

Recrystallization Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling & Crystallization Dissolve->Cool Filter Vacuum Filtration & Washing Cool->Filter Dry Drying Filter->Dry Pure Pure Crystals Dry->Pure Chromatography cluster_column Chromatography Column Impurity1 Less Polar Impurity Product 3-(4-Bromophenyl)-3-methylbutanoic acid Impurity2 More Polar Impurity Elution Elution with Mobile Phase Elution->Impurity1 Elutes First Elution->Product Elutes Later Elution->Impurity2 Elutes Last

Sources

Troubleshooting

Butanoic Acid Synthesis Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center for butanoic (butyric) acid synthesis. Whether you are utilizing microbial fermentation pathways or chemical oxidation routes, precise control over temperature and reaction time is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for butanoic (butyric) acid synthesis. Whether you are utilizing microbial fermentation pathways or chemical oxidation routes, precise control over temperature and reaction time is the critical determinant of your final yield and selectivity.

This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to help researchers and drug development professionals resolve bottlenecks in their synthesis workflows.

Module 1: Microbial Fermentation (Clostridium tyrobutyricum)

Microbial synthesis of butanoic acid heavily relies on the metabolic flux of strict anaerobes like C. tyrobutyricum. The physical environment directly dictates whether the bacteria channel carbon into the target product or divert it to stress-response pathways.

Frequently Asked Questions & Troubleshooting

Q: Why does my Clostridium tyrobutyricum fermentation yield drop significantly when the bioreactor temperature exceeds 40°C? A: The optimal growth and production temperature for most C. tyrobutyricum strains is strictly 37°C[1][2]. Exceeding 40°C pushes the culture toward its maximum thermal tolerance (the average maximum growth temperature across strains is 41.6°C)[3]. At elevated temperatures, thermal stress induces the denaturation of key enzymes in the Wood-Ljungdahl and butyryl-CoA/acetate CoA transferase pathways[4]. Consequently, the metabolic flux shifts away from butanoic acid synthesis toward cellular maintenance, leading to a drastic reduction in titer and an increase in unwanted byproducts.

Q: How do I determine the optimal reaction time for fed-batch fermentation to maximize titer without triggering product inhibition? A: In a fed-batch system, the optimal reaction time typically ranges from 72 to 120 hours[2][5]. For wild-type free-cell cultures, terminating the reaction at 72 hours is often necessary to prevent the accumulation of undissociated butanoic acid, which collapses the transmembrane pH gradient and causes severe cellular toxicity[2]. If you are utilizing immobilized fibrous-bed bioreactors or adaptively evolved strains, the exponential production phase can be safely extended up to 120 hours, allowing for higher final concentrations[5][6].

Workflow: Fed-Batch Microbial Fermentation Protocol

This protocol is a self-validating system; the cessation of base consumption serves as the primary indicator for reaction termination.

  • Inoculum Preparation: Activate C. tyrobutyricum (e.g., ATCC 25755) from a -80°C glycerol stock. Culture anaerobically in Reinforced Clostridial Medium (RCM) at 37°C for 48 hours until the optical density indicates robust exponential growth[5].

  • Bioreactor Setup: Prepare a stirred-tank or fibrous-bed bioreactor with a glucose or sucrose-based medium. Sterilize the system at 121°C for 20 minutes.

  • Inoculation & Parameter Control: Inoculate the bioreactor at 10% v/v. Strictly maintain the temperature at 37°C[1]. Control the pH between 5.5 and 6.0 using an automated feed of NaOH or NH4OH; this specific pH range suppresses methanogenic pathways and favors acidogenesis[1][6].

  • Feeding & Reaction Time: Feed the concentrated carbon source when residual sugars drop below 5 g/L. Monitor the automated base addition. Terminate the reaction between 72 and 120 hours when base consumption ceases—this validates that the exponential acid-producing phase has ended[2][5].

  • Validation & Quantification: Centrifuge the fermentation broth and analyze the supernatant using Gas Chromatography (GC) with a Flame Ionization Detector (FID) to confirm the butanoic acid titer and calculate the butyric/acetic acid ratio[5].

G Glucose Glucose / Sucrose Glycolysis Glycolysis (Optimal at 37°C) Glucose->Glycolysis AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase AceticAcid Acetic Acid (Byproduct) AcetylCoA->AceticAcid PTA / ACK pathway ButyrylCoA Butyryl-CoA AcetoacetylCoA->ButyrylCoA Crotonase (crt) ButanoicAcid Butanoic Acid (Target Product) ButyrylCoA->ButanoicAcid CoA transferase 72-120h Time ThermalStress Thermal Stress (>41°C) Enzyme Denaturation ThermalStress->AcetoacetylCoA Inhibits ThermalStress->ButyrylCoA Inhibits

Metabolic flux of butanoic acid synthesis in C. tyrobutyricum highlighting thermal bottlenecks.

Module 2: Chemical Oxidation of Butyraldehyde

For synthetic and drug development applications requiring high-throughput, non-biological generation of butanoic acid, the oxidation of butyraldehyde is the industry standard. This highly exothermic reaction requires aggressive thermal management to prevent runaway degradation.

Frequently Asked Questions & Troubleshooting

Q: In the chemical oxidation of butyraldehyde, why must the temperature be strictly maintained between 50°C and 60°C? A: The oxidation of butyraldehyde using molecular oxygen is highly exothermic. Maintaining the reactor temperature between 50–60°C ensures an optimal kinetic balance, achieving >99.5% conversion and >95.0% selectivity for butanoic acid[7]. Dropping below 50°C results in a sluggish radical initiation phase. Conversely, allowing the temperature to exceed 60°C accelerates over-oxidation, leading to the cleavage of C-C bonds and the generation of unwanted shorter-chain carboxylic acids (e.g., acetic acid) and CO2.

Q: Why does aqueous catalytic oxidation (e.g., using Pt/TiO2) require 100°C and a 6-hour reaction time, unlike standard neat oxidation? A: Aqueous phase oxidation relies on a different mechanistic pathway: the hydration of butyraldehyde to a geminal diol, which is subsequently oxidized to butanoic acid[8]. This hydration-oxidation sequence possesses a higher activation energy barrier, necessitating a temperature of 100°C and a sustained reaction time of 6 hours under 3 bar of O2[8]. The extended time ensures complete conversion, while the aqueous medium acts as a thermal sink to prevent the exothermic runaway seen in solvent-free systems.

Workflow: Catalytic Oxidation Protocol

This protocol is self-validating; the absence of residual aldehyde and short-chain cleavage products in the final GC trace confirms successful thermal control.

  • Reactor Charging: In a jacketed glass reactor equipped with a magnetic stirrer, charge the butyraldehyde and the transition metal catalyst. Ensure the mass ratio of catalyst to butyraldehyde is precisely 0.1%–0.2%[7].

  • Atmosphere Control: Purge the sealed reactor three times with inert gas to remove ambient reactive species. Introduce molecular oxygen to maintain a mole ratio of O2 to butyraldehyde between 0.750 and 0.875[7].

  • Thermal Management (Critical): Initiate stirring at 750 rpm. As the exothermic reaction begins, actively use the cooling jacket to clamp the internal temperature strictly between 50°C and 60°C[7].

  • Reaction Time: Maintain these precise conditions for exactly 3 hours. Premature termination leaves unreacted aldehyde, while over-extension risks catalyst degradation and product cleavage[7].

  • Validation: Cool the reactor vessel in an ice bath to quench the reaction. Analyze the product mixture via GC to validate that conversion is >99.5% and selectivity for butanoic acid is >95.0%[7].

G Butyraldehyde Butyraldehyde TempControl 50-60°C Control Butyraldehyde->TempControl O2 O2 (0.75-0.875 mol ratio) O2->TempControl Catalyst Catalyst (0.1-0.2%) Catalyst->TempControl HighTemp >60°C (Over-oxidation) TempControl->HighTemp Failure to cool ButanoicAcid Butanoic Acid (>95% Selectivity) TempControl->ButanoicAcid 3 hours Degradation Acetic Acid + CO2 HighTemp->Degradation

Chemical oxidation workflow of butyraldehyde to butanoic acid with temperature constraints.

Module 3: Quantitative Data Summary

To assist in selecting the appropriate synthesis route for your specific laboratory or manufacturing constraints, the following table summarizes the optimized thermodynamic and temporal parameters across the primary methodologies.

Synthesis ParameterMicrobial Fermentation (C. tyrobutyricum)Chemical Oxidation (Standard / Neat)Aqueous Catalytic Oxidation (Pt/TiO2)
Optimal Temperature 37°C50–60°C100°C
Reaction Time 72–120 hours3 hours6 hours
pH / Environment pH 5.5–6.0 (Aqueous broth)Solvent-free / NeatAqueous (3 bar O2 pressure)
Yield / Conversion ~0.35–0.38 g/g substrate>99.5% conversionIntermediate (conversion dependent)
Selectivity High (Dependent on BA/AA ratio)>95.0%High at medium conversion

References

  • Study on Preparation of Butyric Acid by Oxidation of Butyraldehyde - Academax. [Link]

  • Co-culturing a novel Bacillus strain with Clostridium tyrobutyricum ATCC 25755 to produce butyric acid from sucrose - PMC. [Link]

  • The selective oxidation of n-butanol to butyraldehyde by oxygen using stable Pt-based nanoparticulate catalysts: an efficient route for upgrading aqueous biobutanol - RSC Publishing. [Link]

  • Kinetics of butyric acid fermentation of glucose and xylose by Clostridium tyrobutyricum wild type and mutant - ResearchGate.[Link]

  • Construction of Clostridium tyrobutyricum strain and ionic membrane technology combination pattern for refinery final molasses recovery and butyric acid production - Frontiers. [Link]

  • Maximum growth temperatures of Clostridium tyrobutyricum strains - ResearchGate. [Link]

  • Butyric acid: Applications and recent advances in its bioproduction - OSTI. [Link]

  • Targeted Acidogenic Fermentation of Waste Streams for the Selective Production of Volatile Fatty Acids as Bioplastic Precursors - MDPI. [Link]

Sources

Optimization

Avoiding byproduct formation in Grignard reactions for acid synthesis

Welcome to the Process Chemistry Technical Support Center. Synthesizing carboxylic acids via the carboxylation of Grignard reagents ( RMgX+CO2​→RCOOH ) is a fundamental carbon-carbon bond-forming reaction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Synthesizing carboxylic acids via the carboxylation of Grignard reagents ( RMgX+CO2​→RCOOH ) is a fundamental carbon-carbon bond-forming reaction. However, scaling this reaction often reveals significant byproduct profiles, including Wurtz coupling dimers, protonated alkanes, ketones, and tertiary alcohols.

This guide provides mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to ensure high-yield, high-purity acid synthesis.

Mechanistic Troubleshooting Workflow

GrignardPathways RBr Alkyl Halide (R-X) Grignard Grignard Reagent (R-MgX) RBr->Grignard + Mg (Ether/THF) Desired Initiation Wurtz Wurtz Byproduct (R-R) RBr->Wurtz Excess R-X High Temp Mg Magnesium (Mg) Grignard->Wurtz + R-X (Coupling) Alkane Quenched Alkane (R-H) Grignard->Alkane + H2O (Moisture) Carboxylate Carboxylate Salt (R-COOMgX) Grignard->Carboxylate + Excess CO2 (Reverse Addition) Acid Carboxylic Acid (R-COOH) Carboxylate->Acid H3O+ Workup Ketone Ketone Byproduct (R2C=O) Carboxylate->Ketone + R-MgX (Low CO2 / Poor Mixing) TertAlcohol Tertiary Alcohol (R3C-OH) Ketone->TertAlcohol + R-MgX (Over-addition)

Mechanistic pathways of Grignard acid synthesis and common byproduct formations.

FAQ & Troubleshooting Guide

Q1: How do I prevent Wurtz coupling (R-R) during the initiation and formation of my Grignard reagent? A1: Wurtz coupling occurs when the newly formed Grignard reagent acts as a nucleophile and attacks the unreacted alkyl halide in a bimolecular reaction[1]. This side reaction is exacerbated by high local concentrations of the halide and elevated temperatures[1].

  • Mechanistic Rationale: The rate of Grignard formation depends on the reactive surface area of the magnesium metal, while Wurtz coupling depends on the concentration of the alkyl halide in solution[2].

  • Corrective Action: Add the alkyl halide dropwise to maintain a near-zero steady-state concentration of the electrophile[1]. Additionally, activate the magnesium turnings (using iodine or DIBAL-H) to strip the passivating MgO layer, ensuring rapid insertion of Mg into the C-X bond[1].

Q2: My CO2​ quench is yielding significant amounts of ketone and tertiary alcohol byproducts instead of the carboxylic acid. Why is this happening? A2: This is a classic stoichiometry and mass-transfer issue. When the Grignard reagent reacts with CO2​ , it forms a magnesium carboxylate salt ( RCOOMgX ). If CO2​ is limiting (e.g., when slowly bubbling CO2​ gas into the reaction mixture), the unreacted Grignard reagent will attack the carboxylate intermediate to form a ketone[3]. Because ketones are highly electrophilic, a subsequent addition of the Grignard reagent rapidly yields a tertiary alcohol[3][4].

  • Mechanistic Rationale: The nucleophilic attack on the carboxylate salt is slower than the attack on CO2​ . However, if CO2​ is depleted locally due to poor mixing, the carboxylate becomes the most viable electrophile in the system.

  • Corrective Action: Employ a "reverse addition" technique. Instead of adding CO2​ to the Grignard reagent, add the Grignard reagent dropwise to a massive excess of CO2​ (such as a vigorously stirred dry ice slurry)[4]. This ensures the Grignard reagent is instantly quenched, completely suppressing secondary additions.

Q3: I'm seeing a lot of the protonated alkane (R-H) byproduct. How do I ensure strictly anhydrous conditions? A3: Grignard reagents are extremely strong bases and will rapidly deprotonate even trace amounts of water (or any protic solvent/impurity) to form the corresponding alkane[5].

  • Mechanistic Rationale: The acid-base reaction between RMgX and H2​O is diffusion-controlled and outcompetes almost all other carbon-carbon bond-forming pathways.

  • Corrective Action: All glassware must be flame-dried or oven-dried (115 °C for >12 hours) and assembled under an inert argon or nitrogen atmosphere[2]. Solvents (THF or diethyl ether) must be rigorously anhydrous[5].

Quantitative Data: Impact of CO2​ Addition Techniques

The method of CO2​ introduction drastically alters the byproduct profile. The table below summarizes expected outcomes based on standard process chemistry data[4]:

CO2​ Addition Technique CO2​ StoichiometryCarboxylic Acid YieldKetone ByproductTert-Alcohol ByproductScalability
Direct Gas Sparging Limiting (Mass transfer limited)50 - 70%High (10 - 20%)High (10 - 20%)Good
Dry Ice Slurry (Reverse Addition) Massive Excess (>10 eq)> 90%Trace (< 2%)Trace (< 1%)Poor (Exothermic)
Continuous Flow Chemistry High (Controlled pressure)> 95%None detectedNone detectedExcellent
Validated Experimental Protocols
Protocol A: Preparation of the Grignard Reagent (Minimizing Wurtz Coupling)
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under a continuous Argon flow.

  • Activation: Add Magnesium turnings (1.2 eq) and a single crystal of iodine. Stir dry for 15 minutes until the iodine vapors coat the magnesium, activating the surface.

  • Solvation: Add enough anhydrous THF or Diethyl Ether to just cover the magnesium turnings.

  • Initiation: Add 5% of the total alkyl halide volume directly to the flask.

    • Self-Validation Check: The reaction mixture should turn slightly cloudy, and a gentle, self-sustaining reflux should be observed without external heating. The disappearance of the iodine color confirms initiation.

  • Addition: Dilute the remaining alkyl halide in anhydrous solvent and place it in the addition funnel. Add this solution dropwise over 1-2 hours to maintain a gentle reflux.

    • Causality: Slow addition maintains a low steady-state concentration of the halide, minimizing bimolecular Wurtz coupling.

  • Completion: Stir for an additional hour at room temperature. The physical disappearance of the magnesium turnings confirms the consumption of the metal.

Protocol B: Reverse Addition to CO2​ (Minimizing Ketone/Tert-Alcohol Byproducts)
  • Preparation: In a separate, flame-dried, oversized flask (to accommodate vigorous bubbling), prepare a slurry of crushed dry ice (excess, ~10-20 eq) in anhydrous THF.

    • Critical Step: Dry ice must be wiped free of surface frost (atmospheric moisture) before crushing to prevent alkane quenching.

  • Transfer: Transfer the prepared Grignard reagent (from Protocol A) to an addition funnel or use a cannula transfer system.

  • Reverse Addition: Add the Grignard reagent dropwise to the vigorously stirred dry ice slurry.

    • Causality: This "reverse addition" ensures the Grignard reagent is always the limiting reagent in the presence of overwhelming CO2​ , completely suppressing the secondary nucleophilic attack on the formed carboxylate.

    • Self-Validation Check: Immediate bubbling and the formation of a white, gel-like precipitate (the magnesium carboxylate salt) should be observed.

  • Sublimation: Allow the excess CO2​ to sublime naturally as the reaction warms to room temperature.

  • Workup: Quench carefully with cold 1M HCl to protonate the carboxylate to the carboxylic acid and dissolve the magnesium salts. Extract the aqueous layer with ether, wash the combined organic layers with brine, dry over MgSO4​ , and concentrate in vacuo.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid

Welcome to the Technical Support Center for the synthesis and scale-up of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthesis. The information provided herein is based on established protocols and field-proven insights to ensure scientific integrity and successful experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of (S)-3-(4-Bromophenyl)butanoic acid.

Q1: What are the primary strategies for obtaining enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid?

There are two main approaches to obtaining the enantiomerically pure (S)-isomer:

  • Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to directly synthesize the desired (S)-enantiomer with high enantiomeric excess (e.e.). A notable example is the rhodium-catalyzed asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate using a chiral BINAP ligand.[1] The choice of the (R)- or (S)-BINAP ligand determines the stereochemistry of the product.

  • Chiral Resolution: This method starts with a racemic mixture of 3-(4-bromophenyl)butanoic acid and separates the two enantiomers. This can be achieved through several techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[2] While effective, this can be less economical on a large scale unless the resolving agent is inexpensive or easily recyclable.[2]

Q2: Which method is more suitable for large-scale synthesis?

For large-scale production, asymmetric synthesis is often preferred as it avoids the need for a resolution step, which can be costly and generate waste. The rhodium-catalyzed asymmetric conjugate addition has been successfully demonstrated on a large scale.[1] However, the optimal method depends on factors such as cost of goods, process simplicity, and the availability of racemization conditions for the unwanted isomer if a resolution pathway is chosen.[2]

Q3: What are the critical quality attributes for the final product?

The most critical quality attributes for (S)-3-(4-Bromophenyl)butanoic acid are:

  • Enantiomeric Purity (e.e.): This is a measure of the excess of the desired (S)-enantiomer over the (R)-enantiomer. For pharmaceutical applications, a high e.e. (often >99%) is crucial.

  • Chemical Purity: The product should be free from starting materials, reagents, solvents, and byproducts. Purity is typically assessed by techniques like NMR, LCMS, and GCMS.

  • Residual Solvents: The levels of any remaining solvents from the synthesis and purification process must be within acceptable limits.

II. Troubleshooting Guide: Asymmetric Synthesis via Rhodium-Catalyzed Conjugate Addition

This section provides detailed troubleshooting for the common and effective method of rhodium-catalyzed asymmetric conjugate addition.

Problem 1: Low Enantiomeric Excess (e.e.)

Q: My reaction is proceeding to completion, but the enantiomeric excess of the (S)-3-(4-Bromophenyl)butanoic acid is significantly lower than expected. What are the potential causes and solutions?

A: Low enantioselectivity is a common issue in asymmetric catalysis and can stem from several factors.[3] Here’s a systematic approach to troubleshooting:

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Impure Reagents or Catalyst Impurities in the chiral ligand (e.g., (R)-BINAP), rhodium precursor, or boronic acid can interfere with the catalytic cycle, leading to a non-selective background reaction.[3] Water can also negatively impact many catalytic systems.1. Verify Ligand and Catalyst Purity: Use freshly purchased or repurified (R)-BINAP and rhodium precursor. Ensure they are handled under an inert atmosphere. 2. Check Boronic Acid Quality: (4-Bromophenyl)boronic acid can undergo self-condensation. Use a high-purity grade and consider recrystallization if necessary. 3. Use Anhydrous Solvents: Ensure all solvents, particularly the 1,4-dioxane, are rigorously dried before use.
Incorrect Catalyst Loading or Ligand-to-Metal Ratio The ratio of the chiral ligand to the rhodium metal is critical for forming the active chiral catalyst. An incorrect ratio can lead to the formation of less selective or inactive species.1. Optimize Catalyst Loading: While the literature suggests around 1 mol% of the rhodium catalyst, this may need to be optimized for your specific reaction scale. 2. Maintain Correct Ligand-to-Metal Ratio: A slight excess of the BINAP ligand to the rhodium precursor is often used to ensure all the metal is complexed. Verify the stoichiometry carefully.
Suboptimal Reaction Temperature Asymmetric reactions are often highly sensitive to temperature.[3] Higher temperatures can decrease enantioselectivity by providing enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer.1. Lower the Reaction Temperature: While the reported procedure suggests 30°C, lowering the temperature may enhance enantioselectivity, albeit at the cost of a longer reaction time.[3] 2. Precise Temperature Control: Use a well-calibrated heating mantle or a temperature-controlled reactor to maintain a consistent temperature throughout the reaction.
Presence of Oxygen Oxygen can degrade the phosphine ligand (BINAP) and deactivate the rhodium catalyst, leading to lower conversion and enantioselectivity.1. Thoroughly Degas Solvents: Degas all solvents by sparging with an inert gas (nitrogen or argon) or by freeze-pump-thaw cycles. 2. Maintain an Inert Atmosphere: Ensure the reaction is set up and run under a positive pressure of nitrogen or argon.
Problem 2: Low or Stalled Reaction Conversion

Q: The reaction is not proceeding to completion, and I'm observing significant amounts of starting materials even after extended reaction times. What should I investigate?

A: Low conversion can be attributed to catalyst deactivation or suboptimal reaction conditions.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Catalyst Deactivation As mentioned, impurities like oxygen or water can deactivate the catalyst. The quality of the (4-bromophenyl)boronic acid is also crucial, as impurities can inhibit the catalytic cycle.1. Review Catalyst and Reagent Purity: Re-evaluate the purity of all components as described in "Problem 1". 2. Ensure Inert Atmosphere: Double-check all seals and connections in your reaction setup to prevent any leaks of air into the system.
Insufficient Mixing On a larger scale, inadequate stirring can lead to poor mass transfer, preventing the reactants from efficiently coming into contact with the catalyst.1. Use Appropriate Stirring: Employ a powerful overhead stirrer for larger reaction volumes to ensure the mixture is homogeneous. A magnetic stir bar may not be sufficient for larger flasks. 2. Monitor for Slurries: The initial reaction mixture can be a slurry. Ensure the stirring is vigorous enough to keep all solids suspended.
Incorrect Reagent Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.1. Verify Molar Equivalents: Carefully re-calculate and measure the amounts of (4-bromophenyl)boronic acid and ethyl (E)-but-2-enoate. A slight excess of the enoate is typically used.
Low Reaction Temperature If the temperature is too low, the reaction rate will be significantly reduced.1. Confirm Reaction Temperature: Ensure the internal temperature of the reaction mixture is at the target temperature (e.g., 30°C) and not just the temperature of the heating bath.
Problem 3: Difficulties in Product Isolation and Purification

Q: I'm having trouble isolating the final (S)-3-(4-Bromophenyl)butanoic acid with high purity after the hydrolysis step. What are the best practices for workup and purification?

A: A clean workup and effective purification are essential for obtaining the final product in high purity.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incomplete Hydrolysis If the saponification of the intermediate ester, (S)-ethyl 3-(4-bromophenyl)butanoate, is incomplete, the final product will be contaminated with the ester.1. Monitor Hydrolysis: Track the progress of the hydrolysis reaction by TLC or LCMS to ensure all the starting ester has been consumed. 2. Ensure Sufficient Base and Reaction Time: Use an adequate excess of sodium hydroxide and allow the reaction to proceed until completion.
Emulsion Formation During Extraction During the acidic workup and extraction with an organic solvent, emulsions can form, making phase separation difficult and leading to product loss.1. Add Brine: After acidification, adding a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase. 2. Use a Separatory Funnel Correctly: Gently invert the separatory funnel rather than shaking it vigorously to minimize emulsion formation.
Product Precipitation During Acidification Upon acidification, the carboxylic acid product will precipitate out of the aqueous solution. If not handled correctly, this can lead to losses.1. Cool the Solution: Perform the acidification at a reduced temperature (e.g., 10°C in an ice-water bath) to control the precipitation. 2. Extract Thoroughly: After the initial precipitation, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
Inefficient Crystallization for Enantiomeric Enrichment The final crystallization step from a solvent like heptane is crucial for upgrading the enantiomeric excess.1. Slow Cooling: Allow the hot heptane solution to cool slowly to room temperature to promote the formation of well-defined crystals. Rapid cooling can trap impurities and the undesired enantiomer. 2. Monitor e.e. of Mother Liquor: The enantiomeric excess of the solution can be monitored during crystallization to determine the optimal time to harvest the crystals.

III. Experimental Protocols

Workflow for Asymmetric Synthesis

The following diagram illustrates the key stages in the asymmetric synthesis of (S)-3-(4-Bromophenyl)butanoic acid.

SynthesisWorkflow cluster_step1 Step 1: Asymmetric Conjugate Addition cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Workup & Purification A Reactants: (4-Bromophenyl)boronic acid Ethyl (E)-but-2-enoate D Reaction at 30°C A->D B Catalyst System: [Rh(NBD)2]BF4 (R)-BINAP B->D C Solvent & Base: 1,4-Dioxane/H2O Triethylamine C->D E (S)-Ethyl 3-(4-bromophenyl)butanoate D->E High Yield & e.e. H Reaction E->H F Base: NaOH F->H G Solvent: H2O/Methanol G->H I Sodium (S)-3-(4-bromophenyl)butanoate H->I J Acidification: HCl I->J K Extraction: Dichloromethane J->K L Crystallization: Heptane K->L M Final Product: (S)-3-(4-Bromophenyl)butanoic acid L->M

Sources

Optimization

Technical Support Center: Enhancing Bromoacetic Acid Resolution in Ion Chromatography

Welcome to the Technical Support Center for the analysis of bromoacetic acids (BAAs) using ion chromatography (IC). This resource is designed for researchers, scientists, and drug development professionals to address com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analysis of bromoacetic acids (BAAs) using ion chromatography (IC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth troubleshooting guidance. The following sections are structured in a question-and-answer format to directly tackle specific issues you may encounter during your experiments, ensuring robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of bromoacetic acids.

Q1: Why is achieving good resolution for bromoacetic acids, particularly dibromoacetic acid (DBAA), challenging in ion chromatography?

A1: The primary challenge lies in the similar physicochemical properties of bromoacetic acids and other haloacetic acids (HAAs) that are often present in the same sample. Co-elution is a common issue, especially with high concentrations of matrix ions like chloride.[1][2] Dibromoacetic acid, for instance, can be difficult to separate from other HAAs, requiring careful optimization of the chromatographic conditions.[3]

Q2: What are the typical detection methods for bromoacetic acids in ion chromatography?

A2: Suppressed conductivity detection is a widely used method for analyzing haloacetic acids due to their acidic nature.[4] For enhanced sensitivity and selectivity, especially at trace levels, coupling ion chromatography with mass spectrometry (IC-MS or IC-MS/MS) is the preferred approach and is specified in methods like EPA Method 557.[5][6] This technique provides low detection limits and helps to unequivocally identify analytes, even in complex matrices.[7]

Q3: What is the purpose of a suppressor in the analysis of bromoacetic acids?

A3: A suppressor is a critical component in ion chromatography when using conductivity detection.[8] Its primary function is to reduce the background conductivity of the eluent while increasing the signal of the analyte ions.[9][10] This is achieved by exchanging the eluent cations (e.g., sodium or potassium) with hydronium ions, which converts the highly conductive eluent into weakly conductive carbonic acid. This process significantly improves the signal-to-noise ratio, leading to lower detection limits and more accurate quantification of bromoacetic acids.

Q4: Can I inject my water sample directly for bromoacetic acid analysis?

A4: Direct injection is possible and is a key advantage of methods like EPA Method 557, which utilizes IC-MS/MS.[7][11] This minimizes sample preparation time and reduces the potential for errors associated with steps like liquid-liquid extraction and derivatization, which are common in gas chromatography (GC) methods.[4][12] However, for samples with very high matrix concentrations, a dilution or a matrix elimination technique, such as two-dimensional IC (2D-IC), might be necessary to prevent column overload and interference.[4]

Part 2: Troubleshooting Guide: Resolving Common Issues

This section provides detailed solutions to specific problems encountered during the analysis of bromoacetic acids.

Issue 1: Poor Peak Resolution and Co-elution

Q: My bromoacetic acid peaks are not well-separated from other haloacetic acids or matrix components. How can I improve the resolution?

A: Poor resolution is a frequent challenge. Here is a systematic approach to troubleshoot and enhance separation:

1. Optimize the Eluent Gradient:

  • For gradient elution, a shallower gradient can significantly improve the separation of closely eluting peaks. By slowing down the rate of increase in eluent concentration, you provide more time for the analytes to interact with the stationary phase, leading to better separation.[3][13]

  • Adjusting the initial and final eluent concentrations can also fine-tune the separation window for your target analytes.

2. Modify the Eluent Composition:

  • Eluent Concentration: Increasing the eluent concentration generally decreases retention times.[14] Finding the optimal concentration is a balance between analysis time and resolution.

  • Eluent pH: The pH of the eluent can affect the ionization state of weakly acidic haloacetic acids and thus their retention.[14][15] Ensure the eluent pH is appropriate for your column and analytes.

  • Organic Modifiers: Adding a small percentage of an organic solvent like acetonitrile to the eluent can sometimes improve peak shape and selectivity, especially for more hydrophobic analytes.[6]

3. Evaluate the Column:

  • Column Chemistry: Not all anion exchange columns are the same. High-capacity, hydroxide-selective columns are often recommended for haloacetic acid analysis as they can handle higher matrix concentrations and provide unique selectivity.[1][16] Consider columns specifically designed for the separation of polarizable anions.[17]

  • Column Temperature: Operating the column at a controlled, often sub-ambient, temperature (e.g., 15 °C) can minimize on-column degradation of haloacetic acids and improve resolution.[4]

4. Adjust the Flow Rate:

  • Reducing the flow rate can enhance resolution by allowing more time for mass transfer between the mobile and stationary phases. However, this will also increase the total analysis time.[3]

5. Sample Pre-treatment:

  • For samples with extremely high levels of interfering ions like chloride, consider using sample pre-treatment cartridges (e.g., silver cartridges) to remove the interfering species.[18][19]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My bromoacetic acid peaks are exhibiting tailing or fronting. What are the likely causes and solutions?

A: Asymmetrical peaks can compromise accurate integration and quantification.

Peak Tailing:

  • Secondary Interactions: Tailing of acidic compounds can occur due to unwanted interactions with the stationary phase.[3]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[3] Try diluting your sample to see if the peak shape improves.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing.[20]

  • Dead Volume: Check all fittings and connections for dead volume, which can cause band broadening and tailing.[20]

Peak Fronting:

  • Column Overload: Similar to tailing, injecting too much sample can also cause fronting.[21]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can lead to peak fronting.[3] It is always best to dissolve your sample in the mobile phase if possible.

Issue 3: Baseline Noise and Drift

Q: I am observing a noisy or drifting baseline, which is affecting my ability to detect low concentrations of bromoacetic acids. What should I check?

A: A stable baseline is crucial for achieving low detection limits.

Potential Causes and Solutions:

  • Eluent Contamination: Ensure your eluent is prepared with high-purity, 18.2 MΩ-cm deionized water and high-purity reagents.[3][14] Contaminants in the eluent can lead to a noisy baseline.

  • Detector Issues: The conductivity cell may be contaminated or unstable.[3][22] Consult your instrument manual for cleaning procedures.

  • Temperature Fluctuations: Ensure the column and detector cell are in a thermally stable environment.[15] Using a column oven is highly recommended.

  • Pump Problems: Air bubbles in the pump or leaks in the system can cause pressure fluctuations, leading to a noisy baseline.[22] Degas your eluent thoroughly and check for any leaks.

  • Suppressor Performance: An exhausted or improperly functioning suppressor can contribute to baseline noise and drift.[23] Ensure the suppressor is properly regenerated and functioning within its specifications.

Part 3: Optimized Protocols and Methodologies

This section provides a detailed, step-by-step protocol for enhancing the resolution of bromoacetic acids as a starting point for your method development.

Protocol: Gradient Ion Chromatography Method for Nine Haloacetic Acids (HAA9)

This protocol is based on established methods for the analysis of nine haloacetic acids, including monobromoacetic acid and dibromoacetic acid.[4][7]

Instrumentation:

  • Ion Chromatograph with gradient pump, cooled autosampler, and column oven.

  • Anion-exchange column (e.g., a high-capacity, hydroxide-selective column).

  • Guard column of the same stationary phase.

  • Electrolytic or chemical suppressor.

  • Conductivity detector or Mass Spectrometer.

Reagents:

  • Deionized water (18.2 MΩ-cm).

  • Potassium hydroxide (KOH) eluent concentrate.

  • Certified haloacetic acid standards.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column High-capacity anion-exchange column (e.g., Dionex IonPac AS24A, 4 x 250 mm)[4]Provides good selectivity and capacity for complex matrices.
Guard Column Matching guard column (e.g., Dionex IonPac AG24A, 4 x 50 mm)[4]Protects the analytical column from contamination.
Column Temperature 15 °C[4]Minimizes on-column degradation of HAAs and can improve resolution.
Autosampler Temp. 4 °C[4]Ensures the stability of HAAs in the sample vials.
Flow Rate 1.0 mL/min[4]A standard flow rate for a 4 mm ID column. Can be reduced to improve resolution.
Injection Volume 500 µL[4]A larger injection volume can improve detection limits for trace analysis.
Eluent Potassium Hydroxide (KOH) GradientA hydroxide eluent is compatible with suppressed conductivity and MS detection.
Gradient Program 7 mM KOH (0-12 min), ramp to 14 mM (12-32 min), step to 65 mM at 32.1 min[4]A shallow gradient to separate early eluting HAAs, followed by a steeper ramp to elute more retained compounds.
Suppressor High-capacity electrolytic suppressor (e.g., AERS 500 4-mm)[4]Reduces background conductivity for sensitive detection.
Detection Suppressed Conductivity or Mass SpectrometryConductivity is a universal detector for ions; MS provides higher sensitivity and selectivity.

Workflow Diagram:

G cluster_prep Sample & Eluent Preparation cluster_ic Ion Chromatography System cluster_data Data Analysis s_prep Prepare Standards & Samples (Store at 4°C) autosampler Autosampler (4°C) s_prep->autosampler Load Samples e_prep Prepare KOH Eluent (Use 18.2 MΩ-cm DI Water) pump Gradient Pump e_prep->pump Eluent Supply injection Injection Valve autosampler->injection pump->injection column Guard & Analytical Column (15°C) injection->column Inject Sample suppressor Suppressor column->suppressor detector Detector (Conductivity/MS) suppressor->detector cds Chromatography Data System detector->cds Signal Acquisition analysis Peak Integration & Quantification cds->analysis report Generate Report analysis->report

Caption: Workflow for Bromoacetic Acid Analysis by IC.

Part 4: Advanced Troubleshooting & System Optimization

This section delves into more complex issues and provides a logical framework for systematic problem-solving.

Systematic Troubleshooting Logic

When faced with a chromatographic issue, it is crucial to follow a logical sequence to identify the root cause efficiently.

Troubleshooting_Flowchart cluster_new New Method Development cluster_established Established Method Troubleshooting start Chromatographic Problem Identified (e.g., Poor Resolution, Bad Peak Shape) check_method Is this a new or established method? start->check_method optimize_eluent 1. Optimize Eluent (Gradient, pH, Concentration) check_method->optimize_eluent New check_consumables 1. Check Consumables (Eluent Age/Prep, Vials, Filters) check_method->check_consumables Established optimize_column 2. Evaluate Column (Chemistry, Temperature) optimize_eluent->optimize_column optimize_flow 3. Adjust Flow Rate optimize_column->optimize_flow end_solve Problem Resolved optimize_flow->end_solve check_hardware 2. Inspect Hardware (Leaks, Blockages, Pump Seals) check_consumables->check_hardware check_column 3. Assess Column Health (Run QC Standard, Clean/Replace) check_hardware->check_column check_suppressor 4. Verify Suppressor (Baseline Stability, Backpressure) check_column->check_suppressor check_suppressor->end_solve

Caption: Systematic Troubleshooting Flowchart for IC.

By following these guidelines and systematically troubleshooting any issues that arise, you can enhance the resolution and reliability of your bromoacetic acid analyses. For further assistance, always consult your instrument's user manual and consider contacting your instrument manufacturer's technical support.

References

  • Spectroscopy Online. (2022, April 15). Haloacetic Acid Analysis Using Two-Dimensional Matrix-Elimination Ion Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analysis of haloacetic acids in drinking water using post-column reaction-ion chromatography with on-line internal standardization. Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of bromate and bromoacetic acids in water by ion chromatography-inductively coupled plasma mass spectrometry. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

  • U.S. EPA. (n.d.). EPA-OGWDW/TSC: 552.2: Haloacetic Acids and Dalapon in Water Using GCECD. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • PubMed. (2006, May 15). [Determination of trace haloacetic acids in drinking water using ion chromatography coupled with solid phase extraction]. Retrieved from [Link]

  • Sykam. (2025, November 30). Column Selection Guide for Ion Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Determination of bromate and bromoacetic acids in water by ion chromatography-inductively coupled plasma mass spectrometry. Retrieved from [Link]

  • Agilent. (2022, June 21). Haloacetic Acid Analysis Using Ion Chromatography and Followed by TQ MS Detection. Retrieved from [Link]

  • UPLCS. (n.d.). Ion Chromatograph Common problems. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. Retrieved from [Link]

  • ALWSCI. (2025, March 13). The Impact Of Ion Chromatography Column Conditions On The Performance Of Suppressors. Retrieved from [Link]

  • SciSpace. (n.d.). Research associated with the development of EPA method 552.2. Retrieved from [Link]

  • Separation Science. (2023, December 8). Ion Chromatography Column Selection Guide. Retrieved from [Link]

  • ScienceDirect. (n.d.). Rapid determination of trace haloacetic acids in water and wastewater using non-suppressed ion chromatography with electrospray. Retrieved from [Link]

  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Cromlab. (n.d.). Eluent Suppressors for Ion Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Effect of eluent composition on retention behavior of anions in ion chromatography on anion-exchangers modified with heparin. Retrieved from [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • Chromedia. (n.d.). Ion Suppression Chromatography(ISC). Retrieved from [Link]

  • Diduco. (n.d.). Comparing suppressed and non-suppressed ion chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. Retrieved from [Link]

  • PubMed. (2005, August 26). Chloride interference in the determination of bromate in drinking water by reagent free ion chromatography with mass spectrometry detection. Retrieved from [Link]

  • Standard Methods. (n.d.). Anions, ion?exchange chromatographic, automated. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Work-up and Extraction in Large-Scale Organic Synthesis

Welcome to the Technical Support Center for Large-Scale Organic Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of scaling chemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Large-Scale Organic Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of scaling chemical processes from the laboratory bench to production-scale reactors. Unlike small-scale lab work, large-scale synthesis introduces significant challenges related to heat transfer, mass transfer, and phase separation, where a minor issue at the 100 mL scale can become a major operational failure at 1000 L.[1][2]

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter. Our focus is not just on what to do, but why a particular strategy is effective, grounding our advice in the fundamental principles of chemical engineering and process chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful and scalable work-up protocol.

Q1: What are the most critical differences between a lab-scale and a large-scale work-up?

The primary difference lies in the dramatic decrease of the surface-area-to-volume ratio as you scale up.[3] This fundamentally impacts:

  • Heat Transfer: A large reactor cannot be cooled as efficiently as a round-bottom flask in an ice bath.[1][2] Exothermic events, such as quenching a reactive reagent, must be managed with extreme care to prevent thermal runaway.[3][4]

  • Mass Transfer (Mixing): Achieving homogenous mixing in a large vessel is challenging and energy-intensive.[2][5] Inefficient mixing can lead to localized "hot spots," uneven reactions, and poor extraction efficiency.

  • Phase Separation: In the lab, phases separate quickly in a separatory funnel. In a large reactor, the separation can be slow, and the interface can be difficult to observe. Emulsions that are easily broken in the lab can become intractable at scale.[6]

Q2: How should my solvent selection strategy change for large-scale extractions?

While lab-scale work often prioritizes solvent efficacy, large-scale selection is a multi-parameter decision:

  • Safety & Environment: Flammability, toxicity, and environmental impact are paramount.[7] Solvents like dichloromethane are often avoided at scale for environmental reasons.[8]

  • Physical Properties: A significant density difference between the aqueous and organic phases is crucial for efficient phase separation.[7] The solvent's boiling point is also important for efficient removal and recovery.[9][10]

  • Cost: The cost of purchasing and disposing of solvents becomes a major factor in the economic viability of a process.

  • Immiscibility: The mutual solubility of the organic and aqueous phases can lead to product loss and solvent contamination.[11]

Q3: What is "telescoping synthesis" and how can it simplify my work-up?

Telescoping, or one-pot synthesis, is a process strategy where multiple reaction steps are performed sequentially in the same reactor without isolating the intermediate compounds.[12][13] This is highly desirable in process chemistry because it eliminates intermediate work-up, purification, and handling steps.[12] By avoiding these operations, you significantly reduce cycle time, solvent usage, and potential for product loss, contributing to a more efficient and "greener" process.[14][15]

Part 2: Troubleshooting Guide for Common Issues

This section provides direct answers and causal explanations for specific problems encountered during large-scale work-ups.

Issue 1: Persistent Emulsions and "Rag Layers"

An emulsion is a stable dispersion of one liquid in a second, immiscible liquid. It is one of the most common and frustrating problems in large-scale extractions.[11][16]

Q: My extraction has formed a thick, stable emulsion that won't separate. What is causing this and how do I break it?

A: Causality and Diagnosis: Emulsions are stabilized by agents that lower the interfacial tension between the two liquid phases. Common causes include:

  • High-Shear Mixing: Overly vigorous agitation creates very fine droplets that are slow to coalesce.[17]

  • Surfactant-like Molecules: These can be byproducts, reagents, or even the product itself, which possess both polar and non-polar characteristics.[11]

  • Fine Particulate Matter: Insoluble solids can accumulate at the interface, physically preventing droplets from merging.[16]

  • Similar Phase Densities: If the densities of the organic and aqueous layers are too close, gravitational separation is hindered.

Troubleshooting Workflow:

A systematic approach is crucial. Start with the least invasive methods before resorting to chemical additives.

Emulsion_Troubleshooting Start Emulsion Formed Wait Allow to Settle (30-60 min) Start->Wait Is immediate action needed? No Centrifuge Centrifuge (Lab scale or specialized equipment) Start->Centrifuge Is it a small volume? Yes GentleStir Apply Gentle Agitation or Gentle Heating/Cooling Wait->GentleStir No separation Resolved Phase Separation Achieved Wait->Resolved Separation achieved SaltOut Add Saturated Brine (NaCl) Increases aqueous polarity & density GentleStir->SaltOut Still no separation GentleStir->Resolved Separation achieved pH_Adjust Adjust pH (If product/impurities are pH sensitive) SaltOut->pH_Adjust Partial or no separation SaltOut->Resolved Separation achieved Filter Filter through Celite® or Glass Wool Removes particulates pH_Adjust->Filter If solids are suspected pH_Adjust->Resolved Separation achieved Solvent Add a Different Solvent (e.g., Heptane to break up polarity) Filter->Solvent Filter->Resolved Separation achieved Solvent->Resolved Centrifuge->Resolved

Caption: Decision tree for troubleshooting emulsions.

Detailed Explanation of Solutions:

  • Time and Gentle Agitation: Often, simply stopping agitation and allowing the mixture to stand is effective.[17][18] Gentle stirring or slowly warming/cooling the vessel can disrupt the droplet equilibrium and promote coalescence.[6][17]

  • "Salting Out": Adding a saturated brine (sodium chloride solution) is a highly effective technique.[11][17] This dramatically increases the ionic strength and polarity of the aqueous phase, forcing organic molecules out and disrupting the emulsion interface. It also increases the density of the aqueous layer, aiding separation.[19]

  • Filtration: If fine solids are the cause, filtering the entire batch through a filter aid like Celite® can remove the stabilizing particulates.[11]

  • Add a Different Solvent: Adding a small amount of a different, often less polar, organic solvent (like heptane) can alter the overall properties of the organic phase and break the emulsion.[11][17]

Issue 2: Thermal Events During Quench and Work-up

Q: My reaction is exothermic when I add the aqueous quench solution. How can I manage this safely at a large scale?

A: Causality and Risk: The heat generated by the reaction (the exotherm) is proportional to the volume, while the ability to remove that heat is proportional to the surface area of the reactor.[3] As scale increases, this ratio becomes unfavorable, making heat accumulation a serious risk.[2] A rapid quench can lead to a thermal runaway, causing a dangerous increase in temperature and pressure.[3]

Safe Quenching Protocol:

Safe_Quench_Workflow cluster_prep Preparation cluster_execution Execution cluster_completion Completion Cool_Rxn 1. Cool Reaction Mixture to a Safe Temperature (e.g., 0-10 °C) Prep_Quench 2. Prepare Quench Solution (Pre-chilled if necessary) Slow_Add 3. Add Quench Solution SLOWLY via Addition Funnel/Pump Prep_Quench->Slow_Add Monitor 4. Continuously Monitor Internal Temperature Slow_Add->Monitor Control Adjust Addition Rate to Maintain Temperature Monitor->Control Control->Slow_Add Temp Stable Stir 5. Stir Until Exotherm Subsides Control->Stir Addition Complete Proceed 6. Proceed to Work-up Stir->Proceed

Caption: Process flow for a controlled, safe quench.

Key Principles for Safe Quenching:

  • Cool First: Always cool the reaction mixture to a safe starting temperature before adding any quenching agent.[3][20]

  • Slow & Controlled Addition: The quenching agent must be added slowly and in a controlled manner to allow the reactor's cooling system to keep pace with the heat being generated.[4]

  • Continuous Monitoring: The internal reaction temperature must be monitored continuously. If the temperature rises above a set safety limit, the addition must be stopped immediately.[3]

  • Reverse Quench: In some highly exothermic cases, it is safer to add the reaction mixture to the quenching solution (a "reverse quench"). This ensures the quenching agent is always in excess.

Issue 3: Product Precipitation or Oiling Out

Q: My product is crashing out of solution as a solid (or an oil) during the extraction. What should I do?

A: Causality and Strategy: This typically occurs when the solvent environment changes unfavorably for the product. This could be due to a pH shift (causing an acidic or basic product to become neutral and less soluble) or a solvent swap where the product is not soluble in the new solvent system. While sometimes undesirable, this can be leveraged as a purification step.[21][22]

Solutions:

  • Maintain a Single Phase: If precipitation is problematic, add a co-solvent to keep the product dissolved. For example, if your product is in ethyl acetate and precipitates upon adding aqueous base, adding a solvent like THF, which is miscible with both, can maintain a single phase during the neutralization before separating the layers.[23]

  • Control the Crystallization: If the solid is your desired product, turn the work-up into a purification step. This involves:

    • Temperature Control: Ensure the temperature is controlled to allow for slow cooling, which promotes the formation of pure, easily filterable crystals.[5][24]

    • Solvent Choice: Use a solvent system where impurities remain in the mother liquor.

    • Agitation: Proper agitation is needed to keep the solids suspended and avoid clumping.[5]

  • Address "Oiling Out": If the product separates as a liquid (oils out), it often traps impurities. This can sometimes be rectified by increasing the temperature to dissolve the oil and then cooling slowly with seed crystals to induce proper crystallization.

Part 3: Key Experimental Protocols

Protocol 1: Step-by-Step Large-Scale Aqueous Wash & Extraction

This protocol outlines a standard procedure for washing an organic solution in a large-scale reactor.

  • Charge Reactor: The organic solution containing the crude product is charged to the primary reactor vessel.

  • Add Wash Solution: The calculated volume of the aqueous wash solution (e.g., water, brine, or a bicarbonate solution) is added to the reactor.[19]

  • Controlled Agitation: The agitator is started at a low speed. The goal is to turn over the volume of the reactor to ensure good contact between the phases without creating high shear that could lead to an emulsion.[6] A typical agitation time is 15-30 minutes.

  • Stop and Settle: The agitator is stopped, and the layers are allowed to separate. The settling time can vary from 30 minutes to several hours. A clear interface between the two layers should be visible through the reactor's sight glass.

  • Phase Separation (The "Cut"): The lower layer is slowly drained from the bottom outlet valve of the reactor. This is a critical step requiring careful observation to avoid draining any of the upper layer or leaving part of the lower layer behind.

  • Repeat if Necessary: The wash can be repeated with fresh aqueous solution to ensure complete removal of impurities.[25]

Protocol 2: Removing Metal Byproducts (e.g., from Suzuki or Grignard reactions)

Metal byproducts (e.g., from tin, boron, copper, or titanium reagents) can be difficult to remove.[23]

  • Initial Quench: The reaction is first quenched appropriately (e.g., with aqueous ammonium chloride for titanium byproducts).[23]

  • Complexation/Precipitation Wash: A specific aqueous wash is used to complex or precipitate the metal salts.

    • For Boronic Acids/Esters: A wash with 1M KF solution can precipitate boron salts, which can then be filtered off.[23] Alternatively, concentrating the reaction mixture from methanol can form volatile trimethyl borate.[23]

    • For Copper Salts: Washing with a 10% aqueous copper sulfate solution can be effective.[23]

  • Filtration: If a solid precipitate forms, the entire batch is filtered through a pad of a filter aid like Celite®.

  • Standard Aqueous Washes: The filtered organic layer is then washed with water and/or brine to remove any remaining water-soluble impurities before drying and concentration.

Part 4: Data & Reference Tables

Table 1: Properties of Common Large-Scale Extraction Solvents

SolventDensity (g/mL)Boiling Point (°C)Polarity (Index)Key Safety & Work-up Considerations
Heptane/Hexane ~0.6869 (Hexane)0.1Non-polar, good for extracting non-polar compounds. Less dense than water. Highly flammable.[7]
Toluene ~0.871112.4Aromatic, good solvent for many organics. Less dense than water. Higher boiling point makes it harder to remove.
Ethyl Acetate (EtOAc) ~0.90774.4Moderately polar, versatile, and common.[7][26] Less dense than water. Has some water miscibility, can lead to water in the organic layer.
Methyl-tert-butyl ether (MTBE) ~0.74552.5Good alternative to diethyl ether with a higher boiling point and less peroxide formation. Less dense than water.
2-Methyltetrahydrofuran (2-MeTHF) ~0.86804.0A "greener" alternative to THF with lower water miscibility. Less dense than water.

Part 5: Advanced Concepts for Minimizing Work-up Issues

Phase-Transfer Catalysis (PTC)

Q: How can Phase-Transfer Catalysis (PTC) simplify my process and work-up?

A: PTC is a powerful technique for reacting chemicals that are in different, immiscible phases (e.g., an organic-soluble substrate and a water-soluble reagent).[27][28] A phase-transfer catalyst, typically a quaternary ammonium salt, acts like a shuttle, carrying the aqueous reagent into the organic phase to react.[27][28]

Benefits for Work-up:

  • Avoids Anhydrous/Exotic Solvents: You can often use simple aqueous bases (like NaOH) instead of expensive, hazardous, and water-sensitive bases (like NaH or LDA), simplifying the quench and work-up.[27]

  • Milder Conditions: PTC reactions often run at lower temperatures with faster reaction times, leading to fewer byproducts and a cleaner crude mixture.[27]

  • Simplified Separation: At the end of the reaction, the catalyst and inorganic salts are typically in the aqueous phase, allowing for a simple phase split to isolate the product in the organic layer.[29]

By designing a process with PTC from the start, you can often eliminate many of the most challenging work-up and extraction problems.[27][30]

References

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14).
  • Technical Support Center: Troubleshooting Emulsion Formation in Ditridecylamine Solvent Extraction - Benchchem.
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC Intern
  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. (2024, November 21).
  • Technical Support Center: Managing Exotherms in Large-Scale DBDMH Reactions - Benchchem.
  • Solvent Extraction Techniques - Organom
  • Common Problems In Solvent Extraction Systems. (2024, September 18).
  • Reaction Workup – Cooperative Organic Chemistry Student Labor
  • How to improve the efficiency of organic solvent extraction? - Blog - Anquan Chemical. (2026, January 14).
  • 5 Criteria for Selecting an Extraction Solvent - Hydrometal Tech. (2024, June 7).
  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC. (2015, March 27).
  • Contemporary methods for the extraction and isolation of n
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • One-pot synthesis - Wikipedia.
  • Phase-transfer c
  • Quench - University of Rochester.
  • Phase-Transfer Catalysis - ResearchG
  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applic
  • One-Pot Synthesis or Telescopic Synthesis - YouTube. (2024, January 22).
  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27).
  • Workup: About - Chemistry - University of Rochester.
  • Organic Reaction Workup Formulas for Specific Reagents - University of Rochester.
  • Key Factors for Successful Scale-Up in Organic Synthesis | Pure Synth. (2025, July 18).
  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023, October 12).
  • The Purification of Organic Compound: Techniques and Applic
  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals.
  • How to Scale Up a New Synthesis Reaction - Lab Manager. (2022, October 21).
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide - Simson Pharma. (2025, June 16).
  • Continuous multi-step synthesis by extrusion – telescoping solvent-free reactions for greater efficiency - Chemical Communic
  • Key Considerations for Crystalliz
  • Introducing Telescoping Process to Synthesis of a Key Intermediate of Drug Discoveries Using Design of Experiment - PubMed. (2016, July 1).
  • Introducing Telescoping Process to Synthesis of a Key Intermediate of Drug Discoveries Using Design of Experiment - ResearchG
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Precipitation and Crystallization Processes - University of Rochester.
  • Organic Reaction Workup Procedures | PDF | Solvent - Scribd.
  • Control Strategies For Managing Exothermic Reactions In Flow - P
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17).
  • The pervasive impact of critical fluctuations in liquid–liquid extraction organic phases. (2021, December 28).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12).
  • Practical process research and development : a guide for organic chemists.
  • (PDF)
  • Liquid-Liquid Phase Separation Is Driven by Large-Scale Conformational Unwinding and Fluctuations of Intrinsically Disordered Protein Molecules - PubMed. (2019, July 18).
  • Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review - MDPI. (2023, April 7).
  • Crystallization and precipit
  • INDUSTRIAL CRYSTALLIZATION AND PRECIPITATION FROM SOLUTIONS: STATE OF THE TECHNIQUE þ. (2024, October 25).
  • Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Organic Process Research & Development - ACS Public
  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12).
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Optimization

Refining HPLC-MS methods for metabolic profiling of drug candidates

As a Senior Application Scientist, I've designed this technical support center to address the nuanced challenges encountered when refining HPLC-MS methods for the metabolic profiling of drug candidates. This guide moves...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this technical support center to address the nuanced challenges encountered when refining HPLC-MS methods for the metabolic profiling of drug candidates. This guide moves beyond simple checklists to provide a deeper understanding of the underlying principles, empowering you to diagnose and resolve issues effectively. Our focus is on building robust, self-validating systems that generate reliable and reproducible data.

Before any sample analysis, ensuring your instrument is performing optimally is paramount. A System Suitability Test (SST) is not merely a checkbox; it is the foundation of data quality, providing confidence that the system is fit for its intended purpose before committing valuable samples.[1]

Q: What is the primary goal of a System Suitability Test (SST) in metabolomics, and what should I include in my SST mixture?

A: The primary goal of an SST is to verify that the entire LC-MS system—from the autosampler to the detector—is operating within established performance criteria on the day of analysis.[2] It serves as a proactive quality control measure to mitigate risks such as instrument contamination, poor calibration, and chromatographic failures before they compromise your data.[1][2]

Causality Behind the Method: An effective SST mixture should challenge the system across the key performance aspects relevant to your metabolic profiling assay. It should not be overly complex, but it must provide clear, actionable readouts.[2]

Designing Your SST Mixture: A robust SST solution for metabolic profiling should contain a mix of compounds that:

  • Cover a broad mass range: Select standards that span the typical m/z range of your expected metabolites (e.g., ~100 – 550 m/z).[3]

  • Span the chromatographic elution window: Include early, middle, and late-eluting compounds to assess gradient performance and column stability.

  • Represent different chemical classes: If possible, include compounds with varying polarities and ionization efficiencies (e.g., an amino acid, a nucleotide, a lipid, a xenobiotic).

  • Are chemically stable and commercially available: Use well-characterized, stable reference standards for consistency.[3]

An example SST mixture could include analytes like histidine, tryptophan, quercetin, and labetalol to check performance in both positive and negative ionization modes.[4]

Workflow for System Performance Verification

cluster_0 Pre-Analysis Qualification cluster_1 Performance Evaluation A Prepare Fresh SST Solution B Equilibrate LC System (Monitor Pressure & Baseline) A->B C Inject SST Solution (n=3-5 replicates) B->C D Acquire Data C->D E Process SST Data D->E F Evaluate Key Metrics (See Table 1) E->F G Compare to Established Limits F->G H Proceed with Sample Analysis G->H PASS I HALT: Initiate Troubleshooting G->I FAIL Start Peak Tailing Observed CheckpH Is mobile phase pH controlled with an additive (e.g., 0.1% Formic Acid)? Start->CheckpH AddAcid Add 0.1% Formic Acid to both mobile phase bottles. Re-equilibrate and re-inject. CheckpH->AddAcid No CheckColumn Is the column old or has it been used with harsh conditions? CheckpH->CheckColumn Yes Resolved Problem Resolved AddAcid->Resolved CleanColumn Perform column wash (see manufacturer's guide). CheckColumn->CleanColumn No ReplaceColumn Replace with a new, high-purity, end-capped column. CheckColumn->ReplaceColumn Yes CheckSystem Check for extra-column volume (long tubing, bad fittings). Consider alternative stationary phase. CleanColumn->CheckSystem ReplaceColumn->Resolved CheckSystem->Resolved Start Low Signal in Matrix, High Signal in Standard PostColumn Perform Post-Column Infusion Experiment: Infuse analyte standard post-column while injecting a blank matrix sample. Start->PostColumn Observe Observe Signal Dip at Specific Retention Times PostColumn->Observe Confirm Ion Suppression Confirmed Observe->Confirm ImproveChrom Improve Chromatographic Separation from Dip Region (Modify Gradient/Column) Confirm->ImproveChrom ImproveSamplePrep Improve Sample Cleanup (Use SPE or LLE to remove interferences) Confirm->ImproveSamplePrep UseSIL Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) for Reliable Quantification Confirm->UseSIL

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: 3-(4-Bromophenyl)-3-methylbutanoic Acid vs. Structural Analogs in Synthesis and Photochemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Strategic Context In the architecture of complex active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Strategic Context

In the architecture of complex active pharmaceutical ingredients (APIs) and advanced photochemical materials, the selection of bifunctional building blocks is a critical strategic decision. 3-(4-Bromophenyl)-3-methylbutanoic acid (CAS: 67159-82-4) [1] is a highly versatile scaffold characterized by a sterically hindered gem-dimethyl benzylic center and a reactive carboxylic acid.

As an application scientist, I evaluate this compound not just for its structural features, but for its mechanistic utility. The gem-dimethyl group exerts a pronounced Thorpe-Ingold effect , compressing internal bond angles to accelerate downstream cyclizations while providing steric shielding against unwanted benzylic oxidation—a common metabolic liability in drug development. Furthermore, the para-bromo substitution serves as a crucial synthetic handle for late-stage diversification via transition-metal catalysis, a feature absent in its unsubstituted counterparts.

This guide objectively compares the performance, synthetic causality, and photochemical behavior of 3-(4-Bromophenyl)-3-methylbutanoic acid against its primary structural analogs.

Quantitative & Qualitative Comparison of Analogs

To make informed decisions in synthetic route design, one must understand how the electronic nature of the para-substituent influences both the upstream synthesis (Friedel-Crafts reactivity) and downstream applications.

AnalogInductive/Resonance EffectFriedel-Crafts ReactivityLate-Stage Diversification PotentialPhotochemical Pathway Preference (Di-π-Methane)
3-Methyl-3-phenylbutanoic acid NeutralHigh (Standard baseline)Low (Requires direct C-H activation)Singlet dominant
3-(4-Bromophenyl)-3-methylbutanoic acid Electron-withdrawing (-I)Moderate (Requires thermal activation)Very High (Pd-catalyzed cross-coupling)Singlet & Triplet (Heavy atom effect)
3-(4-Methoxyphenyl)-3-methylbutanoic acid Electron-donating (+M)Very High (Fast, exothermic)Moderate (Ether cleavage required)Singlet & Triplet
3-(4-Cyanophenyl)-3-methylbutanoic acid Strongly Withdrawing (-M)Fails (AlCl₃ coordination to nitrile)High (Reduction to amines/hydrolysis)Singlet only

Expert Insight: Notice that the cyano-analog cannot be synthesized directly via Friedel-Crafts alkylation due to severe ring deactivation and Lewis acid sequestration by the nitrile group. Therefore, the bromo-analog acts as the obligate synthetic precursor to access the cyano-derivative via palladium-catalyzed cyanation, highlighting its strategic indispensability.

Mechanistic Causality: Synthesis of the Core Scaffold

The standard synthesis of the 3-aryl-3-methylbutanoic acid scaffold relies on the Friedel-Crafts alkylation of an arene with 3,3-dimethylacrylic acid (senecioic acid) mediated by aluminum chloride (AlCl₃)[2].

The Causality of Reactivity: AlCl₃ coordinates to the carboxylic acid and activates the alkene, generating a highly substituted tertiary carbocation. When reacting with bromobenzene to form 3-(4-Bromophenyl)-3-methylbutanoic acid, the electronegative bromine atom withdraws electron density via the inductive effect (-I), deactivating the aromatic ring towards electrophilic attack. However, its lone pairs provide ortho/para direction via resonance (+M). Because of this deactivation, the reaction requires elevated temperatures (60-70 °C) compared to the unsubstituted benzene analog, which reacts readily at room temperature.

FC_Alkylation A 3,3-Dimethylacrylic Acid + AlCl3 B Tertiary Carbocation Intermediate A->B Lewis Acid Activation D Wheland Intermediate (Sigma Complex) B->D Electrophilic Attack C Bromobenzene (Nucleophile) C->D π-Electron Donation E 3-(4-Bromophenyl)- 3-methylbutanoic acid D->E Rearomatization & Workup

Fig 1. Friedel-Crafts alkylation mechanism for synthesizing the 3-aryl-3-methylbutanoic acid scaffold.

Photochemical Applications: The Di-π-Methane Rearrangement

Beyond medicinal chemistry, these acids are the primary precursors for synthesizing 1,1-diphenyl-3-aryl-3-methyl-1-butenes, which are utilized to study the aryl vinyl methane version of the di-π-methane rearrangement —a landmark photochemical reaction extensively mapped by H. E. Zimmerman and colleagues[3].

The Causality of Excited States: When these derivatives are irradiated, they undergo a rearrangement to form arylcyclopropanes. The para-substituent dictates the quantum yield and the preferred excited state pathway:

  • Singlet vs. Triplet: Unsubstituted and cyano-analogs rearrange almost exclusively via the singlet excited state (S₁) upon direct irradiation.

  • The Heavy Atom Effect: The introduction of the bromine atom in the para-position enhances spin-orbit coupling. This facilitates Intersystem Crossing (ISC), allowing the molecule to access and react from the triplet state (T₁) more efficiently than its lighter counterparts.

DiPiMethane A 1,1-Diphenyl-3-(p-X-phenyl)- 3-methyl-1-butene B Singlet Excited State (S1) (Direct Irradiation) A->B C Triplet Excited State (T1) (Sensitization) A->C Acetone Sensitizer D 1,4-Diradical Intermediate B->D Bridging C->D Bridging E Arylcyclopropane Product D->E 1,2-Shift & Closure

Fig 2. Photochemical di-π-methane rearrangement pathway of aryl vinyl methanes.

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis of 3-(4-Bromophenyl)-3-methylbutanoic acid, the following protocol incorporates self-validating in-process controls (IPCs) to guarantee trust and reproducibility.

Objective: Synthesis of 3-(4-Bromophenyl)-3-methylbutanoic acid via Friedel-Crafts Alkylation.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 3,3-dimethylacrylic acid in a 10-fold volumetric excess of anhydrous bromobenzene. Causality: Bromobenzene acts as both the reactant and the solvent to drive the equilibrium forward and manage the exotherm.

  • Lewis Acid Activation: Cool the reaction vessel to 0 °C under an inert argon atmosphere. Add 2.5 equivalents of anhydrous AlCl₃ portion-wise over 30 minutes. Causality: AlCl₃ is highly hygroscopic. Portion-wise addition prevents a runaway exothermic generation of the Lewis acid-base complex, which could lead to unwanted polymerization of the acrylic acid.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 65 °C for 4 hours. Causality: As established, the deactivated nature of the bromobenzene ring requires thermal energy to overcome the activation barrier for electrophilic attack.

  • In-Process Control (IPC): Pull a 50 µL aliquot, quench in 1 mL of 1M HCl, extract with ethyl acetate, and spot on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3). Validation: The complete disappearance of the UV-active 3,3-dimethylacrylic acid spot validates reaction completion.

  • Quenching & Workup: Pour the hot reaction mixture cautiously over a vigorously stirred mixture of crushed ice and concentrated HCl. Causality: Ice dissipates the violent heat of AlCl₃ hydrolysis. The strong acid prevents the formation of thick, insoluble aluminum hydroxide emulsions, ensuring a clean phase separation.

  • Isolation: Extract the aqueous layer with diethyl ether. To separate the product from unreacted bromobenzene and neutral byproducts, extract the organic layer with 1M NaOH. The product enters the aqueous phase as the sodium salt. Re-acidify the aqueous phase with concentrated HCl to pH 2 to precipitate the pure 3-(4-Bromophenyl)-3-methylbutanoic acid as a white solid. Filter and dry under vacuum.

References

  • Zimmerman, H. E., Steinmetz, M. G., & Kreil, C. L. (1978). "The aryl vinyl methane version of the di-.pi.-methane rearrangement. Mechanistic and exploratory organic photochemistry." Journal of the American Chemical Society, 100(13), 4119-4124. Available at:[Link]

  • Zask, A., et al. (2004). "Synthesis and Antimitotic/Cytotoxic Activity of Hemiasterlin Analogues." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of Synthesized 3-(4-Bromophenyl)-3-methylbutanoic Acid

Authored by: A Senior Application Scientist This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of synthesized 3-(4-Bromophenyl)-3-methylbutanoic acid, a key int...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of synthesized 3-(4-Bromophenyl)-3-methylbutanoic acid, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document details the experimental protocols, data interpretation, and comparative efficacy of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The correct structural elucidation of synthesized molecules is a cornerstone of chemical research and development, ensuring the integrity of subsequent reactions and the safety and efficacy of final products. This guide emphasizes a multi-technique approach, demonstrating how the convergence of data from different analytical methods provides a robust and unambiguous validation of the target structure.

The Importance of Orthogonal Validation

In analytical chemistry, relying on a single technique can lead to ambiguous or incorrect structural assignments. Isomers, for instance, may have identical mass-to-charge ratios, making mass spectrometry alone insufficient for differentiation. By employing orthogonal methods—techniques that measure different physical properties of the molecule—we create a self-validating system. For 3-(4-Bromophenyl)-3-methylbutanoic acid, the combination of NMR (providing information on the electronic environment of nuclei), IR (identifying functional groups), and MS (determining molecular weight and fragmentation) offers a high degree of confidence in the final structural assignment.

Analytical Techniques: A Head-to-Head Comparison

The following sections will delve into the application of ¹H NMR, ¹³C NMR, FT-IR, and GC-MS for the structural validation of 3-(4-Bromophenyl)-3-methylbutanoic acid. Each section will provide a detailed experimental protocol and an analysis of the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 3-(4-Bromophenyl)-3-methylbutanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Expected Data and Interpretation

For 3-(4-Bromophenyl)-3-methylbutanoic acid, we expect to see four distinct signals in the ¹H NMR spectrum, corresponding to the four different proton environments in the molecule.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a~1.6Singlet6HTwo equivalent methyl groups (-C(CH₃)₂)
b~2.7Singlet2HMethylene group (-CH₂COOH)
c~7.3Doublet2HAromatic protons ortho to the bromine
d~7.5Doublet2HAromatic protons meta to the bromine
e~11-12Broad Singlet1HCarboxylic acid proton (-COOH)

Note: The carboxylic acid proton signal can be broad and may exchange with trace amounts of water in the solvent, sometimes leading to its disappearance. A D₂O exchange experiment can confirm this peak.

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, typically at a frequency of 100 MHz for ¹³C. Employ proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.

  • Data Processing: Process the FID as described for ¹H NMR.

Expected Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of 3-(4-Bromophenyl)-3-methylbutanoic acid should display eight distinct signals, corresponding to the eight unique carbon environments.

Signal Chemical Shift (δ, ppm) Assignment
1~29Two equivalent methyl carbons (-C(CH₃)₂)
2~45Quaternary carbon (-C(CH₃)₂)
3~48Methylene carbon (-CH₂COOH)
4~121Aromatic C-Br
5~128Aromatic CH (ortho to C-Br)
6~131Aromatic CH (meta to C-Br)
7~145Aromatic quaternary carbon
8~178Carboxylic acid carbon (-COOH)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Experimental Protocol: FT-IR

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected Data and Interpretation

The FT-IR spectrum of 3-(4-Bromophenyl)-3-methylbutanoic acid is expected to show the following key absorption bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2500-3300 (broad)O-H stretchCarboxylic acid
~2970-2850C-H stretchAliphatic (CH₃, CH₂)
~1700C=O stretchCarboxylic acid
~1600, ~1475C=C stretchAromatic ring
~1200-1300C-O stretchCarboxylic acid
~1000-1100C-Br stretchAryl bromide

The very broad O-H stretch and the strong C=O stretch around 1700 cm⁻¹ are highly characteristic of the carboxylic acid functional group and provide strong evidence for the successful synthesis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Experimental Protocol: GC-MS (Gas Chromatography-Mass Spectrometry)

  • Sample Preparation: The carboxylic acid may need to be derivatized (e.g., esterified to its methyl ester) to increase its volatility for gas chromatography. Alternatively, techniques like Electrospray Ionization (ESI) MS can be used for direct analysis. For this guide, we will consider ESI-MS. Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Expected Data and Interpretation

The molecular weight of 3-(4-Bromophenyl)-3-methylbutanoic acid (C₁₁H₁₃BrO₂) is approximately 256.02 g/mol (for ⁷⁹Br) and 258.02 g/mol (for ⁸¹Br).

  • Molecular Ion Peak: Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern for the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) is expected. This will appear as two peaks of roughly equal intensity separated by 2 m/z units (e.g., at m/z 255 and 257 in negative mode). This "M, M+2" pattern is a definitive indicator of the presence of one bromine atom.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways include the loss of the carboxylic acid group and cleavage of the C-C bonds in the side chain.

Workflow and Data Integration

G cluster_synthesis Synthesis cluster_analysis Analytical Validation cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesized Product (Crude) nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Purified Sample ir FT-IR Spectroscopy synthesis->ir Purified Sample ms Mass Spectrometry synthesis->ms Purified Sample nmr_data C-H Framework Connectivity nmr->nmr_data ir_data Functional Groups (-COOH, C-Br) ir->ir_data ms_data Molecular Weight & Bromine Presence ms->ms_data conclusion Structure Validated nmr_data->conclusion Convergent Evidence ir_data->conclusion Convergent Evidence ms_data->conclusion Convergent Evidence

Caption: Integrated workflow for structural validation.

Conclusion

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • "Interpreting Infrared Spectra." UCLA Chemistry and Biochemistry. [Link]

  • "Mass Spectrometry." Michigan State University Department of Chemistry. [Link]

Validation

The Paradigm Shift in Purity Determination: A Comparative Guide to Quantitative ¹H NMR vs. Chromatography

In pharmaceutical R&D, the precise purity determination of synthesized compounds, intermediates, and active pharmaceutical ingredients (APIs) is a non-negotiable regulatory requirement. Historically, High-Performance Liq...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical R&D, the precise purity determination of synthesized compounds, intermediates, and active pharmaceutical ingredients (APIs) is a non-negotiable regulatory requirement. Historically, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have served as the default analytical workhorses. However, as molecular complexity increases and the availability of identical reference standards becomes a bottleneck in early-stage drug discovery, the limitations of relative chromatographic quantification are exposed[1].

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) has emerged as a superior, orthogonal technique. By functioning as a primary ratio measurement procedure, qNMR delivers absolute mass fraction purity without requiring an analyte-specific reference standard[2]. This guide objectively compares qNMR against traditional chromatography, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Mechanistic Causality: Why qNMR Succeeds Where HPLC Fails

The fundamental flaw in relying solely on HPLC for purity determination lies in the UV-Vis detector's reliance on the extinction coefficient ( ϵ ). If a synthesized compound contains an impurity that lacks a chromophore (e.g., water, residual solvents, inorganic salts, or aliphatic byproducts), HPLC will fail to detect it, artificially inflating the reported "Area %" purity[3]. Conversely, impurities with highly conjugated systems will over-absorb UV light, skewing the data in the opposite direction and underestimating the main compound's purity[4].

qNMR transcends this limitation through nuclear spin physics. When a sample is placed in a strong magnetic field ( B0​ ) and excited by a radiofrequency (RF) pulse, the resulting Free Induction Decay (FID) signal intensity is directly and strictly proportional to the number of resonating nuclei (protons)[5]. There are no "response factors" to calibrate. By simply adding a certified internal standard (IS) of known mass and purity to the NMR tube, the absolute molar ratio between the analyte and the IS can be calculated directly from their integrated peak areas[4].

Analytical_Selection Start Synthesized Compound Purity Assessment Decision Are identical reference standards available? Start->Decision Chromatography HPLC / GC (Relative Area %) Decision->Chromatography Yes qNMR Quantitative 1H NMR (Absolute Mass %) Decision->qNMR No / Unknowns UV_Bias Risk: UV response bias Missing non-chromophores Chromatography->UV_Bias Primary_Ratio Benefit: Primary ratio method Direct molar proportionality qNMR->Primary_Ratio

Decision matrix comparing HPLC and qNMR for synthesized compound purity assessment.

Comparative Analysis & Experimental Data

To objectively evaluate the performance of qNMR, we must compare its operational parameters and real-world experimental concordance with HPLC.

Table 1: Fundamental Performance Characteristics
ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Quantification Principle Absolute (Primary ratio measurement)[2]Relative (Area % or calibration curve)[4]
Analyte Reference Standard Not Required (Uses a single, unrelated IS)[5]Required for accurate mass quantification[6]
Detection Universality Universal for all ¹H-containing molecules[5]Limited to molecules with a chromophore (UV-Vis)[4]
Sample Requirement 1 - 10 mg[1]< 1 mg
Analysis Time per Sample ~15 - 20 minutes[6]~30 - 45 minutes[6]
Limit of Detection (LOD) ~0.1%[6]<0.01%[6]
Table 2: Experimental Concordance & Discrepancy Data

Experimental data from recent pharmaceutical analyses highlights both the concordance of the two methods and the specific scenarios where HPLC fails to provide an accurate purity profile.

Synthesized CompoundqNMR PurityHPLC PurityAnalytical Observation & CausalitySource
2-Fluoropyridine-3-boronic acid 98.20%99.88%Discrepancy: HPLC overestimated purity. An anhydride impurity possessed a lower UV response factor, skewing the relative area %. qNMR provided the true absolute molar ratio.BenchChem[4]
1-Azidododecane 99.2 ± 0.2%99.1 ± 0.5%Concordance: qNMR achieved equivalent precision without needing the highly specific, difficult-to-source reference standard required by HPLC.BenchChem[6]
Orlistat (Tablets) ~100.0%~100.0%Concordance: Near-identical results. Validates qNMR as a parallel, compliant method for absolute quantification in formulated drug products.MDPI[7]

The Self-Validating Experimental Protocol: Absolute qNMR

A robust qNMR method is not merely a sequence of actions; it is a self-validating system where physical parameters are strictly controlled to eliminate measurement uncertainty[8].

Step 1: Internal Standard Selection & Gravimetric Preparation
  • Action: Select an internal standard (e.g., Maleic Acid, 1,4-Dinitrobenzene, or DSS-d6) that is highly pure (traceable to SI/NIST), fully soluble in the chosen deuterated solvent, and possesses simple resonances that do not overlap with the analyte[2][9]. Weigh both the analyte (1-10 mg) and the IS using an ultra-microbalance[1][10].

  • Causality: The accuracy of the entire qNMR assay is fundamentally constrained by gravimetric precision. Because qNMR calculates absolute mass fraction, any static electricity, draft, or moisture absorption during the weighing process directly translates to quantification error[10].

Step 2: T1​ Relaxation Time Determination
  • Action: Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest for both the analyte and the IS[1].

  • Causality: NMR excitation is not instantaneous. Protons require time to realign with the B0​ magnetic field after an RF pulse. If the system is pulsed again before full relaxation, the slower-relaxing nuclei will be underrepresented in the final integral, destroying the quantitative relationship[1].

Step 3: Optimized RF Excitation & Acquisition
  • Action: Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30–60 seconds). Utilize a 90° excitation pulse to maximize the signal-to-noise ratio (S/N). Ensure high digital resolution (not less than 0.4 Hz/pt)[2][8].

  • Causality: A D1​ of 5×T1​ guarantees >99.3% magnetization recovery, ensuring that the integrated peak areas accurately reflect the true molar ratio of the protons in solution[8]. High digital resolution ensures enough data points define the peak shape for accurate integration[2].

Step 4: Spectral Processing
  • Action: Apply zero-filling (e.g., to 256K points), perform strict manual phase correction, and apply a 5th-order polynomial baseline correction[11].

  • Causality: Automated processing algorithms often distort the baseline near broad peaks. Precise manual baseline correction is critical because the integral area must capture the entire Lorentzian line shape, including the broad "tails" that contain up to 5% of the total signal area[11].

Step 5: Absolute Purity Calculation
  • Action: Calculate the mass fraction purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity).

  • Causality: This equation mathematically links the quantum mechanical signal response directly to macroscopic mass, validating the purity without ever needing a reference standard of the synthesized compound itself[11].

qNMR_Workflow Gravimetry 1. Gravimetric Preparation Ultra-microbalance weighing of Analyte & Internal Standard Relaxation 2. T1 Relaxation Analysis Determine slowest relaxing proton Set D1 ≥ 5 × T1 Gravimetry->Relaxation Acquisition 3. RF Excitation & Acquisition 90° Pulse, High digital resolution (≥ 0.4 Hz/pt) Relaxation->Acquisition Processing 4. Spectral Processing Zero-filling (256K), Manual phasing, 5th-order baseline correction Acquisition->Processing Calculation 5. Absolute Purity Calculation Mass fraction derived from integrated peak areas Processing->Calculation

Self-validating mechanistic workflow for absolute quantitative 1H NMR (qNMR) analysis.

References

  • BenchChem Technical Support Team. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." Benchchem.4

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." ACS Publications. 3

  • Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." Patsnap.1

  • Bureau International des Poids et Mesures (BIPM). "qNMR Internal Standard Reference Data (ISRD)." BIPM. 2

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma. 5

  • BenchChem. "Quantitative 1H NMR: A Superior Method for Purity Analysis of 1-Azidododecane." Benchchem. 6

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass. 9

  • MDPI. "The Application of Quantitative 1 H-NMR for the Determination of Orlistat in Tablets." MDPI. 7

  • ResearchGate. "Quantitative 1H NMR methodology for purity assay with high accuracy." ResearchGate. 8

  • Fujifilm Wako Chemicals. "Weighing Procedure for qNMR." Fujifilm. 10

  • ACS Publications. "Purity by Absolute qNMR Instructions." ACS. 11

Sources

Comparative

Comparing the efficacy of different catalysts in aryl addition reactions

Aryl addition reactions, which forge carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, are fundamental transformations in modern organic synthesis. Their applications are particularly profound in the pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Aryl addition reactions, which forge carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, are fundamental transformations in modern organic synthesis. Their applications are particularly profound in the pharmaceutical and materials science industries, where the construction of complex molecular architectures is paramount. The success of these reactions hinges critically on the choice of catalyst. This guide provides an in-depth comparison of the efficacy of prevalent catalyst systems, offering experimental data and mechanistic insights to inform catalyst selection for your specific research needs.

Understanding the Metrics of Catalyst Performance

To objectively compare catalyst efficacy, we must first define the key performance indicators:

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Turnover Number (TON): The total number of moles of substrate that a mole of catalyst can convert before becoming inactivated. A higher TON indicates a more robust and efficient catalyst.

  • Turnover Frequency (TOF): The number of catalytic cycles per unit of time (usually h⁻¹). TOF is a measure of the catalyst's speed.

  • Substrate Scope: The range of starting materials (aryl halides, coupling partners) that the catalyst can effectively couple.

  • Reaction Conditions: The temperature, pressure, solvent, and base required for the reaction. Milder conditions are generally preferred for energy efficiency and functional group tolerance.

  • Catalyst Loading (mol %): The amount of catalyst used relative to the limiting reagent. Lower catalyst loadings are desirable to reduce cost and minimize metal contamination in the final product.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium catalysts are, without a doubt, the most extensively studied and utilized catalysts for aryl addition reactions, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this area.[1] These reactions generally proceed through a well-established catalytic cycle involving oxidative addition, transmetalation (for Suzuki and similar couplings) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][3][4]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron species with an organic halide or triflate.[5]

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), where the organic group from the boron is transferred to the palladium center. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst.[2][3][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)L₂-R¹ oa_complex->trans_complex Transmetalation (R¹-B(OR)₂) product Ar-R¹ trans_complex->product Reductive Elimination product->pd0 caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling:

The choice of ligand is crucial for the success of Suzuki-Miyaura couplings, particularly with challenging substrates like aryl chlorides.[7] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[7]

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O100298[8]
Pd₂(dba)₃ / XPhos4-ChloroanisolePhenylboronic acidK₃PO₄t-BuOH1001695[8]
[Pd(allyl)Cl]₂ / cBRIDP4-Bromoacetophenone4-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O801894
Pd(PPh₃)₄4-IodoanisolePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O801290[9]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodotoluene with Phenylboronic Acid

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Iodotoluene (1.0 mmol, 218 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 23 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodotoluene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the toluene, ethanol, and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.[10]

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methylbiphenyl.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[11][12] This reaction has largely replaced harsher traditional methods like the Ullmann condensation.[11]

Mechanism of the Buchwald-Hartwig Amination:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine.[11][13] A base then deprotonates the amine, leading to the formation of a palladium amide complex.[14] Reductive elimination from this complex yields the desired aryl amine product and regenerates the Pd(0) catalyst.[11][13]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition (Ar-X) amide_complex Ar-Pd(II)L₂-NR¹R² oa_complex->amide_complex Amine Coordination & Deprotonation (HNR¹R², Base) product Ar-NR¹R² amide_complex->product Reductive Elimination product->pd0 caption Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination:

The choice of ligand is critical, with bulky, electron-rich phosphine ligands often giving the best results, especially for challenging substrates like aryl chlorides.[14][15]

Catalyst SystemAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhos4-ChlorotolueneMorpholineNaOt-BuToluene1002498[15]
Pd(OAc)₂ / RuPhos4-BromobenzonitrileAnilineK₂CO₃Dioxane1101895[15]
[Pd(allyl)Cl]₂ / BrettPhos1-Chloro-4-(trifluoromethyl)benzenen-HexylamineLHMDSToluene1001692[16]
Pd(OAc)₂ / BINAP4-BromoanisoleBenzylamineCs₂CO₃Toluene1002488[17]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

This protocol provides a general procedure for the Buchwald-Hartwig amination.[15]

Materials:

  • 4-Chlorotoluene (1.0 mmol, 126.5 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • XPhos (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a flame-dried Schlenk tube.

  • Add toluene, followed by 4-chlorotoluene and morpholine.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-(p-tolyl)morpholine.

Nickel-Based Catalysts: A Cost-Effective Alternative

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for a variety of cross-coupling reactions.[18] Due to its different electronic properties, nickel can sometimes offer unique reactivity and enable transformations that are challenging for palladium.[18]

Comparative Performance of Nickel vs. Palladium:

FeaturePalladiumNickel
Cost HighLow
Reactivity with Aryl Chlorides Often requires specialized, expensive ligandsGenerally more reactive
Functional Group Tolerance Very highGood, but can be more sensitive to certain groups
Toxicity Relatively lowHigher
Reaction Mechanisms Primarily Pd(0)/Pd(II)Can involve Ni(0)/Ni(II) as well as Ni(I)/Ni(III) cycles, leading to different selectivities

A study comparing palladium, nickel, and copper catalysts in C-N cross-coupling reactions revealed that while palladium systems often provide higher yields under a broader range of conditions, nickel catalysts can be highly effective with proper ligand and base selection.[19]

Copper-Based Catalysts: The Classic Choice for C-N and C-O Coupling

Copper-catalyzed reactions, such as the Ullmann condensation, are among the oldest methods for forming C-N and C-O bonds.[20] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols often use catalytic amounts of copper with various ligands, allowing for milder reaction conditions.[20]

Comparative Performance of Copper vs. Palladium in Di-arylamine Synthesis:

Catalyst SystemAryl HalideAmineBaseSolventTemp (°C)Yield (%)Reference
Palladium
Pd(OAc)₂ / Xantphos4-BromotolueneAnilineCs₂CO₃Dioxane11092[20]
Copper
CuI / L-proline4-IodotolueneAnilineK₂CO₃DMSO9085[20]

While palladium catalysts often show broader applicability and higher yields, modern copper-catalyzed systems are highly valuable, especially in large-scale industrial processes where cost is a major factor.

Conclusion

The selection of a catalyst for an aryl addition reaction is a multifaceted decision that depends on the specific substrates, desired reaction conditions, and economic considerations.

  • Palladium catalysts , with their extensive and well-documented reactivity, remain the gold standard for a wide range of applications, offering high yields and excellent functional group tolerance. The development of sophisticated phosphine ligands has been instrumental in expanding their utility to challenging substrates.

  • Nickel catalysts present a cost-effective and highly reactive alternative, particularly for the activation of less reactive aryl chlorides. Their unique mechanistic pathways can also lead to complementary reactivity compared to palladium.

  • Copper catalysts , while requiring more specific optimization, are a classic and economical choice for C-N and C-O bond formation, with modern advancements making them increasingly competitive with palladium-based systems.

Ultimately, a thorough understanding of the strengths and weaknesses of each catalytic system, supported by the comparative data presented in this guide, will enable researchers to make informed decisions and achieve their synthetic goals with greater efficiency.

References

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research, 52(7), 2038-2051.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Ehrentraut, A., et al. (2002). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • Wikipedia. (2024, February 22). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development, 1(1), 31-36.
  • ResearchGate. (n.d.). An efficient protocol for the palladium-catalysed Suzuki--Miyaura cross-coupling. Retrieved from [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • SciSpace. (n.d.). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Retrieved from [Link]

  • Molecules. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 14338-14374.
  • ResearchGate. (2024, January 1). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A highly efficient heterogeneous catalytic system for Heck reactions with a palladium colloid layer reduced in situ in the channel of mesoporous silica materials. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 | Summary of palladium-, copper-, and nickel-catalyzed C-N.... Retrieved from [Link]

  • eScholarship.org. (n.d.). Nickel- and Palladium-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • MDPI. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. Retrieved from [Link]

  • Wiley Online Library. (2015, September 23). Comparative Catalytic Activity of Group 9 [CpMIII] Complexes: Cobalt-Catalyzed C-H Amidation of Arenes with Dioxazolones. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • ACS Publications. (2018, July 2). Electrochemical Arylation Reaction. Retrieved from [Link]

  • ACS Publications. (2022, January 5). Nickel and Palladium Catalysis: Stronger Demand than Ever. Retrieved from [Link]

  • ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]

  • National Institutes of Health. (2017, September 18). Rational development of catalytic Au(I)/Au(III) arylation involving mild oxidative addition of aryl halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

Sources

Validation

A Comprehensive Guide to Cross-Validation: Transitioning from HPLC-UV to LC-MS/MS in Pharmaceutical Determination

As a Senior Application Scientist, I frequently encounter a critical juncture in pharmaceutical lifecycle management: the transition from legacy analytical methods to modernized platforms. While High-Performance Liquid C...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical juncture in pharmaceutical lifecycle management: the transition from legacy analytical methods to modernized platforms. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has long been the workhorse of pharmaceutical analysis, the modern demand for trace-level quantification—such as genotoxic impurity profiling or complex bioanalysis—necessitates the superior sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

However, you cannot simply swap detectors and proceed. Regulatory frameworks mandate a rigorous cross-validation process to establish data comparability between the two methods[1]. This guide provides an objective, data-driven comparison of HPLC-UV and LC-MS/MS, detailing the causality behind experimental choices and providing a self-validating protocol for cross-validation in accordance with the latest ICH Q2(R2) guidelines[2].

The Causality of Method Selection: Why Cross-Validate?

Cross-validation is not merely a box-checking exercise; it is a statistical bridge between historical data and future analyses. When a pharmaceutical company upgrades from HPLC-UV to LC-MS/MS, they must prove that the new method does not introduce bias. According to the FDA's guidance on Analytical Procedures and Methods Validation[3], cross-validation is required when multiple methods are used within a single study, when transferring methods across laboratories, or when updating a legacy method to a modernized platform.

  • HPLC-UV (The Legacy Alternative): Highly reproducible, cost-effective, and ideal for high-concentration assay and release testing. However, it relies entirely on chromatographic resolution and chromophore presence, making it highly susceptible to matrix interference and lacking the sensitivity for trace-level analysis.

  • LC-MS/MS (The Modernized Solution): Utilizes Multiple Reaction Monitoring (MRM) for unparalleled specificity. It resolves co-eluting peaks through mass-to-charge (m/z) differentiation, lowering the Limit of Quantitation (LOQ) by magnitudes and minimizing the risk of false positives[4].

Experimental Protocols: A Self-Validating System

To objectively compare these platforms, we must employ a self-validating experimental design. The core tenet of this system is the use of shared Quality Control (QC) samples . By analyzing the exact same preparations on both instruments, we eliminate sample preparation variance, isolating the instrumental variance for accurate statistical comparison[1].

The following protocol outlines the cross-validation workflow for quantifying a model active pharmaceutical ingredient (API) in a complex biological matrix (e.g., plasma).

Step 1: Preparation of Shared Matrix QCs

Causality: Using identical, pooled incurred samples or spiked matrix QCs ensures that both methods are challenged by the exact same matrix effects (e.g., endogenous phospholipids)[1].

  • Prepare a primary stock solution of the API (1.0 mg/mL) in HPLC-grade methanol.

  • Spike blank matrix to create Low, Mid, and High QC levels (e.g., 10 ng/mL, 500 ng/mL, and 2000 ng/mL).

  • Perform protein precipitation using cold acetonitrile (1:3 v/v), vortex for 2 minutes, and centrifuge at 14,000 rpm for 10 minutes.

  • Aliquot the supernatant into shared autosampler vials.

Step 2: HPLC-UV Methodology (Legacy Alternative)
  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic 70:30 (v/v) Water (0.1% Formic Acid) : Methanol.

  • Detection: UV absorbance at λ = 254 nm.

  • Injection Volume: 20 µL. Causality: A larger column and higher injection volume are required to deliver enough analyte mass to the flow cell to achieve an acceptable signal-to-noise ratio for UV detection.

Step 3: LC-MS/MS Methodology (Modernized Solution)
  • Column: Sub-2 µm UHPLC C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Triple quadrupole mass spectrometer in positive Electrospray Ionization (+ESI) MRM mode.

  • Injection Volume: 2 µL. Causality: A smaller internal diameter column and a drastically reduced injection volume are deliberately chosen to prevent mass spectrometer source saturation and to minimize matrix effects (ion suppression/enhancement) in the ESI source.

Step 4: Statistical Evaluation

Analyze the shared QCs in replicates of six (n=6) on both platforms. Calculate the mean accuracy (% Bias) and precision (% RSD). The difference between the mean concentrations obtained by the two methods must be ≤ 15% to confirm equivalency[4].

Workflow Visualization

CrossValidation Start Initiate Cross-Validation (ICH Q2/Q14) Prep Prepare Shared QC Samples (Low, Mid, High) Start->Prep HPLC Legacy Method (HPLC-UV) Prep->HPLC LCMS Modernized Method (LC-MS/MS) Prep->LCMS DataHPLC Acquire Data (n=6 Replicates) HPLC->DataHPLC DataLCMS Acquire Data (n=6 Replicates) LCMS->DataLCMS Compare Statistical Comparison (%Bias ≤ 15%) DataHPLC->Compare DataLCMS->Compare Equiv Method Equivalency Confirmed Compare->Equiv

Logical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics derived from a standard cross-validation experiment. By comparing the two methods side-by-side, the distinct advantages of LC-MS/MS in sensitivity become apparent, while both methods maintain acceptable accuracy and precision for higher concentration ranges[4].

Validation ParameterHPLC-UV (Legacy Alternative)LC-MS/MS (Modernized Solution)Cross-Validation Acceptance Criteria
Limit of Detection (LOD) 50.0 ng/mL0.1 ng/mLN/A (Method Specific)
Limit of Quantitation (LOQ) 150.0 ng/mL0.5 ng/mLN/A (Method Specific)
Linearity Range 150 – 5000 ng/mL (R² = 0.998)0.5 – 5000 ng/mL (R² = 0.999)R² ≥ 0.990 for both
Intra-day Precision (%RSD) 4.2% (at 500 ng/mL)2.1% (at 500 ng/mL)≤ 15%
Accuracy (% Bias) +3.5%-1.2%≤ 15%
Inter-Method Difference --Δ ≤ 15% (Actual: 4.7%)
Matrix Effect Susceptibility High (Relies on baseline resolution)Minimal (Resolved via MRM selectivity)Must be evaluated and mitigated

Conclusion

Transitioning from HPLC-UV to LC-MS/MS requires a meticulously planned cross-validation strategy. As demonstrated by the experimental data, while HPLC-UV remains a robust tool for routine, high-concentration assays, LC-MS/MS provides the critical sensitivity and specificity required for modern pharmaceutical determination. By anchoring your experimental design in shared matrix QCs and rigorous statistical comparison, you establish a self-validating system that satisfies both ICH and FDA regulatory expectations.

References

  • 2, International Council for Harmonisation[2]. 2.1, U.S. Food and Drug Administration[1]. 3.3, U.S. Food and Drug Administration[3]. 4.4, BenchChem[4].

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Comparative

A Researcher's Guide to Comparative Cytotoxicity Analysis: Benchmarking Novel Compounds Against Standard Chemotherapeutics

In the relentless pursuit of more effective and less toxic cancer therapies, the preclinical evaluation of novel compounds is a critical gatekeeper. A primary hurdle in this early-stage drug discovery is the rigorous ass...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of more effective and less toxic cancer therapies, the preclinical evaluation of novel compounds is a critical gatekeeper. A primary hurdle in this early-stage drug discovery is the rigorous assessment of a compound's ability to kill cancer cells, a property known as cytotoxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cytotoxicity studies, enabling a direct and meaningful comparison of novel chemical entities against established chemotherapeutic agents. By grounding our methodologies in established principles and providing detailed, field-proven protocols, we aim to equip you with the tools to generate reliable and reproducible data, accelerating the journey from bench to bedside.

The Foundational Metric: Understanding and Determining IC50

At the heart of cytotoxicity testing lies the half-maximal inhibitory concentration, or IC50. This value represents the concentration of a drug that is required to inhibit a biological process by 50%.[1][2][3] In the context of cancer research, it is the concentration of a compound that reduces the viability of a cancer cell population by half compared to an untreated control group.[2][3] A lower IC50 value indicates a more potent compound, as a smaller amount is needed to exert its cytotoxic effect.[4] The determination of the IC50 is a cornerstone of preclinical drug evaluation, providing a quantitative measure of a compound's potential as a therapeutic agent.[5]

Standard Bearers in Cytotoxicity: A Look at Established Chemotherapeutics

To contextualize the cytotoxic potential of a novel compound, it is essential to benchmark it against the performance of standard-of-care chemotherapeutics. This guide will focus on three widely used and well-characterized agents: Doxorubicin, Cisplatin, and Paclitaxel.

  • Doxorubicin: An anthracycline antibiotic, doxorubicin exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, disrupting topoisomerase II-mediated DNA repair and leading to DNA double-strand breaks.[6][7][8][9][10] Additionally, doxorubicin generates reactive oxygen species (ROS), which cause damage to cellular membranes, proteins, and DNA.[7][8][10]

  • Cisplatin: This platinum-based drug forms covalent DNA adducts, primarily intra-strand crosslinks between purine bases.[11][12][13][14] These adducts distort the DNA structure, interfering with DNA repair mechanisms and ultimately triggering apoptosis, or programmed cell death.[11][12][15]

  • Paclitaxel: A member of the taxane family, paclitaxel's primary mechanism of action is the stabilization of microtubules.[][17][18][19][20] Microtubules are crucial components of the cell's cytoskeleton, and their dynamic assembly and disassembly are essential for cell division.[][17] By preventing microtubule depolymerization, paclitaxel arrests the cell cycle in the G2/M phase, leading to cell death.[][17][20]

The following table summarizes the reported IC50 values for these standard chemotherapeutics in the HeLa cervical adenocarcinoma cell line, a commonly used model in cancer research. It is crucial to note that IC50 values can vary between cell lines and experimental conditions.[21]

Chemotherapeutic AgentCancer TypeCell LineIC50 (µM) ± SD
DoxorubicinCervical AdenocarcinomaHeLa0.311
CisplatinCervical AdenocarcinomaHeLa28.77
PaclitaxelCervical AdenocarcinomaHeLaNot explicitly found for HeLa, but generally in the low nanomolar to micromolar range depending on the cell line.

Note: The IC50 value for Doxorubicin in HeLa cells was reported as 0.311 µg/mL and has been converted to µM for consistency (assuming a molecular weight of 543.52 g/mol ).[22] The IC50 for Cisplatin in HeLa cells was reported as 28.77 µg/mL and has been converted to µM (assuming a molecular weight of 300.05 g/mol ).[23] The IC50 values can be influenced by the specific assay and conditions used.[21]

Experimental Design: A Step-by-Step Guide to Cytotoxicity Assessment

A tiered approach is recommended for characterizing the cytotoxic profile of a novel compound.[24] This begins with a broad screening assay to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.[24]

Protocol 1: Determining Cell Viability via the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[5][25][26] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[25][26] The amount of formazan produced is directly proportional to the number of viable cells.[26]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of your novel compound and the standard chemotherapeutics in complete culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include vehicle-only controls (e.g., DMSO) and untreated controls.[24]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[24]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate the plate for 2-4 hours at 37°C.[24][25][27]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[25][26][27]

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[27] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.[25][28]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. From this curve, the IC50 value can be determined using non-linear regression analysis.[2][4]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h (37°C, 5% CO₂) A->B C Prepare Serial Dilutions (Novel & Standard Compounds) B->C D Treat Cells with Compounds C->D E Incubate (24, 48, 72h) D->E F Add MTT Reagent E->F G Incubate 2-4h F->G H Solubilize Formazan Crystals G->H I Measure Absorbance (570nm) H->I J Calculate % Cell Viability I->J K Generate Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Assessing Membrane Integrity with the LDH Assay

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[29][30] The amount of LDH released is proportional to the number of dead or damaged cells.[31][32]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

  • Establish Controls: It is crucial to include three types of controls:

    • Spontaneous LDH Release: Untreated cells to measure the baseline level of LDH release.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10X Lysis Solution) to induce complete cell death and release of all intracellular LDH.[33]

    • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds.

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clear 96-well plate.[5]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.[32] Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5] The enzymatic reaction will lead to a color change. Stop the reaction using a stop solution if required by the kit.[32] Measure the absorbance at the recommended wavelength (commonly 490 nm).[32]

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cytotoxicity using the following formula:[5] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Interpreting the Data: A Comparative Framework

Once you have determined the IC50 values for your novel compound and the standard chemotherapeutics, you can begin the comparative analysis.

Decision_Tree Start Obtain IC50 Values (Novel Compound vs. Standard Drug) Compare Compare IC50 Values Start->Compare Lower Novel Compound IC50 < Standard Drug IC50 Compare->Lower Lower Higher Novel Compound IC50 > Standard Drug IC50 Compare->Higher Higher Similar Novel Compound IC50 ≈ Standard Drug IC50 Compare->Similar Similar Potentially_Superior Potentially More Potent Proceed to Further Studies (e.g., Mechanism of Action, In Vivo) Lower->Potentially_Superior Less_Potent Less Potent Consider Structural Modifications or Discontinuation Higher->Less_Potent Comparable_Potency Comparable Potency Investigate Other Advantages (e.g., Reduced Toxicity to Normal Cells, Different Mechanism) Similar->Comparable_Potency

Sources

Validation

Comprehensive Guide: Confirming Metabolite Identity via HPLC-PDA-MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals The Analytical Bottleneck in Metabolomics In drug development and natural product research, confirming the identity of a metabolite...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

The Analytical Bottleneck in Metabolomics

In drug development and natural product research, confirming the identity of a metabolite is rarely a one-dimensional task. Biological matrices are dense with isobaric compounds, structural isomers, and co-eluting matrix components. Relying on a single analytical dimension often leads to false positives. High-Performance Liquid Chromatography coupled with Photodiode Array and Mass Spectrometry (HPLC-PDA-MS) resolves this bottleneck by creating a multi-dimensional, self-validating data matrix for every analyte: retention time (RT), UV-Vis absorption maxima, and mass-to-charge (m/z) fragmentation patterns, as demonstrated in 1[1].

Comparative Analysis: Choosing the Right Analytical Platform

To objectively evaluate HPLC-PDA-MS, it must be compared against alternative metabolomic platforms such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and standalone LC-MS.

While NMR provides unparalleled structural elucidation and absolute quantification without the need for complex sample preparation, it suffers from inherently low sensitivity, often missing low-abundance metabolites that MS can easily detect (2)[2]. GC-MS offers highly reproducible electron ionization (EI) libraries, but it is restricted to volatile compounds unless tedious derivatization steps are employed, which can introduce artifacts (3)[3]. Standalone LC-MS/MS offers ultra-high sensitivity (down to the femtomole range); however, MS alone struggles to differentiate positional isomers that yield identical precursor and product ions[1].

By integrating a PDA detector, HPLC-PDA-MS bridges the gap. For instance, while MS/MS is up to 37 times more sensitive for detecting carotenes, PDA detection can actually be up to 8 times more sensitive for specific chromophore-rich metabolites like lutein (4)[4].

Table 1: Objective Comparison of Metabolite Identification Platforms

Analytical PlatformSensitivity LimitStructural Isomer DifferentiationSample Prep ComplexityPrimary Advantage
HPLC-PDA-MS High (fmol–pmol)Excellent (Orthogonal UV + MS/MS)Moderate (Filtration)Differentiates isobaric chromophores
Standalone LC-MS Ultra-High (amol–fmol)Poor (Isobaric overlap)Moderate (Filtration)High-throughput targeted screening
GC-MS High (pmol)Good (Standardized EI libraries)High (Derivatization)Volatile & primary metabolites
NMR Low (nmol–µmol)Unparalleled (Stereochemistry)Low (Direct analysis)Non-destructive absolute quantitation

The Causality of Experimental Design in HPLC-PDA-MS

As an Application Scientist, building a robust protocol requires understanding the why behind the what. Every configuration in an HPLC-PDA-MS system is a deliberate choice designed to maximize data integrity.

  • Detector Sequencing (Non-Destructive Orthogonality): The PDA detector is placed strictly before the Electrospray Ionization (ESI) source. Because UV-Vis detection is non-destructive, the liquid eluate passes through the PDA flow cell and directly into the mass spectrometer. This guarantees that the retention time of the UV peak perfectly aligns with the MS peak, allowing for seamless cross-referencing of electronic transitions and molecular mass (5)[5].

  • Mobile Phase Chemistry: The addition of 0.1% formic acid to both the aqueous and organic mobile phases serves a dual mechanistic purpose. Chromatographically, it lowers the pH to suppress the ionization of residual silanol groups on the C18 stationary phase, preventing peak tailing. Mass spectrometrically, it provides an abundant source of protons to facilitate [M+H]+ ion formation in positive ESI mode, without causing the severe ion suppression typically seen with non-volatile phosphate buffers[1].

  • Collision Energy Optimization: Utilizing Data-Dependent Acquisition (DDA) with a normalized collision energy (e.g., 35%) ensures that the precursor ion is fragmented just enough to yield diagnostic product ions ( MS2 ), while preserving a detectable amount of the precursor for accurate intact mass confirmation[1].

Visualizing the Analytical Workflow

HPLC_PDA_MS_Workflow Extract Sample Extraction & Filtration HPLC HPLC Separation (Retention Time) Extract->HPLC 5 µL Injection PDA PDA Detection (UV-Vis Spectra) HPLC->PDA Liquid Eluate Data Multi-Dimensional Metabolite Annotation HPLC->Data RT Alignment ESI ESI Source (Ionization) PDA->ESI Non-Destructive Flow PDA->Data UV Maxima MS Tandem MS (MS/MS) (m/z & Fragments) ESI->MS Gas Phase Ions MS->Data Mass Spectra

Fig 1. Sequential HPLC-PDA-MS workflow for orthogonal metabolite identification.

Self-Validating Experimental Protocol: Step-by-Step Methodology

To ensure trustworthiness, the following methodology for untargeted metabolite profiling incorporates built-in system suitability checks.

Step 1: Sample Extraction & Filtration

  • Weigh 5 mg of lyophilized biological sample and suspend in 1.0 mL of Methanol/Water (60:40, v/v)[5].

  • Sonicate the mixture for 60 minutes at room temperature to maximize the extraction of phenolic compounds and secondary metabolites[5].

  • Centrifuge at 15,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter to protect the HPLC column from particulate fouling (6)[6].

Step 2: System Suitability Check (Self-Validation)

  • Action: Before running unknown samples, inject a calibration standard mixture containing 5 µg/mL caffeine and 10 µg/mL (±)-catechin[1].

  • Purpose: This validates retention time stability, confirms mass accuracy across different m/z ranges, and allows for the optimization of the ESI spray stability and capillary voltage[1].

Step 3: Chromatographic Separation

  • Equilibrate a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) at 25 °C[1].

  • Utilize a binary gradient: Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in methanol)[1].

  • Run the gradient at a flow rate of 0.3 mL/min: 10% B to 70% B over 84 min, ramp to 100% B for 10 min, followed by a 5 min isocratic hold at 100% B, and finally re-equilibrate[1].

Step 4: PDA and ESI-MS/MS Acquisition

  • Set the PDA detector to scan continuously from 200 nm to 600 nm[1].

  • Configure the ESI source: Capillary voltage at 3.3 kV, desolvation temperature at 350 °C, and desolvation gas flow at 400 L/h (7)[7].

  • Operate the mass spectrometer in full scan mode (m/z 100–2000) with Data-Dependent Acquisition (DDA). Isolate the top precursor ions with a 2.0 m/z isolation width and apply a 35% collision energy for MS2 fragmentation[1].

Data Interpretation: Validating Metabolite Identity

The true power of HPLC-PDA-MS lies in resolving ambiguities. For example, quercetin hexose conjugates (such as quercetin glucoside and quercetin galactoside) exhibit identical UV-Vis spectra and MS/MS fragmentation patterns. They can only be differentiated by their distinct chromatographic retention times[1].

Conversely, positional isomers like 3-caffeoylquinic acid and 5-caffeoylquinic acid share the exact same precursor m/z and UV absorption maxima. However, they can be definitively identified by analyzing the specific intensity ratios of their MS2 fragment ions (e.g., the m/z 191.0 quinic acid fragment)[1].

Table 2: Representative HPLC-PDA-MS Data for Flavonoid & Phenolic Metabolites

MetaboliteRetention Time (min)UV λmax​ (nm)Precursor Ion [M−H]− (m/z)Diagnostic MS2 Fragments (m/z)
Quercetin-3-O-rutinoside 42.1255, 354609.1301.0 (Aglycone), 179.0
3-Caffeoylquinic acid 28.5325353.1191.0 (Major), 179.0 (Minor)
5-Caffeoylquinic acid 31.2325353.1191.0 (Minor)
Epigallocatechin gallate 35.8274457.1305.1, 169.0 (Gallic acid)

Note: Data demonstrates how orthogonal parameters (RT, UV, and MS/MS) are strictly required to differentiate closely related isomers.

References

  • NMR, RP-HPLC-PDA-ESI-MSn, and RP-HPLC-FD Characterization of Green and Oolong Teas (Camellia sinensis L.)
  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: acs.
  • Source: phcogcommn.
  • Source: semanticscholar.

Sources

Comparative

Comparative Guide: Rewarding vs. Reinforcing Properties of Psychoactive Compounds

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Author: BenchChem Technical Support Team. Date: March 2026

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As preclinical researchers and drug development professionals, we are frequently tasked with evaluating the abuse liability of novel therapeutics or dissecting the neurobiology of substance use disorders (SUDs). A critical, yet often conflated, distinction in behavioral pharmacology is the difference between a compound's rewarding properties and its reinforcing properties [1.6].

While "reward" refers to the positive, hedonic subjective experience (the "liking" of a drug), "reinforcement" defines the ability of a stimulus to increase the probability of an operant behavior that leads to its delivery (the "wanting" or motivation to seek the drug)[1]. This guide provides an objective, application-focused comparison of how these properties are measured, validated, and differentiated across major psychoactive drug classes.

Neurobiological Framework: The Mesolimbic Convergence

Despite vast differences in their primary molecular targets, drugs with high abuse liability universally converge on the mesolimbic dopamine system[2]. However, the causality of this dopamine surge dictates the distinct behavioral profiles observed in preclinical models.

  • Psychostimulants (e.g., Cocaine): Act directly at the Nucleus Accumbens (NAc) by blocking the dopamine transporter (DAT), preventing reuptake and causing a massive accumulation of synaptic dopamine[2].

  • Opioids (e.g., Morphine): Act primarily at the Ventral Tegmental Area (VTA). By agonizing Mu-Opioid Receptors (MOR) on GABAergic interneurons, they remove the inhibitory brake on dopaminergic neurons, leading to increased dopamine release in the NAc[3].

  • Cannabinoids (e.g., THC): Bind to CB1 receptors, modulating both GABAergic and glutamatergic inputs to the VTA, which similarly disinhibits dopamine projection neurons, albeit with a highly dose-dependent and biphasic profile[1].

Neurobiology cluster_drugs Psychoactive Compounds VTA Ventral Tegmental Area (VTA) NAc Nucleus Accumbens (NAc) VTA->NAc Dopamine (DA) Release Cocaine Cocaine DAT DAT Blockade Cocaine->DAT Morphine Morphine MOR MOR Activation (GABA Inhibition) Morphine->MOR THC THC CB1 CB1 Activation (GABA/Glu Modulation) THC->CB1 DAT->NAc Prevents DA Reuptake MOR->VTA Disinhibits DA Neurons CB1->VTA Disinhibits DA Neurons

Fig 1. Divergent primary targets of psychoactive compounds converging on mesolimbic dopamine release.

Methodological Frameworks & Self-Validating Protocols

To objectively compare compounds, we must isolate reinforcement from reward using distinct, highly controlled behavioral paradigms.

Protocol 1: Intravenous Self-Administration (IVSA) – Measuring Reinforcement

IVSA is the gold standard for assessing the reinforcing efficacy of a compound[4]. It requires the animal to perform an operant task (e.g., lever press) to receive an intravenous drug infusion.

The Causality of Experimental Design: We utilize a Progressive Ratio (PR) schedule rather than relying solely on a Fixed Ratio (FR1). Under FR1, an animal will titrate its intake to maintain a preferred physiological set-point (satiation)[5]. FR1 measures consumption, not motivation. In a PR schedule, the number of lever presses required for each subsequent infusion increases exponentially (e.g., 1, 2, 4, 6, 9, 12, 15, 20...)[6]. The point at which the animal gives up is the "Breaking Point." This provides a self-validating, mathematically quantifiable metric of how hard the animal is willing to work for the drug, isolating true reinforcing efficacy[5].

Step-by-Step Methodology:

  • Surgical Catheterization: Implantation of an indwelling jugular catheter. Self-Validation Step: Catheter patency must be verified weekly using a short-acting anesthetic (e.g., methohexital). If the animal does not lose muscle tone within 3 seconds, the catheter is compromised, and data is excluded[4].

  • FR1 Acquisition: Animals are trained on an FR1 schedule until stable intake is achieved (typically defined as <20% variance in daily intake over 3 consecutive days)[6]. This ensures the operant association is learned.

  • Progressive Ratio Testing: The schedule is switched to PR. The session terminates when the animal fails to earn an infusion within a set time limit (e.g., 1 hour). The final ratio completed is recorded as the Breaking Point[6].

Protocol 2: Conditioned Place Preference (CPP) – Measuring Reward

CPP evaluates the Pavlovian association between the subjective hedonic effects of a drug and a specific environmental context[7]. It does not require operant training, making it ideal for assessing the pure "reward" value.

The Causality of Experimental Design: Why is the final preference test conducted in a drug-free state? Administering the drug during the test could introduce acute locomotor effects (e.g., cocaine-induced hyperactivity or morphine-induced sedation) that artificially skew the time spent in a chamber[8]. Testing in a drug-free state ensures we are measuring the memory and motivational valence of the conditioned reward[8].

Step-by-Step Methodology:

  • Habituation (Pre-Test): Animals freely explore a 2- or 3-compartment apparatus with distinct tactile and visual cues. Time spent in each is recorded to establish baseline preference and ensure an unbiased design[7].

  • Conditioning: Over alternating days, the animal is injected with the drug and confined to one compartment, and injected with a vehicle and confined to the other[7].

  • Preference Test: In a drug-free state, the animal is given free access to all compartments. A significant increase in time spent in the drug-paired chamber indicates a Conditioned Place Preference (Reward)[7].

Workflow cluster_IVSA IVSA Protocol (Reinforcement) cluster_CPP CPP Protocol (Reward) S1 1. Catheterization & Patency Check S2 2. FR1 Acquisition (Stable Intake) S1->S2 S3 3. Progressive Ratio (Breakpoint) S2->S3 C1 1. Habituation (Pre-test) C2 2. Conditioning (Drug vs Vehicle) C1->C2 C3 3. Preference Test (Drug-Free) C2->C3

Fig 2. Experimental workflows for assessing operant reinforcement (IVSA) and Pavlovian reward (CPP).

Comparative Data Analysis

When comparing classic psychoactive compounds across these two paradigms, distinct behavioral profiles emerge that highlight the nuance between reward and reinforcement.

Quantitative Comparison of Psychoactive Classes
CompoundPharmacological ClassPrimary MechanismIVSA Reinforcement (PR Breakpoint)CPP Reward (Preference Score)
Cocaine PsychostimulantDAT InhibitionVery High: Robust, dose-dependent scaling. Animals will execute thousands of lever presses for a single infusion[5].Strong: Reliable and robust preference across a wide range of doses[7].
Morphine OpioidMOR AgonismHigh: Steady escalation of breakpoints, though generally lower absolute maximums than high-dose psychostimulants[6].Strong: Robust contextual association and high preference scores[7].
THC CannabinoidCB1 AgonismWeak/Inconsistent: Difficult to establish in naive rodents. Often requires pre-training with food or other drugs[3].Biphasic: Rewarding (CPP) at low doses/longer intervals; Aversive (CPA) at high doses[1][3].
Scientific Insights & Interpretation
  • The Cocaine Benchmark: Cocaine serves as the positive control for both paradigms. Its direct action on DAT in the NAc creates a profound reinforcing effect, driving PR breakpoints to extremes not typically seen with other classes[5]. It is both highly rewarding and highly reinforcing.

  • The Cannabinoid Paradox: THC provides the clearest example of why reward and reinforcement must be evaluated separately. While THC can produce a Conditioned Place Preference (indicating it is subjectively rewarding or pleasurable at specific low doses), it is notoriously difficult to get rodents to self-administer THC intravenously[1][3]. This suggests that while THC possesses hedonic value, its direct efficacy as an operant reinforcer in preclinical models is comparatively weak[3].

  • Dose-Dependent Aversion in CPP: The CPP paradigm is highly sensitive to dose and timing. For example, high doses of THC or morphine administered too close to the conditioning session can induce a Conditioned Place Aversion (CPA) due to dysphoric or overwhelming physiological side effects, masking the underlying reward pathways[3][7].

References

  • The Influence of Drug Class on Reward in Substance Use Disorders - nih.gov.[Link]

  • Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - nih.gov.[Link]

  • Endocannabinoid Regulation of Reward and Reinforcement through Interaction with Dopamine and Endogenous Opioid Signaling - cheerlab.org. [Link]

  • Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - frontiersin.org.[Link]

  • Conflation of Cocaine Seeking and Cocaine Taking Responses in IV Self-administration Experiments in Rats - nih.gov.[Link]

  • Preclinical studies on the reinforcing effects of cannabinoids - uthscsa.edu.[Link]

  • Heroin self-administration in rats under a progressive ratio schedule of reinforcement - neurolipidomics.com.[Link]

  • Establishment of Multi-stage Intravenous Self-administration Paradigms in Mice - instechlabs.com.[Link]

Sources

Validation

Assessing the anticancer activity of propanoic acid derivatives against different cell lines

A Comparative Guide to the Anticancer Activity of Propanoic Acid Derivatives Propanoic acid and its derivatives represent a burgeoning field in anticancer research, demonstrating significant potential across a variety of...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Anticancer Activity of Propanoic Acid Derivatives

Propanoic acid and its derivatives represent a burgeoning field in anticancer research, demonstrating significant potential across a variety of cancer cell lines. This guide provides an in-depth comparison of the anticancer activities of various propanoic acid derivatives, supported by experimental data and detailed protocols. We will explore the structural nuances that dictate their efficacy, the cell lines most susceptible to their action, and the molecular pathways they influence.

Introduction to Propanoic Acid Derivatives in Oncology

Propanoic acid, a naturally occurring carboxylic acid, and its synthetic derivatives have garnered attention for their therapeutic potential. Notably, certain arylpropionic acids are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that have also shown promise in cancer prevention and treatment.[1][2] The structural diversity of propanoic acid derivatives allows for a wide range of biological activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[3][4] This guide will delve into specific examples, comparing their effectiveness and mechanisms of action.

Comparative Anticancer Activity

The anticancer efficacy of propanoic acid derivatives is highly dependent on their chemical structure and the specific cancer cell line being targeted. Below, we compare the activity of several notable derivatives.

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A study on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed structure-dependent anticancer activity against A549 non-small cell lung cancer cells.[5][6][7] Notably, compounds 12, 20-22, and 29 were effective in reducing A549 cell viability by 50% and inhibiting cell migration.[5][6][7] Compound 20, which contains a 2-furyl substituent, was particularly promising, showing selectivity for cancerous cells over non-transformed Vero cells.[5][7]

3-[(2,4-Difluorophenyl)amino]propanoic Acid Derivatives

In another study, a series of 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives were synthesized and evaluated for their antiproliferative activity against A549 (human lung adenocarcinoma) and Caco-2 (human colorectal adenocarcinoma) cell lines.[8][9] Compounds 6b, 7f, 7g, and 9 were identified as the most potent, reducing cancer cell viability by approximately 50% in both cell lines.[8][9] Molecular docking studies suggested that these compounds may exert their effects by targeting receptor tyrosine kinases such as c-MET and HER2.[8][9]

2-Aryl-2-(3-Indolyl)propionic Acid Derivatives

Researchers have also investigated 2-aryl-2-(3-indolyl)propionic acid derivatives. While the parent acid and its ethyl ester and hydrazide derivatives showed no significant inhibitory effects against the U87 glioblastoma cell line, the hydroxamate derivative exhibited an IC50 of 21.2 ± 1.0 µM.[10] This highlights how subtle changes to the chemical structure can dramatically impact biological activity.

Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives

Novel triphenyltin(IV) compounds with propanoic acid derivatives have demonstrated significant in vitro antiproliferative activity against a panel of human cancer cell lines including PC-3 (prostate), HT-29 (colorectal), MCF-7 (breast), and HepG2 (hepatocellular).[11] These organotin(IV) carboxylates displayed impressive IC50 values, ranging from 0.100 to 0.758 µM, with one complex showing the highest cytotoxicity against the MCF-7 cell line.[11]

Table 1: Comparative IC50 Values of Propanoic Acid Derivatives

Derivative ClassCompoundCell LineIC50 (µM)Reference
2-Aryl-2-(3-Indolyl)propionic AcidHydroxamate derivativeU8721.2 ± 1.0[10]
Organotin(IV) CarboxylatePh3SnL1MCF-70.218 ± 0.025[11]

Mechanisms of Anticancer Action

The anticancer effects of propanoic acid derivatives are mediated through various molecular mechanisms. Understanding these pathways is crucial for the rational design of new and more effective anticancer agents.

Induction of Apoptosis and Autophagy

Propionic acid itself has been shown to induce cell death in cervical cancer cells (HeLa).[3][12][13] It triggers the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[12][13] Furthermore, it can inhibit the NF-κB and AKT/mTOR signaling pathways, ultimately leading to autophagy.[12][13] Some organotin(IV) derivatives have been found to induce caspase-independent apoptosis in MCF-7 cells.[11]

Histone Deacetylase (HDAC) Inhibition

A significant mechanism of action for some propanoic acid derivatives is the inhibition of histone deacetylases (HDACs).[14][15] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their abnormal activity is often observed in cancer.[15][16][17] By inhibiting HDACs, these derivatives can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis.[15][17]

Targeting Other Kinases and Signaling Pathways

As mentioned earlier, some 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives are predicted to target receptor tyrosine kinases like c-MET and HER2.[8][9] Additionally, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been suggested to target SIRT2 and EGFR.[18] Palmitic acid, a saturated fatty acid, and its derivatives have been shown to modulate signaling pathways such as PI3K/Akt and p53.[4]

Diagram 1: General Experimental Workflow for Assessing Anticancer Activity

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation Compound_Synthesis Synthesis of Propanoic Acid Derivatives Cell_Culture Cancer Cell Line Culture (e.g., A549, MCF-7, HeLa) Compound_Synthesis->Cell_Culture Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50 Determination) Cell_Culture->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) MTT_Assay->Flow_Cytometry Select Lead Compounds Molecular_Docking Molecular Docking (Target Identification) MTT_Assay->Molecular_Docking SAR_Analysis Structure-Activity Relationship (SAR) Analysis MTT_Assay->SAR_Analysis Western_Blot Western Blot (Protein Expression) Flow_Cytometry->Western_Blot Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis Molecular_Docking->Pathway_Analysis

Caption: A generalized workflow for the in vitro evaluation of propanoic acid derivatives.

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells (e.g., 4 x 10³ cells per well) into a 96-well plate and incubate for 24 hours.[10]

  • Treat the cells with various concentrations of the propanoic acid derivatives (e.g., 0.001 to 100 µM) and incubate for 48 hours.[10]

  • Add 20 µL of MTT reagent (5 mg/mL in serum-free medium) to each well and incubate for an additional 2 hours.[10]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Flow Cytometry for Apoptosis Analysis

Flow cytometry using Annexin V and propidium iodide (PI) staining can quantify apoptosis.

Protocol:

  • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Diagram 2: Simplified Signaling Pathway of Propionic Acid-Induced Autophagy

G PA Propionic Acid ROS ↑ Reactive Oxygen Species (ROS) PA->ROS NFkB NF-κB Inhibition PA->NFkB Akt_mTOR AKT/mTOR Inhibition PA->Akt_mTOR Mito Mitochondrial Dysfunction ROS->Mito Autophagy ↑ Autophagy Mito->Autophagy NFkB->Autophagy Akt_mTOR->Autophagy CellDeath Cell Death Autophagy->CellDeath

Caption: Propionic acid induces autophagy and cell death through multiple pathways.

Conclusion and Future Directions

Propanoic acid derivatives have demonstrated considerable potential as anticancer agents, with a diverse range of structures exhibiting activity against various cancer cell lines. The effectiveness of these compounds is intrinsically linked to their chemical modifications, which influence their mechanism of action, be it through the induction of programmed cell death, inhibition of critical enzymes like HDACs, or modulation of key signaling pathways.

Future research should focus on optimizing the structure of lead compounds to enhance their potency and selectivity, thereby minimizing off-target effects. Further elucidation of their molecular targets and mechanisms of action will be crucial for their development as effective and safe cancer therapeutics. The insights provided in this guide aim to equip researchers with the foundational knowledge to advance the study of propanoic acid derivatives in the fight against cancer.

References

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. ResearchGate. Available at: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. Available at: [Link]

  • Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)Propionic Acid Derivatives. MDPI. Available at: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. Available at: [Link]

  • In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. MDPI. Available at: [Link]

  • Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. ResearchGate. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed. Available at: [Link]

  • Anticancer and Antimicrobial Activities of Naproxen and Naproxen Derivatives. ResearchGate. Available at: [Link]

  • Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. PubMed. Available at: [Link]

  • Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. MDPI. Available at: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed. Available at: [Link]

  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. Preprints.org. Available at: [Link]

  • Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)Propionic Acid Derivatives. Scilit. Available at: [Link]

  • Sequential synthesis of the targeted molecule... ResearchGate. Available at: [Link]

  • Molecular mechanism of palmitic acid and its derivatives in tumor progression. Frontiers. Available at: [Link]

  • Investigating Potential Cancer Therapeutics: Insight into Histone Deacetylases (HDACs) Inhibitions. MDPI. Available at: [Link]

  • Targeting Histone Deacetylases: Opportunities for Cancer Treatment and Chemoprevention. MDPI. Available at: [Link]

  • Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed. Future Medicinal Chemistry. Available at: [Link]

  • Histone Deacetylase Inhibitors as Anticancer Drugs. PMC. Available at: [Link]

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Comparative

Comparison of different purification techniques for butanoic acid isomers

A Senior Application Scientist's Guide to the Purification of Butanoic Acid Isomers For: Researchers, scientists, and drug development professionals Introduction: The Challenge of Separating Butanoic Acid Isomers Butanoi...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Purification of Butanoic Acid Isomers

For: Researchers, scientists, and drug development professionals

Introduction: The Challenge of Separating Butanoic Acid Isomers

Butanoic acid, a four-carbon carboxylic acid, exists as two primary structural isomers: n-butanoic acid (commonly known as butyric acid) and 2-methylpropanoic acid (isobutyric acid)[1]. These short-chain fatty acids are more than just structural cousins; they are valuable chemical building blocks, key components in the synthesis of pharmaceuticals, and widely used as flavoring agents in the food and perfume industries[2]. n-Butanoic acid, for instance, is a precursor for cellulose acetate butyrate (CAB), a versatile plastic used in coatings and tools, while its esters often have pleasant, fruity aromas.

The industrial production of these isomers, for example, through the hydroformylation of propylene, often yields a mixture of both[3]. The critical challenge for researchers and process chemists lies in their separation. With very similar molecular weights and polarities, their physical properties, particularly their boiling points (n-butanoic acid: ~164°C; isobutyric acid: ~153°C), are frustratingly close. This proximity renders simple fractional distillation an inefficient and energy-intensive method for achieving the high purity required for pharmaceutical and other advanced applications[3][4].

This guide provides an in-depth comparison of the primary techniques used to purify and separate n-butanoic and isobutyric acid. We will move beyond mere protocols to explore the underlying principles, offering field-proven insights to help you select and optimize the most appropriate method for your specific application, whether it be for high-purity analytical standards or large-scale industrial production.

Advanced Distillation Techniques: Separating the Inseparable

While simple distillation is often impractical, advanced distillation methods that manipulate the vapor-liquid equilibrium (VLE) of the mixture are the workhorses for large-scale separation.

Extractive Distillation

In this technique, a high-boiling point solvent, often referred to as an entrainer or solvent, is introduced into the distillation column. The solvent is specifically chosen to interact differently with the isomers, thereby altering their relative volatility and making them easier to separate.

The Causality Behind the Choice: The solvent's effectiveness hinges on its ability to form stronger intermolecular interactions (like hydrogen bonds) with one isomer over the other. This selectively "holds back" the more strongly interacting isomer in the liquid phase, allowing the less-interacting, more volatile isomer to ascend the column and be collected as the distillate. The choice of solvent is paramount; it must be non-reactive, thermally stable, and easily separable from the bottom product in a subsequent recovery column.

Experimental Protocol: Extractive Distillation of n-Butanoic/Isobutyric Acid Mixture

  • Solvent Selection: Choose a suitable high-boiling solvent such as n-butyl propionate or dimethylformamide[5]. The selection should be validated using VLE data or simulation software (e.g., Aspen Plus).

  • Column Setup: Configure a two-column system. The first is the extractive distillation column (EDC), and the second is a solvent recovery column (SRC).

  • Feed and Solvent Entry: Continuously feed the butanoic acid isomer mixture into the middle of the EDC. Introduce the chosen solvent at a tray several stages above the feed entry point to ensure proper mixing.

  • Operation of EDC: Operate the EDC at the optimized reflux ratio and reboiler duty. The more volatile isomer (isobutyric acid) will be collected as the overhead product. The bottom product will be a mixture of the less volatile isomer (n-butanoic acid) and the solvent.

  • Solvent Recovery: Feed the bottom stream from the EDC into the SRC.

  • Operation of SRC: Since the solvent has a much higher boiling point than n-butanoic acid, a simple distillation can be performed. The purified n-butanoic acid is collected as the overhead product, and the solvent is collected from the bottom and recycled back to the EDC.

  • Purity Analysis: Analyze the purity of the overhead products from both columns using Gas Chromatography (GC) with a Flame Ionization Detector (FID).

dot

Caption: Workflow for separating butanoic acid isomers using extractive distillation.

Azeotropic Distillation

This method involves adding an entrainer that forms a minimum-boiling azeotrope with one of the components, often water that is present in the mixture. An azeotrope is a mixture that has a constant boiling point and composition throughout distillation[6]. By forming a new, lower-boiling azeotrope, the entrainer can selectively carry one of the isomers (or a contaminant like water) overhead, leaving the other, purer isomer as the bottom product. This technique is particularly effective for dehydrating carboxylic acid streams[6][7]. For instance, anhydrous isobutyric acid can be obtained via azeotropic distillation with water, followed by extractive distillation.

Technique Principle Typical Purity Advantages Disadvantages Scale
Fractional Distillation Separation based on small boiling point differences.< 95%Simple setup.High energy consumption (high reflux ratio); requires many theoretical plates.[6][8]Lab to Industrial
Extractive Distillation Alters relative volatility with a high-boiling solvent.> 99%[8]High purity achievable; continuous process.Requires solvent recovery step; complex initial setup and solvent selection.[9][10]Industrial
Azeotropic Distillation Forms a low-boiling azeotrope with an entrainer.> 99%[11]Breaks azeotropes; can be more energy-efficient than fractional distillation.[8]Entrainer may contaminate product; requires separation of entrainer.[7]Industrial

Liquid-Liquid Extraction (LLE): Exploiting Solubility Differences

Liquid-liquid extraction is a powerful and versatile technique, often used as an initial purification step to remove a target compound from a complex mixture, such as a fermentation broth[2][12]. It operates on the principle of differential solubility of the isomers in two immiscible liquid phases—typically an aqueous phase and an organic solvent[13].

pH-Mediated Acid-Base Extraction

For carboxylic acids, the most effective LLE strategy involves manipulating the pH. This is a classic example of leveraging chemical properties to achieve physical separation.

The Causality Behind the Choice: In its protonated form (R-COOH) at low pH, butanoic acid is a neutral, relatively nonpolar molecule that is preferentially soluble in an organic solvent (like ether or ethyl acetate). When a base (e.g., sodium bicarbonate) is added, the carboxylic acid is deprotonated to its carboxylate salt form (R-COO⁻ Na⁺). This ionic salt is highly polar and therefore much more soluble in the aqueous phase[4][14]. By sequentially washing an organic solution with basic, neutral, and acidic aqueous solutions, a mixture of acidic, basic, and neutral compounds can be efficiently separated.

Experimental Protocol: Acid-Base Extraction for Isobutyric Acid Purification

  • Dissolution: Dissolve the crude mixture containing isobutyric acid and neutral impurities in an organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Basification: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). A strong base like NaOH could cause unwanted side reactions.

  • Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to vent the pressure generated from CO₂ evolution (acid + bicarbonate reaction). Shake gently and vent repeatedly until gas evolution ceases[13].

  • Phase Separation: Allow the two immiscible layers (aqueous and organic) to separate fully. The deprotonated isobutyrate salt will now be in the lower aqueous layer, while neutral impurities remain in the upper organic layer.

  • Isolation: Drain the lower aqueous layer into a clean flask. Discard the organic layer (or process it to recover neutral components).

  • Re-acidification: Cool the aqueous layer in an ice bath and carefully add a strong acid, like hydrochloric acid (HCl), dropwise until the solution becomes acidic (pH ~2, check with pH paper). This will re-protonate the carboxylate salt back to the neutral isobutyric acid, which may precipitate or form an oily layer as its solubility in water is limited[1].

  • Final Extraction: Extract the acidified aqueous solution with fresh diethyl ether. The purified isobutyric acid will move back into the organic phase.

  • Drying and Evaporation: Collect the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified isobutyric acid.

dot

Caption: Workflow for purifying isobutyric acid using acid-base extraction.

Solvent System Principle Extraction Efficiency Advantages Disadvantages
Conventional Solvents (e.g., MIBK, Ethyl Acetate)Partitioning of the neutral acid into an organic phase.Moderate to High[15]Well-established, effective.Use of volatile, often toxic and flammable organic solvents.
Aqueous Two-Phase Systems (ATPS) Partitioning between two immiscible aqueous phases (e.g., polymer/salt).High[12][15]"Greener" alternative, biocompatible, good for extraction from fermentation broths.Can be more expensive, phase separation can be slow.
Ionic Liquids (ILs) Use of non-volatile salts as solvents.Very High[16]High efficiency, low volatility, tunable properties.High cost, potential toxicity, high viscosity.
Deep Eutectic Solvents (HDES) Mixture of hydrogen bond donors and acceptors.High[17]"Greener" alternative, biodegradable, low cost.[17]Newer technology, data may be limited.

Chromatographic Separation: The High-Resolution Approach

For achieving the highest possible purity, especially at an analytical or small preparative scale, chromatography is the undisputed champion. These methods separate molecules based on their differential interactions with a stationary phase as they are carried through the system by a mobile phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile technique for separating non-volatile or thermally sensitive compounds like carboxylic acids.

The Causality Behind the Choice: The separation of butanoic acid isomers via HPLC relies on subtle differences in their polarity and interaction with the stationary phase. In Reversed-Phase HPLC (RP-HPLC) , the most common mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Isobutyric acid, being slightly less polar due to the shielding effect of its methyl groups, may elute slightly earlier than the straight-chain n-butanoic acid. For enhanced separation of such polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, which uses a polar stationary phase and a less polar mobile phase[18]. Since these acids lack a strong UV chromophore, detection is best achieved with a Refractive Index Detector (RID) or by mass spectrometry (MS)[19][20].

Experimental Protocol: Isocratic HPLC Separation of Butanoic Acid Isomers

  • System Preparation: Use an HPLC system equipped with a pump, injector, column oven, and a Refractive Index Detector (RID).

  • Column: Install a suitable column, such as an Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm) or a dedicated organic acid analysis column.

  • Mobile Phase: Prepare a mobile phase of dilute acid, for example, 0.01 N H₂SO₄ in HPLC-grade water. The acidic mobile phase suppresses the ionization of the carboxylic acids, leading to better peak shape and retention on a reversed-phase column.

  • Operating Conditions:

    • Set the column temperature to 35-40°C to improve peak shape and reduce viscosity.

    • Set the flow rate to approximately 0.8 - 1.0 mL/min.

    • Set the RID to the appropriate sensitivity and allow it to warm up for thermal stability.

  • Sample Preparation: Prepare a standard solution of the isomer mixture (e.g., 1 mg/mL) dissolved in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Analysis: Inject 10-20 µL of the sample and record the chromatogram. The isomers should elute as distinct, well-resolved peaks.

  • Quantification: Calibrate the system with standards of known concentrations to quantify the amount of each isomer in unknown samples.

Gas Chromatography (GC)

GC is ideal for volatile compounds. While butanoic acids are volatile, their high polarity and tendency to form hydrogen bonds can lead to poor peak shapes (tailing) on many GC columns. To overcome this, they are often converted to less polar, more volatile esters (e.g., methyl or butyl esters) prior to analysis in a process called derivatization[21].

dot

Caption: General workflow for the chromatographic analysis of butanoic acid isomers.

Crystallization: Purification in the Solid State

Crystallization is a highly effective method for purifying solid organic compounds to a very high degree[22][23]. Since both butanoic acid isomers are liquids at room temperature, this technique is applied in two main ways:

  • Low-Temperature Crystallization: By cooling the liquid mixture below its freezing point, one isomer may crystallize preferentially, allowing for separation by filtration.

  • Derivative or Salt Formation: The acids can be converted into solid salts (e.g., calcium or sodium salts) or other solid derivatives. These solids can then be purified by recrystallization, exploiting differences in their solubility profiles in a given solvent[1][24]. The purified salt is then re-acidified to recover the pure acid.

The Causality Behind the Choice: The principle of recrystallization is based on differential solubility. A suitable solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures[22][25]. Impurities, ideally, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization). Slow cooling is crucial as it promotes the formation of a pure, well-ordered crystal lattice, which inherently excludes impurity molecules.

Summary and Recommendations

The optimal purification technique for butanoic acid isomers is highly dependent on the specific goals of the scientist, including the required purity, the scale of the operation, and the available resources.

Criterion Extractive Distillation Liquid-Liquid Extraction HPLC Crystallization (of Salts)
Achievable Purity High (>99%)Moderate (Good for cleanup)Very High (>99.9%)High to Very High
Yield HighModerate to HighLow (Preparative)Moderate (Losses in mother liquor)
Scalability Excellent (Industrial)Excellent (Industrial)Poor (Lab/Analytical)Good (Lab to Pilot)
Cost High (Capital), Low (Operating)LowHigh (Instrument & Solvents)Low to Moderate
Speed Continuous (Fast Throughput)Fast (Batch)Slow (Per Sample)Slow (Requires cooling/time)
Primary Application Industrial-scale separation.Crude cleanup, extraction from broths.Analytical quantification, high-purity standards.Final polishing step for high purity.

Expert Recommendations:

  • For Large-Scale Industrial Separation (> kg): Extractive Distillation is the most economically viable and efficient method for continuous, high-purity separation of n-butanoic and isobutyric acids.

  • For Initial Cleanup from Complex Mixtures (e.g., Fermentation Broth): pH-mediated Liquid-Liquid Extraction is the ideal first step to isolate the carboxylic acids from neutral components and biomass before further polishing.

  • For High-Purity Analytical Standards or Milligram-to-Gram Scale Purification: Preparative HPLC offers the highest resolution and is the best method for obtaining reference-grade material.

  • For a Final Polishing Step to Achieve Ultra-High Purity: Converting the acid to a salt and performing Recrystallization can effectively remove trace impurities that are difficult to eliminate by other means.

References

  • Prabhakar, A., et al. (2025). Comparative Analysis and Optimization of Separation Technique of Carboxylic Acid-Water Mixture Using Aspen Plus. ResearchGate. Retrieved from [Link]

  • Lee, F. M., & Ruy, D. C. (2008). Azeotropic distillation process for separating acetic acid, methylacetate and water in the production of an aromatic carboxylic acid. U.S. Patent No. 7,468,456 B2.
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  • Otoo, K. (1995). Method for separating aliphatic carboxylic acid by extraction. Japanese Patent No. JPH07291890A.
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  • Al-Ghawas, D., et al. (2021). Pressure-swing distillation process for separating ternary azeotropic mixture of acidic aqueous solution. Taylor & Francis Online. Retrieved from [Link]

  • Toyo'oka, T., & Jinno, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Darko, E., & Thurbide, K. B. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Retrieved from [Link]

  • Schneider, A., et al. (1984). Method for making isobutyric acid. U.S. Patent No. 4,452,999A.
  • Li, Z., et al. (2015). Efficient Separation of Butyric Acid by an Aqueous Two-phase System with Calcium Chloride. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOBUTYRIC ACID. Retrieved from [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [https://www.unifr.ch/chem/files/assets/public/ Crystallography/Guide_for_crystallization.pdf]([Link] Crystallography/Guide_for_crystallization.pdf)

  • Oxford Academic. (2020). Separation of n-Butyric and Isobutyric Acids by Partition Chromatography. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Chromatography Forum. (2010). Butyric acid separation. Retrieved from [Link]

  • springerprofessional.de. (2021). Separation of butyric acid from aqueous media using menthol-based hydrophobic deep eutectic solvent and modeling by response surface methodology. Retrieved from [Link]

  • Lópes-Garzón, C. S., & Straathof, A. J. (2016). Catalytic upgrading of butyric acid towards fine chemicals and biofuels. FEMS Microbiology Letters. Retrieved from [Link]

  • Gauth. (n.d.). Butanoic acid could be made by reacting butan-1-ol with acidified potassium dichromate(V). Retrieved from [Link]

  • Quora. (2019). What is the chemical equation for butanol + butanoic acid (C4H9OH+C3COOH)?. Retrieved from [Link]

  • Patsnap Eureka. (2021). Method for separating n-butyric acid and water through liquid-liquid extraction-heterogeneous azeotropy. Retrieved from [Link]

  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds. Retrieved from [Link]

  • van der Ham, L. P. M., et al. (n.d.). SEPARATION OF OLEFIN ISOMERS WITH REACTIVE EXTRACTIVE DISTILLATION. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyric acid. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2025). Separation of Butyric Acid with Methyl Isobutyl Ketone and Zwitterionic Buffers (EPPS/MOPSO/HEPES/TAPS) Based on Liquid Liquid Equilibrium Experiments and a Quantum Chemistry Approach. Retrieved from [Link]

  • ResearchGate. (2019). How to separate acids (acetic, butyric and propionic, lactic) and alcohols (ethyl and propyl etc.) at industrial scale?. Retrieved from [Link]

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  • Google Patents. (n.d.). Method of extracting normal butyric acid obtained by fermentation.
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  • ResearchGate. (n.d.). Mathematical modeling of extractive rectification of a butyl butyrate–butyric acid mixture. Retrieved from [Link]

  • Energy-efficient recovery of fermented butyric acid using octyl acetate extraction. (2022). PMC. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Bromophenyl)-3-methylbutanoic Acid

As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, including safe and compliant disposal. This guide provides a detai...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, including safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-(4-Bromophenyl)-3-methylbutanoic acid (CAS No. 67159-82-4), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are grounded in an understanding of the compound's specific chemical hazards and regulatory classifications.

Hazard Identification and Chemical Profile

Understanding the intrinsic hazards of a chemical is the foundational step for its safe handling and disposal. 3-(4-Bromophenyl)-3-methylbutanoic acid is classified under the Globally Harmonized System (GHS) with a "Warning" signal word and the GHS07 pictogram for harmful substances. Its primary hazards necessitate careful handling to avoid exposure.

Key Hazards Include:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[3]

These hazards dictate that all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Summary of Chemical Properties
PropertyValue
CAS Number 67159-82-4
Molecular Formula C₁₁H₁₃BrO₂[1][4]
Molecular Weight 257.13 g/mol
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[1]
Primary Hazard Class Halogenated Organic Compound[5][6]

Mandatory Personal Protective Equipment (PPE)

Direct exposure to 3-(4-Bromophenyl)-3-methylbutanoic acid can cause irritation to the skin, eyes, and respiratory system.[2][3] Therefore, a stringent PPE protocol is non-negotiable.

  • Hand Protection: Nitrile gloves are required to prevent skin contact.[7][8] If glove contamination occurs, they must be removed immediately using the proper technique to avoid skin exposure, and hands should be washed thoroughly.[9]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against potential splashes or dust particles causing serious eye irritation.[9][10]

  • Skin and Body Protection: A full-length laboratory coat must be worn to protect the skin and clothing.[7][8] Ensure shoes are closed-toe.[10]

  • Respiratory Protection: All handling of the solid compound, especially where dust may be generated, must be performed within a certified chemical fume hood to mitigate the risk of respiratory tract irritation.[7][9]

Waste Segregation: The Critical First Step

Proper segregation is the most critical aspect of chemical waste management. Due to the presence of a carbon-bromine bond, this compound is classified as a halogenated organic compound .[5][6] This classification carries specific regulatory implications for disposal.

Causality: Halogenated organic waste cannot be disposed of via the same routes as non-halogenated waste. Many disposal facilities use incineration for organic waste, but the combustion of halogenated compounds can produce highly toxic and corrosive byproducts (e.g., hydrogen bromide). Therefore, they require specialized, higher-cost disposal processes. Mixing waste streams leads to costly re-segregation and potential regulatory fines.

Segregation Protocol:

  • Designate a specific waste container exclusively for "Solid Halogenated Organic Waste."

  • NEVER mix 3-(4-Bromophenyl)-3-methylbutanoic acid with:

    • Non-halogenated organic waste.

    • Acids, bases, or oxidizers. As a carboxylic acid, it is incompatible with strong bases.[7][11]

    • Aqueous waste or solvents.

  • This dedicated segregation ensures compliance and facilitates safe, efficient disposal by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

Step-by-Step Disposal and Containment Protocol

This protocol applies to residual amounts of the chemical, contaminated weighing paper, gloves, and other disposable labware.

  • Work Area Preparation: Conduct all disposal-related activities inside a chemical fume hood.[7] Place absorbent, plastic-backed bench paper on the work surface to contain any potential spills.[10]

  • Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container designated for solid hazardous waste.[12] The container must be in good condition, with a secure, tight-fitting lid.

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid generating dust.[13][14] Any contaminated disposables (e.g., gloves, weighing paper, wipes) should also be placed in this container.

  • Container Labeling: Affix a "Hazardous Waste" label to the container as soon as the first item is placed inside.[15] The label must include:

    • The full chemical name: "3-(4-Bromophenyl)-3-methylbutanoic acid"

    • The primary hazard(s): "Harmful," "Irritant"

    • The date of accumulation.

  • Secure Storage: Keep the waste container tightly sealed when not in use.[15] Store it in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated, away from incompatible materials.[15] Ensure the container is within a secondary containment bin.

  • Arrange for Pickup: Once the container is nearly full (no more than 90% capacity[12]), or as per your institution's policy, arrange for pickup through your EHS office or a certified hazardous waste disposal vendor.[7][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 3-(4-Bromophenyl)-3-methylbutanoic acid.

G start Identify Waste: 3-(4-Bromophenyl)-3-methylbutanoic acid hazards Assess Hazards: Solid, Harmful, Irritant, Halogenated Organic Acid start->hazards ppe Select PPE: Nitrile Gloves, Safety Goggles, Lab Coat, Fume Hood hazards->ppe segregate Segregate Waste: Is it Halogenated Solid Waste? ppe->segregate container Contain & Label: Use designated, sealed container. Affix 'Hazardous Waste' label. segregate->container  Yes   improper STOP: Do Not Mix with Other Waste. Consult EHS. segregate->improper  No / Unsure   storage Store Safely: In designated Satellite Accumulation Area (SAA) with secondary containment. container->storage pickup Request Disposal: Contact EHS for pickup. storage->pickup

Caption: Decision workflow for proper disposal.

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses to minimize harm.

Spill Response
  • Small Spill (<1 gram, contained in fume hood):

    • Ensure appropriate PPE is worn.

    • Gently cover the spill with an inert absorbent material such as vermiculite or sand.[13][16]

    • Sweep the mixture into the designated "Solid Halogenated Organic Waste" container.[13]

    • Decontaminate the area with a suitable solvent and wipe clean. Dispose of cleaning materials as hazardous waste.

  • Large Spill (>1 gram or outside fume hood):

    • Alert personnel in the immediate area and evacuate the lab.[9]

    • Restrict access to the area.

    • Contact your institution's EHS or emergency response team immediately.[7]

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[7][10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and ensure that your work is conducted with the highest degree of responsibility from discovery through to disposal.

References

  • PubChem. (n.d.). 3-(4-Bromophenyl)butanoic acid. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: (R)-Boc-β-Phe(4-Br)-OH.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • University of New Mexico. (n.d.). Acids Standard Operating Procedure Template. Environmental Health & Safety.
  • MCE. (n.d.). 3-(4-bromophenyl)-3-methylbutanoic acid. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Retail Industry Leaders Association. (2023). Hazardous Waste Variations by State Matrix.
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  • University of Utah. (2019, April 11). ACID HANDLING.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Sigma-Aldrich.cn. (n.d.). 3-(4-Bromophenyl)-3-methylbutanoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-bromophenyl)-3-methylbutanoic acid (C11H13BrO2). Retrieved from [Link]

  • University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

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Handling

Comprehensive Safety and Operational Guide: Handling 3-(4-Bromophenyl)-3-methylbutanoic Acid

As a Senior Application Scientist, I recognize that handling specialized halogenated aromatic compounds requires more than a cursory glance at a Safety Data Sheet (SDS). 3-(4-Bromophenyl)-3-methylbutanoic acid (CAS: 6715...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated aromatic compounds requires more than a cursory glance at a Safety Data Sheet (SDS). 3-(4-Bromophenyl)-3-methylbutanoic acid (CAS: 67159-82-4) is a highly valuable intermediate in drug development and synthetic organic chemistry. However, its specific structural components—a lipophilic bromophenyl ring coupled with an acidic carboxylate group—dictate strict operational and disposal parameters.

This guide provides a self-validating, causally-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound. By understanding the why behind each protocol, researchers can ensure regulatory compliance, environmental protection, and personal safety.

Chemical & Hazard Profiling

The hazards associated with 3-(4-Bromophenyl)-3-methylbutanoic acid are driven by its chemical nature. The carboxylic acid moiety acts as a proton donor, leading to local tissue irritation, while the lipophilic bromine atom enhances the molecule's ability to penetrate lipid bilayers in the skin and ocular tissues.

Table 1: Chemical Properties and Hazard Summary

Property / ClassificationDetailCausality / Implication
Chemical Name 3-(4-Bromophenyl)-3-methylbutanoic acidContains a halogen (Br) and an organic acid group.
CAS Number 67159-82-4Unique identifier for regulatory tracking.
Physical State Solid (Powder/Crystalline)Prone to aerosolization and static cling during transfer.
H315 Causes skin irritationAcidic nature disrupts epidermal pH; lipophilicity aids absorption.
H319 Causes serious eye irritationDirect contact can cause severe, potentially irreversible corneal damage.
H335 May cause respiratory irritationInhalation of fine particulates inflames the respiratory mucosa.

Personal Protective Equipment (PPE) Matrix

Under the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment Standard (29 CFR 1910.132) [1], laboratory personnel must be equipped with PPE tailored to specific chemical hazards. The following matrix outlines the mandatory PPE for handling this compound, grounded in mechanistic causality.

Table 2: Required PPE and Mechanistic Justification

Protection ZoneRequired EquipmentMechanistic Justification (The "Why")
Hand Protection Nitrile Gloves (Minimum 5 mil thickness)Halogenated aromatics can rapidly permeate thin latex. Nitrile provides a robust, chemically cross-linked barrier against solid particulates and incidental contact during solvent dissolution [4].
Eye Protection ANSI Z87.1 Compliant Chemical Splash GogglesStandard safety glasses lack an orbital seal. Because this compound carries an H319 (Serious Eye Irritation) hazard, goggles are required to block airborne dust and solvent splashes [2].
Respiratory N95/P100 Particulate Respirator (if outside hood)The compound is a fine powder that easily aerosolizes. A particulate respirator prevents the inhalation of irritating dust (H335 ) [4].
Body Flame-Resistant (FR) Lab Coat & Long PantsPrevents dermal accumulation of dust (H315 ). FR material is required if the compound is being dissolved in flammable organic solvents (e.g., methanol, ether).

Operational Workflow & Safe Handling Protocol

To prevent exposure, every handling step must be treated as a closed, self-validating system. Do not rely solely on PPE; engineering controls are your primary line of defense.

Step-by-Step Handling Methodology
  • Engineering Control Verification: Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Why: This ensures that any aerosolized particulates are actively pulled away from the operator's breathing zone.

  • Static Mitigation: Halogenated powders often carry a static charge, causing them to "jump" from spatulas. Wipe the exterior of the weighing boat and the balance with an anti-static cloth before transfer.

  • Transfer & Weighing: Use a grounded, anti-static metal spatula. Weigh the material directly inside the fume hood using a draft-shielded analytical balance.

  • Dissolution: If dissolving the acid, add the solvent to the powder slowly to prevent thermal spikes or splashing.

  • Decontamination: Wipe down the balance and hood surface with a damp cloth soaked in a mild alkaline solution (e.g., 5% Sodium Bicarbonate). Why: The weak base neutralizes the residual carboxylic acid into a water-soluble sodium salt, eliminating its dermal penetration hazard and allowing for safe mechanical removal.

HandlingWorkflow Start 1. Pre-Operation Assessment Verify SDS & Hazards Hood 2. Engineering Controls Verify Fume Hood Face Velocity (80-100 fpm) Start->Hood PPE 3. Don PPE Nitrile Gloves, Z87.1 Goggles, Lab Coat Hood->PPE Transfer 4. Weighing & Transfer Use Anti-Static Spatula PPE->Transfer Decon 5. Surface Decontamination Neutralize with 5% NaHCO3 Transfer->Decon

Workflow for the safe handling and transfer of halogenated organic acids.

Spill Response Plan

In the event of a localized spill inside the fume hood:

  • Isolate: Stop work and ensure the fume hood sash is lowered to the optimal operating height.

  • Contain: Surround the spilled powder with a non-combustible absorbent material (e.g., sand or diatomaceous earth) to prevent it from spreading.

  • Neutralize & Collect: Lightly mist the spill with a 5% sodium bicarbonate solution to suppress dust and neutralize the acid. Use a plastic scoop to collect the slurry.

  • Dispose: Place the collected material into a designated hazardous waste container (See Section 5). Do not sweep dry powder, as this forces the irritant into the air.

Waste Disposal Plan: Halogenated Organic Waste

Because 3-(4-Bromophenyl)-3-methylbutanoic acid contains a bromine atom, it must be strictly classified and disposed of as Halogenated Organic Waste under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines [3].

The Causality of Halogenated Segregation

Mixing halogenated waste with non-halogenated organic waste is a critical safety and regulatory failure. When halogenated compounds are incinerated at standard temperatures, they can react to form highly toxic dioxins and furans. Therefore, halogenated waste requires specialized, high-temperature incineration at EPA-permitted facilities [3].

Step-by-Step Disposal Protocol
  • Segregation: Place all solid waste, contaminated PPE, and solvent washings containing this chemical into a dedicated container explicitly labeled "Halogenated Organic Waste."

  • Water Content Verification: Ensure the waste stream contains less than 20% water, as excess water interferes with the incineration process and drastically increases disposal costs.

  • Compatibility Check: Ensure the container does not contain incompatible chemicals (e.g., strong oxidizers, strong bases, or reactive metals).

  • Labeling: The hazardous waste tag must explicitly list "3-(4-Bromophenyl)-3-methylbutanoic acid" and denote the presence of Bromine.

DisposalLogic WasteGen Chemical Waste Generated (Solid or Solvent Wash) Decision Contains Halogens (Br)? WasteGen->Decision Halogenated Halogenated Organic Waste Strictly Segregated Decision->Halogenated Yes (Bromine Present) NonHal Non-Halogenated Waste Decision->NonHal No Incineration High-Temperature Incineration (EPA-Permitted Facility) Halogenated->Incineration

Decision logic for the classification and disposal of brominated chemical waste.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Eye and Face Protection - 29 CFR 1910.133." United States Department of Labor. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook: Guide to Managing Classification and Disposal of Hazardous Waste." National Service Center for Environmental Publications (NSCEP). Available at:[Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC. Available at:[Link]

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